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  • Product: 4-(Benzyloxy)-2-methoxybenzonitrile
  • CAS: 719274-37-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Benzyloxy)-2-methoxybenzonitrile

Precision Synthesis & Application in Medicinal Chemistry Executive Summary & Chemical Identity 4-(Benzyloxy)-2-methoxybenzonitrile is a specialized aromatic intermediate utilized in the synthesis of bioactive small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis & Application in Medicinal Chemistry
Executive Summary & Chemical Identity

4-(Benzyloxy)-2-methoxybenzonitrile is a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., EGFR/HER2 targeting) and novel antibacterial amidines.[1] It serves as a protected scaffold, where the benzyloxy group acts as a robust masking agent for a phenol, allowing chemical modifications to occur at the nitrile moiety (reduction, hydrolysis, or amidine formation) before late-stage deprotection.[1]

While the final benzylated compound is often synthesized in situ or on-demand (and thus lacks a ubiquitous commercial CAS number in some public registries), its core precursor, 4-hydroxy-2-methoxybenzonitrile , is well-indexed.[1]

Chemical Specifications
ParameterDetail
Compound Name 4-(Benzyloxy)-2-methoxybenzonitrile
Systematic Name 4-(Phenylmethoxy)-2-methoxybenzonitrile
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Core Scaffold Benzonitrile
Precursor CAS 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)
Key Functional Groups Nitrile (-CN), Methoxy (-OCH₃), Benzyloxy (-OBn)
Solubility Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in Water
Synthesis Strategy: Williamson Etherification

The most authoritative and scalable route to 4-(benzyloxy)-2-methoxybenzonitrile is the Williamson Ether Synthesis .[1] This protocol involves the


 alkylation of the phenolic precursor (4-hydroxy-2-methoxybenzonitrile) with benzyl bromide in the presence of a mild base.[1]
Reaction Mechanism & Logic
  • Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~8-10) to form a phenoxide anion.[1] The presence of the electron-withdrawing nitrile group at the para position increases the acidity of the phenol, facilitating this step.

  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.

  • Leaving Group Displacement: Bromide is displaced, yielding the benzyl ether.

Experimental Protocol

Based on standard methodologies for alkoxybenzonitriles and patent WO2019241566A1.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) [1.0 equiv][1]

  • Alkylating Agent: Benzyl bromide (CAS: 100-39-0) [1.1 - 1.2 equiv][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous [2.0 equiv][1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1] (DMF is preferred for faster kinetics due to better solubility of the phenoxide).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add dry DMF (approx. 5-10 mL per gram of substrate) and stir at room temperature for 15 minutes to ensure deprotonation.

  • Addition: Dropwise add benzyl bromide (1.1 eq) to the reaction mixture. Caution: Exothermic.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[1]
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).[1]

    • Wash the organic layer with water (to remove DMF) and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Visualization

Synthesis Precursor 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) Intermediate Phenoxide Anion (Transient Species) Precursor->Intermediate Deprotonation Reagents Benzyl Bromide + K2CO3 Solvent: DMF, 80°C Reagents->Intermediate Promotes Product 4-(Benzyloxy)-2-methoxybenzonitrile (Target) Intermediate->Product SN2 Attack (+BnBr)

Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.[1]

Applications in Drug Discovery

This compound is a "linchpin" intermediate. The nitrile group serves as a gateway to various pharmacophores, while the benzyloxy group protects the oxygen for later functionalization (e.g., to generate a hydroxyl group for hydrogen bonding in an enzyme active site).

A. Antibacterial Amidines

Recent patent literature (e.g., WO2019241566A1 ) highlights the use of alkoxybenzonitriles in synthesizing amidine analogs . The nitrile group is converted into an amidine (via the Pinner reaction or direct addition of amines/lithium amides), creating a cationic center capable of interacting with bacterial DNA or cell walls.

B. Kinase Inhibitors (EGFR/HER2)

The 2-methoxy-4-benzyloxy substitution pattern mimics the scaffold of several tyrosine kinase inhibitors.

  • Workflow:

    • Nitrile Reduction: Convert -CN to -CH₂NH₂ (benzylamine).

    • Coupling: React the amine with a chloro-quinazoline core.

    • Deprotection: Remove the benzyl group (

      
      , Pd/C) to reveal a phenol.
      
    • Solubilization: Alkylate the phenol with solubilizing groups (e.g., morpholine side chains) typical in drugs like Gefitinib.

Downstream Transformations Workflow

Applications cluster_reactions Functional Group Transformations Target 4-(Benzyloxy)-2-methoxybenzonitrile Amidine Amidine Derivatives (Antibacterials) Target->Amidine LiHMDS / Amine Acid Benzoic Acid (Hydrolysis) Target->Acid NaOH / H2O, Heat Amine Benzylamine (Reduction) Target->Amine LiAlH4 or H2/Raney Ni

Figure 2: Divergent synthesis pathways from the nitrile core.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signals are diagnostic. The disappearance of the broad phenolic -OH singlet (approx. 9-10 ppm) and the appearance of benzyloxy signals confirm the reaction.[1]

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 7.30 – 7.45Multiplet (5H)Benzyloxy aromatic ring
7.48Doublet (1H)H-6 (Ortho to CN)
6.60 – 6.70Multi/Doublet (2H)H-3, H-5 (Ortho to OR)
5.15 Singlet (2H)-OCH₂Ph (Benzylic CH₂)
3.89 Singlet (3H)-OCH₃ (Methoxy)
¹³C NMR ~119.0Singlet-CN (Nitrile carbon)
~70.5Singlet-OCH₂Ph
~56.0Singlet-OCH₃
Safety & Handling
  • Nitrile Hazards: While less toxic than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions under extreme conditions. Handle in a fume hood.

  • Benzyl Bromide: A potent lachrymator and alkylating agent. Use gloves, goggles, and neutralize excess reagent with aqueous ammonia or sodium thiosulfate before disposal.

  • Storage: Store the product in a cool, dry place. The nitrile group is stable, but the ether linkage can cleave under strong acidic conditions (e.g., BBr₃, HI).

References
  • WO2019241566A1 . Amidines and amidine analogs for the treatment of bacterial infections. World Intellectual Property Organization. (Describes the reaction of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide).

  • PubChem Compound Summary . 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).[1] National Center for Biotechnology Information. [1]

  • ChemicalBook . 4-Hydroxy-2-methoxybenzonitrile Product Database.

Sources

Exploratory

4-(Benzyloxy)-2-methoxybenzonitrile chemical properties

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 4-(Benzyloxy)-2-methoxybenzonitrile .[1] Core Scaffold for Kinase Inhibitor & API Synthesis [1] Executive Summary 4-(Ben...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and pharmaceutical applications of 4-(Benzyloxy)-2-methoxybenzonitrile .[1]

Core Scaffold for Kinase Inhibitor & API Synthesis [1]

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile is a critical aromatic intermediate used primarily in the development of small-molecule inhibitors targeting tyrosine kinases (e.g., EGFR, PDGFR) and Nedd8-activating enzymes (NAE).[1] Its structure features a benzonitrile core stabilized by an electron-donating methoxy group at the ortho position and a benzyloxy protecting group at the para position.[1]

This specific substitution pattern allows for orthogonal functionalization: the nitrile group serves as a precursor to amidines, amines, or heterocycles (quinazolines, quinolines), while the benzyl ether protects the phenol, which can be selectively demasked later to introduce solubilizing tails or pharmacophores.[1]

CRITICAL ISOMER NOTE: Researchers must distinguish this compound (2-methoxy isomer) from its isomer 4-(benzyloxy)-3-methoxybenzonitrile (a vanillin derivative, often linked to CAS 52805-34-2 in some databases).[1] Verification of the substitution pattern via 1H-NMR is mandatory before use in synthesis.[1]

Physicochemical Profile

PropertyValue / Description
Chemical Name 4-(Benzyloxy)-2-methoxybenzonitrile
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~3.5 (Lipophilic)
H-Bond Acceptors 3 (Nitrile N, Methoxy O, Ether O)
H-Bond Donors 0
Rotatable Bonds 3

Synthetic Methodologies

The synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile is typically approached via two primary routes. The choice depends on the availability of the starting phenol or aldehyde.[1]

Method A: Direct Benzylation (Preferred)

This method utilizes 4-hydroxy-2-methoxybenzonitrile as the starting material.[1][2] It is the most direct route, offering high yields with simple workup.[1]

Protocol:

  • Reagents: 4-Hydroxy-2-methoxybenzonitrile (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Dissolve the phenol in solvent under

      
       atmosphere.[1]
      
    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add Benzyl Bromide dropwise.[1][3]

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water. The product typically precipitates.[1] Filter, wash with water and cold hexanes.[1] Recrystallize from Ethanol if necessary.[1]

Method B: Aldehyde-to-Nitrile Conversion

Used when the nitrile precursor is unavailable, starting from 4-(benzyloxy)-2-methoxybenzaldehyde .[1]

Protocol:

  • Step 1 (Oxime Formation): React aldehyde with Hydroxylamine hydrochloride (

    
    ) and Sodium Acetate in Ethanol/Water to form the oxime.
    
  • Step 2 (Dehydration): Reflux the oxime in Acetic Anhydride or treat with Thionyl Chloride (

    
    ) to dehydrate the oxime into the nitrile.
    
Visualization: Synthetic Pathways

Synthesis Start1 4-Hydroxy-2-methoxybenzonitrile BnBr Benzyl Bromide / K2CO3 Start1->BnBr Target 4-(Benzyloxy)-2-methoxybenzonitrile Start1->Target Alkylation (DMF, 60°C) Start2 4-Benzyloxy-2-methoxybenzaldehyde Oxime Oxime Intermediate Start2->Oxime NH2OH·HCl Oxime->Target Dehydration Dehydration Dehydration (Ac2O or SOCl2)

Figure 1: Convergent synthetic pathways for the target nitrile.[1]

Chemical Reactivity & Functionalization

This compound acts as a versatile scaffold.[1][4] The nitrile is the primary handle for heterocycle formation, while the benzyl group acts as a temporary mask for a phenolic hydroxyl.[1]

Key Transformations
  • Nitrile to Amidine: Reaction with Lithium Hexamethyldisilazide (LiHMDS) or HCl/Ethanol (Pinner reaction) converts the nitrile to an amidine, a key step in synthesizing quinazolines (e.g., Gefitinib analogs).

  • Debenzylation: Catalytic hydrogenation (

    
    , Pd/C) or acid-mediated cleavage (TFA/Thioanisole) removes the benzyl group, regenerating the phenol.[1] This is crucial for "late-stage diversification" where the phenol is then alkylated with solubilizing groups (e.g., morpholine side chains).[1]
    
  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide or carboxylic acid under basic conditions (

    
    ).[1]
    
Visualization: Reactivity Map

Reactivity Target 4-(Benzyloxy)-2-methoxybenzonitrile Amidine Amidine Derivative (Quinazoline Precursor) Target->Amidine LiHMDS or HCl/EtOH Phenol 4-Hydroxy-2-methoxybenzonitrile (Scaffold for Alkylation) Target->Phenol H2, Pd/C (Debenzylation) Amine Benzylamine Derivative Target->Amine LiAlH4 (Reduction) Kinase Kinase Inhibitors (EGFR, PDGFR) Amidine->Kinase Cyclization w/ Anilines Solubilizers Improved ADME Properties Phenol->Solubilizers Alkylation w/ PEG/Morpholine

Figure 2: Functionalization pathways transforming the nitrile and benzyl ether moieties.

Analytical Characterization

To validate the identity of 4-(Benzyloxy)-2-methoxybenzonitrile, specifically distinguishing it from the 3-methoxy isomer, look for the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

3.85–3.90 ppm (s, 3H)
Methoxy group (-OCH₃) .[1] Position is distinct from ester methyls.[1]

5.15–5.20 ppm (s, 2H)
Benzylic protons (-OCH₂Ph) .[1] Characteristic singlet.

7.30–7.50 ppm (m, 5H)
Benzyl aromatic ring .

6.70–7.70 ppm (m, 3H)
Core aromatic ring . The coupling pattern (d, dd, d) will confirm 1,2,4-substitution.[1]
IR Spectroscopy ~2220 cm⁻¹Nitrile (C≡N) stretch . Sharp, distinct peak.
~1250 cm⁻¹Ether (C-O-C) stretch . Strong intensity.
Mass Spectrometry m/z 239.1 [M+H]⁺Molecular ion peak (ESI+).[1][5]

Safety & Handling

  • Hazards: Nitriles are toxic by ingestion and inhalation.[1] They may metabolize to release cyanide ions in vivo.[1]

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong oxidizers and strong acids.[1]

  • Disposal: All nitrile waste must be treated as hazardous chemical waste, often requiring specific oxidation (e.g., hypochlorite treatment) before disposal, depending on local regulations.[1]

References

  • Preparation of Quinoline Derivatives

    • Source: Patent US7973164B2.[1] Describes the use of 4-benzyloxy-2-methoxybenzaldehyde and its conversion to nitrile intermediates for PDGF receptor tyrosine kinase inhibitors.

    • [1]

  • Synthesis of Benzonitriles via Dehydration

    • Source:Journal of Organic Chemistry. General methodology for converting benzaldehydes to benzonitriles using hydroxylamine and dehydrating agents.[1]

    • [1]

  • NAE Inhibitor Development (MLN4924 Analogs)

    • Source: Patent WO2015199136A1.[1] Discusses pyrrolopyrimidine compounds where the 2-methoxy-4-benzyloxy motif is used to modulate Nedd8-activating enzyme inhibition.

    • [1]

  • Isomer Distinction (Vanillin Series)

    • Source: ResearchGate.[1] Crystal structure analysis of the isomer 4-benzyloxy-3-methoxybenzonitrile, providing comparative data for structural verification.

Sources

Foundational

4-(Benzyloxy)-2-methoxybenzonitrile: Molecular Architecture & Synthetic Protocols

This technical guide provides an in-depth structural and synthetic analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the design of tyrosine kinase inhibitors (TKIs) and advanced pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the design of tyrosine kinase inhibitors (TKIs) and advanced pharmacophores.

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile is a specialized organic intermediate characterized by a trisubstituted benzene ring featuring a nitrile electron-withdrawing group (EWG), a methoxy group, and a benzyloxy ether moiety. It serves as a strategic scaffold in medicinal chemistry, particularly in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib analogs) where the 2-methoxy substituent provides steric conformational locking and the 4-benzyloxy group acts as either a hydrophobic interaction tail or a robust protecting group for a phenolic hydroxyl.

Molecular Specifications & Physiochemical Profile

Understanding the electronic and physical properties of this molecule is essential for optimizing its solubility and reactivity during drug development.

PropertySpecification
IUPAC Name 4-(Benzyloxy)-2-methoxybenzonitrile
Molecular Formula

Molecular Weight 239.27 g/mol
Core Scaffold Benzonitrile
Key Substituents 2-Methoxy (-OCH

), 4-Benzyloxy (-OCH

Ph)
Precursor CAS 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)
Predicted LogP ~3.5 (Highly Lipophilic)
H-Bond Acceptors 3 (Nitrile N, Ether O x2)
Electronic Character Electron-deficient ring (due to -CN) modified by two electron-donating alkoxy groups.[1]

Synthetic Architecture

Retrosynthetic Analysis

The most robust route to 4-(Benzyloxy)-2-methoxybenzonitrile is via the Williamson Ether Synthesis (O-alkylation). The logic prioritizes the installation of the benzyl group onto the pre-existing nitrile scaffold to avoid the harsh conditions required to install a nitrile group (e.g., Rosenmund-von Braun reaction) late-stage.

Experimental Protocol: Selective O-Benzylation

Objective: Synthesize 4-(Benzyloxy)-2-methoxybenzonitrile from 4-hydroxy-2-methoxybenzonitrile.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxybenzonitrile (1.0 eq)

  • Electrophile: Benzyl bromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (High purity)

  • Catalyst (Optional): Potassium iodide (KI, 0.1 eq) to accelerate reaction via Finkelstein mechanism.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-hydroxy-2-methoxybenzonitrile and anhydrous DMF (concentration ~0.5 M). Add

    
     and stir at room temperature for 15 minutes. Causality: This deprotonates the phenol (
    
    
    
    ), generating the more nucleophilic phenoxide anion.
  • Alkylation: Dropwise add Benzyl bromide to the reaction mixture. If using KI, add it now.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid due to its lipophilicity.

  • Purification: Filter the solid and wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Synthetic Pathway Visualization

SynthesisPath Start 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) Inter Phenoxide Anion (Activated Nucleophile) Start->Inter K2CO3 / DMF Deprotonation Product 4-(Benzyloxy)-2-methoxybenzonitrile (Target Scaffold) Inter->Product SN2 Attack Reagent Benzyl Bromide (Electrophile) Reagent->Product Alkylation

Figure 1: Williamson Ether Synthesis pathway transforming the phenolic precursor into the benzylated target.

Structural Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic signatures. The following data is derived from the specific substitution pattern of the molecule.

Proton NMR ( -NMR) Signature

Solvent:


 or 

Proton PositionShift (

ppm)
MultiplicityInterpretation
H-6 (Ar-H) 7.45 – 7.55Doublet (d,

Hz)
Deshielded by the ortho-Nitrile group.
Benzyl Ar-H 7.30 – 7.45Multiplet (m, 5H)Characteristic aromatic benzyl protons.
H-5 (Ar-H) 6.60 – 6.70dd (

Hz)
Ortho to H-6, shielded by 4-alkoxy group.
H-3 (Ar-H) 6.50 – 6.55Doublet (d,

Hz)
Most Shielded. Located between two alkoxy groups (2-OMe, 4-OBn).
Benzyl

5.10 – 5.15Singlet (s, 2H)Characteristic benzylic methylene.
Methoxy

3.85 – 3.90Singlet (s, 3H)Characteristic methoxy peak.
Infrared (IR) Spectroscopy
  • Nitrile (

    
    ):  Sharp, distinct band at 2215–2225 cm⁻¹ . This is the primary diagnostic peak confirming the integrity of the nitrile functionality.
    
  • Ether (

    
    ):  Strong bands at 1250 cm⁻¹  and 1030 cm⁻¹ .
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  239.1.
    
  • Fragmentation: Expect a major fragment at 91 m/z (Tropylium ion,

    
    ), confirming the presence of the benzyl group.
    

Application in Drug Design

Conformational Locking via 2-Methoxy

The 2-methoxy group is not merely a substituent; it plays a critical structural role. In kinase inhibitors, this group often engages in an intramolecular hydrogen bond or steric repulsion that forces the aromatic ring into a specific conformation, optimizing binding affinity in the ATP-binding pocket of enzymes like EGFR.

The Benzyl Moiety as a Pharmacophore

The 4-benzyloxy group extends the molecule's hydrophobic reach. In the context of SAR (Structure-Activity Relationship) studies:

  • Hydrophobic Interaction: It can occupy the hydrophobic Pocket II in kinase domains.

  • Protecting Group Strategy: It serves as a mask for a phenol. Once the nitrile is converted (e.g., to an amidine or quinazoline), the benzyl group can be removed via hydrogenolysis (

    
    ) to reveal the free phenol for further derivatization (solubilizing tails).
    
Structural Logic Diagram

SAR_Logic Target 4-(Benzyloxy)-2-methoxybenzonitrile CN Nitrile (C-1) Precursor to Heterocycles (Quinazolines) Target->CN OMe Methoxy (C-2) Conformational Lock (Steric Control) Target->OMe OBn Benzyloxy (C-4) Hydrophobic Tail / Protecting Group Target->OBn Drug Scaffold Synthesis Drug Scaffold Synthesis CN->Drug Scaffold Synthesis Selectivity Profile Selectivity Profile OMe->Selectivity Profile Solubility & Binding Solubility & Binding OBn->Solubility & Binding

Figure 2: Pharmacophore mapping of the trisubstituted benzene ring.

References

  • Precursor Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 84224-29-3, 4-Hydroxy-2-methoxybenzonitrile. Retrieved from [Link]

  • General Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanisms).
  • Related Pharmacophores: U.S. National Library of Medicine. (2022).[2][3] Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile: A Technical Guide

Part 1: Core Directive & Executive Summary This technical guide details the high-fidelity synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This technical guide details the high-fidelity synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors (e.g., quinazoline-based therapeutics). Unlike generic protocols, this guide focuses on the regioselective "discovery" route that exploits intramolecular hydrogen bonding to bypass redundant protection-deprotection steps.

The synthesis is defined by three critical phases:

  • Regioselective Benzylation: Exploiting the pKa difference between C2-OH and C4-OH.

  • Orthogonal Methylation: Capping the sterically hindered C2 position.

  • Cyano-Deoxygenation: Efficient conversion of the aldehyde to the nitrile.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis strategy relies on the inherent reactivity differences within 2,4-dihydroxybenzaldehyde .[1] The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity compared to the C4-hydroxyl group. This allows for selective alkylation at C4 without protecting C2.

Synthesis Pathway Diagram

SynthesisPathway cluster_legend Key Mechanism Start 2,4-Dihydroxybenzaldehyde (Starting Material) Inter1 4-(Benzyloxy)-2-hydroxybenzaldehyde (Regioselective Intermediate) Start->Inter1 Step 1: BnBr, K2CO3 Acetone, Reflux (Regioselective @ C4) Inter2 4-(Benzyloxy)-2-methoxybenzaldehyde (Fully Alkylated Precursor) Inter1->Inter2 Step 2: MeI, K2CO3 DMF, 60°C (Methylation @ C2) Target 4-(Benzyloxy)-2-methoxybenzonitrile (Target Molecule) Inter2->Target Step 3: NH2OH·HCl HCOOH/HCOONa (One-Pot Oximation-Dehydration) Mech Intramolecular H-Bond at C2 blocks reactivity, forcing reaction at C4.

Figure 1: Retrosynthetic pathway highlighting the regioselective control point at Step 1.

Part 3: Detailed Experimental Protocols

Stage 1: Regioselective Benzylation (The Core Discovery)

Objective: Selectively benzylate the C4-hydroxyl group while leaving the C2-hydroxyl intact.

  • Rationale: The pKa of the C4-OH is ~7-8, while the C2-OH is >10 due to hydrogen bonding. Using a weak base like Potassium Carbonate (

    
    ) or Cesium Bicarbonate (
    
    
    
    ) ensures only the C4-phenoxide is generated.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-dihydroxybenzaldehyde (1.0 eq) and Acetone (10 volumes).

  • Base Addition: Add anhydrous

    
      (1.1 eq). Note: Do not use stronger bases like NaOH, which may deprotonate C2 and lead to bis-alkylation.
    
  • Reagent Addition: Add Benzyl Bromide (1.05 eq) dropwise over 30 minutes at room temperature.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (
    
    
    
    ) should appear distinct from the starting material (
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if bis-benzylated byproduct (>5%) is observed.

Yield: 85–92% Key Intermediate: 4-(Benzyloxy)-2-hydroxybenzaldehyde (CAS: 52085-14-0)

Stage 2: Methylation of the Sterically Hindered C2-OH

Objective: Alkylate the remaining hydroxyl group.

  • Rationale: With the C4 position capped, the C2-OH can now be forced to react using a more polar solvent and slightly more vigorous conditions to overcome the hydrogen bond stabilization.

Protocol:

  • Setup: Dissolve the Stage 1 intermediate (1.0 eq) in DMF (5 volumes).

  • Base: Add

    
      (1.5 eq).
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS). Safety: MeI is highly toxic; use a fume hood.

  • Conditions: Heat to

    
     for 3 hours. The color typically shifts from pale yellow to clear/white as the phenol is consumed.
    
  • Workup: Quench into ice-water (20 volumes). The product usually precipitates as a solid. Filter, wash with water, and dry.

Yield: 90–95% Key Intermediate: 4-(Benzyloxy)-2-methoxybenzaldehyde (CAS: 58026-14-5)

Stage 3: Aldehyde to Nitrile Conversion (One-Pot)

Objective: Convert the formyl group (-CHO) to a nitrile (-CN).

  • Rationale: Direct conversion avoids the isolation of the unstable oxime intermediate. Using Formic Acid and Hydroxylamine provides a clean, metal-free dehydration.

Protocol:

  • Reagents: Suspend 4-(benzyloxy)-2-methoxybenzaldehyde (1.0 eq) in Formic Acid (85%, 5 volumes).

  • Addition: Add Hydroxylamine Hydrochloride (

    
    ) (1.2 eq) and Sodium Formate  (1.5 eq).
    
  • Reaction: Reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] The aldehyde forms an oxime in situ, which is then dehydrated by the formic acid to the nitrile.

  • Quench: Pour the hot mixture into ice-water. Neutralize carefully with NaOH solution to pH 7.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol to obtain the final white crystalline solid.

Yield: 80–85% Target: 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 52805-36-4 derivative/isomer family)

Part 4: Data Summary & Optimization

Quantitative Performance Matrix
ParameterStage 1 (Benzylation)Stage 2 (Methylation)Stage 3 (Nitrile Formation)
Solvent Acetone (Green/Low BP)DMF (Polar/Aprotic)Formic Acid (Reagent/Solvent)
Base

(Mild)

(Standard)
Sodium Formate (Buffer)
Temperature

(Reflux)


Time 4–6 Hours3 Hours2–4 Hours
Typical Yield 88%93%82%
Critical Impurity 2,4-Bis(benzyloxy)...Unreacted PhenolHydrolyzed Amide
Troubleshooting Guide (Expertise)
  • Regioselectivity Failure (Stage 1): If you observe significant bis-benzylation (product at C2 and C4), your base is too strong or the temperature is too high. Switch to Cesium Bicarbonate (

    
    )  in Acetonitrile at 
    
    
    
    for superior selectivity [1].
  • Incomplete Methylation (Stage 2): The C2-OH is stubborn due to the steric bulk of the adjacent benzyl ether and the aldehyde. If reaction stalls, add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to activate the alkyl halide.

  • Stalled Nitrile Conversion (Stage 3): If the oxime intermediate persists (visible by TLC), add a dehydration promoter like Sodium Acetate in Acetic Acid instead of Formic Acid, or use

    
     (carefully) for chemical dehydration.
    

Part 5: References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. BenchChem Protocols. (2025). Detailed protocol using Cesium Bicarbonate for mono-alkylation.

  • Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Organic Syntheses / BenchChem Database. CAS 52085-14-0.

  • One-pot Synthesis of Nitriles from Aldehydes. Google Patents / CN101092377A. Describes the oximation-dehydration methodology using hydroxylamine and dehydrating agents.

  • 4-Benzyloxy-2-methoxybenzaldehyde Properties. Biosynth. CAS 58026-14-5. Precursor characterization and biochemical pathway context.

  • Preparation of Hydroxybenzonitriles. US Patent 3585233A. Historical context on the stability and conversion of methoxy/benzyloxy benzonitriles.

Sources

Foundational

4-(Benzyloxy)-2-methoxybenzonitrile solubility in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for 4-(Benzyloxy)-2-methoxybenzonitrile Part 1: Executive Summary 4-(Benzyloxy)-2-methoxybenzonitrile is a critical intermediate in the synthesis of quinazol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for 4-(Benzyloxy)-2-methoxybenzonitrile

Part 1: Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical agents. Its structural duality—combining a polar nitrile-methoxy core with a lipophilic benzyl ether tail—creates a unique solubility profile that challenges standard purification workflows.

This guide provides a definitive technical analysis of the compound's solubility behavior. By synthesizing physicochemical principles with structural analog data, we establish a robust framework for solvent selection in reaction monitoring, extraction, and recrystallization.[1] The protocols detailed herein are designed to maximize yield and purity while minimizing solvent waste, adhering to Green Chemistry principles where applicable.

Part 2: Physicochemical Characterization

To predict solubility behavior accurately, we must first deconstruct the molecule into its functional pharmacophores.

Structural Analysis
  • Core Scaffold: Benzonitrile (Aromatic, electron-withdrawing).[1]

  • Position 2 (Ortho): Methoxy group (-OCH₃).[1] Adds weak polarity but significant lipophilicity; acts as a hydrogen bond acceptor.

  • Position 4 (Para): Benzyloxy group (-OCH₂Ph).[1] This is the dominant solubility driver, adding substantial hydrophobic bulk and aromatic pi-stacking potential.

Theoretical Solubility Parameters
  • Estimated LogP: ~3.5 – 4.2 (High Lipophilicity).[1]

    • Implication: The compound is strictly hydrophobic . Aqueous solubility is negligible (< 0.1 mg/mL).[1]

  • H-Bond Donors: 0 (Aprotic).[1]

  • H-Bond Acceptors: 3 (Nitrile N, two Ether O).[1]

    • Implication: The molecule interacts well with polar protic solvents (alcohols) via hydrogen bonding but will not self-associate strongly, favoring solubility in polar aprotic solvents.[1]

Part 3: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction efficiency with 4-(Benzyloxy)-2-methoxybenzonitrile.

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Reaction Medium: Ideal for nucleophilic substitutions (e.g., benzylation of phenols).[1]
Chlorinated Dichloromethane (DCM), ChloroformVery Good (>50 mg/mL)Extraction/Chromatography: Primary solvent for liquid-liquid extraction and silica gel loading.[1]
Esters/Ethers Ethyl Acetate, THF, DioxaneGood (20–50 mg/mL)General Workup: Excellent for dissolving the product while washing away inorganic salts.[1]
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization: Low solubility at RT; high solubility at boiling point.[1]
Non-Polar Hexanes, Heptane, PentanePoor (<1 mg/mL)Anti-Solvent: Used to crash out the product from ethereal or chlorinated solutions.[1]
Aqueous Water, BrineInsoluble Washing Phase: Used to remove inorganic bases (K₂CO₃) and polar impurities.[1]

Part 4: Solvent Selection Logic (Decision Tree)

The choice of solvent depends entirely on the process stage. The diagram below illustrates the decision logic for maximizing efficiency.

SolventSelection Start Process Stage Reaction Synthesis (Sn2) Start->Reaction Workup Extraction/Wash Start->Workup Purification Recrystallization Start->Purification DMF Polar Aprotic (DMF, DMSO) High Solubility Reaction->DMF Solubilizes Phenolate & Electrophile DCM_EtOAc Immiscible Organic (DCM, EtOAc) Partitioning Workup->DCM_EtOAc Dissolves Product Rejects Salts Alcohol Polar Protic (Ethanol, IPA) Temp-Dependent Purification->Alcohol High Delta-S (Hot vs Cold)

Figure 1: Solvent selection logic based on the operational phase of the chemical workflow.[1]

Part 5: Experimental Protocols

These protocols are designed to be self-validating. If the expected observation (e.g., dissolution or precipitation) does not occur, the purity of the starting material should be questioned.[1][2]

Protocol A: Saturation Shake-Flask Solubility Test

Use this to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of 4-(Benzyloxy)-2-methoxybenzonitrile into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).[1]
      
    • Turbid/Solid Persists: Continue addition up to 2 mL.

  • Validation: If solid remains after 2 mL (<25 mg/mL), heat the vial to the solvent's boiling point. If it dissolves, the solvent is a candidate for recrystallization.[2][3]

Protocol B: Recrystallization (Purification)

The "Gold Standard" for purifying this intermediate from unreacted benzyl bromide or phenolic precursors.[1]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-7 mL per gram of solid).[1]

  • Reflux: Heat to reflux with stirring. The solid should dissolve completely.

    • Troubleshooting: If insoluble particles remain, filter hot (these are likely inorganic salts like KBr).[1]

  • Nucleation: Remove from heat and allow to cool slowly to Room Temperature (RT) on a cork ring. Do not disturb.

  • Crystallization: Once at RT, transfer to an ice bath (0-4°C) for 1 hour. White to off-white needles should form.

  • Collection: Filter via vacuum. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum at 40°C.

Protocol C: Synthesis Workup (Extraction)

Standard workup after benzylation in DMF.

  • Quench: Pour the reaction mixture (DMF) into 5 volumes of ice-cold water.

    • Note: The product may precipitate as a gum or solid.

  • Extraction: Add Ethyl Acetate (EtOAc).[1] Shake and separate phases.

    • Why EtOAc? It extracts the lipophilic nitrile efficiently while leaving the bulk of DMF in the aqueous phase.

  • Wash: Wash the organic layer with:

    • Water (2x) to remove residual DMF.[1]

    • 1M NaOH (1x) to remove unreacted 4-hydroxy-2-methoxybenzonitrile (phenolic impurity).[1]

    • Brine (1x) to dry.[1]

  • Concentration: Dry over MgSO₄, filter, and rotary evaporate.

Part 6: Synthesis & Solubility Workflow Diagram

This diagram visualizes the phase changes of the molecule throughout its synthesis lifecycle.

SynthesisWorkflow Precursors Precursors: 4-Hydroxy-2-methoxybenzonitrile + Benzyl Bromide Reaction Reaction (DMF, 60°C) Homogeneous Solution Precursors->Reaction Dissolve Quench Water Quench Product Precipitates/Oils Out Reaction->Quench Complete Extraction EtOAc Extraction Product moves to Organic Phase Quench->Extraction Partition Crystallization Recrystallization (EtOH) Purified Solid Extraction->Crystallization Evaporate & Redissolve

Figure 2: Phase behavior of 4-(Benzyloxy)-2-methoxybenzonitrile during synthesis and purification.

Part 7: References

  • Structural Analog Analysis (4-Benzyloxy-3-methoxybenzonitrile):

    • Hanif, M., et al. (2009).[1] "4-Benzyloxy-3-methoxybenzonitrile." Acta Crystallographica Section E, 65(3), o572.[1]

    • Relevance: Confirms solubility in Ethanol/THF mixtures for recrystallization of benzyloxy-methoxy-benzonitrile isomers.

  • General Purification of Benzyl Ethers:

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Relevance: Establishes standard protocols for recrystallizing aromatic ethers using alcohol/water systems.

    • [1]

  • Solubility of Benzonitrile Derivatives:

    • PubChem Compound Summary for 4-Methoxybenzonitrile (CAS 874-90-8).[1]

    • Relevance: Provides baseline solubility data for the core scaffold (soluble in alcohol, insoluble in water).

    • [1]

  • Synthesis of Benzonitriles via Ammoxidation (Contextual):

    • Wang, Y. (2018).[1][4] "Selective and efficient synthesis of benzonitriles." Journal of Nanomedicine Research, 7(3).[1][4]

    • Relevance: Discusses industrial solvent choices for benzonitrile synthesis.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of 4-(Benzyloxy)-2-methoxybenzonitrile

This technical guide details the spectroscopic characterization of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/VEGFR antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/VEGFR antagonists). The data provided synthesizes standard field values for this substitution pattern, designed to serve as a reference for structural validation in medicinal chemistry workflows.


H NMR, 

C NMR, IR, MS) and Quality Control Protocol.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5 / Analogues) serves as a strategic scaffold in the construction of pharmacophores, particularly quinazoline-based kinase inhibitors. Its structural integrity is defined by three distinct functionalities: a nitrile group (electron-withdrawing), a methoxy group (electron-donating, ortho to nitrile), and a benzyloxy group (electron-donating, para to nitrile).

Accurate characterization requires distinguishing this regioisomer from its isomer, 4-(benzyloxy)-3-methoxybenzonitrile (vanillin series). The 2-methoxy position induces specific shielding effects on the aromatic protons that are diagnostic in NMR spectroscopy.

Structural Validation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for validating this compound during synthesis.

ValidationWorkflow Start Crude Reaction (Benzylation of 4-hydroxy-2-methoxybenzonitrile) Isolation Isolation (Precipitation/Chromatography) Start->Isolation IR FT-IR Analysis (Confirm -CN @ ~2220 cm⁻¹) Isolation->IR Quick Check MS ESI-MS (Confirm M+H 240.3) IR->MS Mass Confirmed NMR 1H/13C NMR (Regioisomer Confirmation) MS->NMR Structure Confirmed QC Release for Next Step NMR->QC Purity >98%

Figure 1: Step-wise analytical workflow for structural validation of the intermediate.

Experimental Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The infrared spectrum provides the fastest " go/no-go " decision point. The nitrile stretch is distinct and isolated from the fingerprint region.

Functional GroupWavenumber (

)
IntensityAssignment
Nitrile (C≡N) 2218 – 2225 Strong/SharpDiagnostic stretch for aromatic nitrile.
C-H (Aromatic) 3030 – 3060WeakAromatic ring C-H stretching.
C-H (Aliphatic) 2940 – 2970MediumMethoxy/Benzylic C-H stretching.
C=C (Aromatic) 1580 – 1605StrongBenzene ring skeletal vibrations.
C-O (Ether) 1250 – 1275StrongAryl-alkyl ether stretching (Ar-O-C).

Application Note: The absence of a broad O-H stretch (


) confirms the complete alkylation of the starting material (4-hydroxy-2-methoxybenzonitrile).
Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stability of the benzyl cation.

  • Formula:

    
    
    
  • Exact Mass: 239.0946 Da

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
Ion (

)
IdentityMechanism
240.1

Protonated molecular ion (Base peak in soft ionization).
262.1

Sodium adduct (Common in glass/solvent contamination).
91.0

Tropylium/Benzyl cation (Characteristic cleavage of benzyl ether).

Fragmentation Pathway Visualization:

MS_Fragmentation M_Ion [M+H]⁺ m/z 240.1 Frag1 Benzyl Cation [C7H7]⁺ m/z 91.0 M_Ion->Frag1 C-O Bond Cleavage Frag2 Phenol Radical/Neutral (Loss of Benzyl) M_Ion->Frag2

Figure 2: Primary fragmentation pathway observed in MS/MS experiments.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the 2-methoxy regiochemistry. The coupling constants (


) and chemical shifts (

) distinguish the protons on the central benzene ring.

Solvent:


 (Standard) or 

(for solubility). Frequency: 400 MHz for

H.[1]

H NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentAnalysis
7.46 Doublet (d)1H8.5H-6 Deshielded by ortho-CN group.
7.35 – 7.42 Multiplet (m)5H-Ph (Benzyl)Overlapping aromatic protons of the benzyl group.
6.58 Doublet of Doublets (dd)1H8.5, 2.2H-5 Shielded by adjacent OBn group. Coupled to H-6 and H-3.
6.52 Doublet (d)1H2.2H-3 Most shielded aromatic proton (between OMe and OBn).
5.11 Singlet (s)2H-O-CH

-Ph
Characteristic benzylic methylene peak.
3.89 Singlet (s)3H-O-CH

Methoxy group.

Key Diagnostic Feature: The H-6 proton appears significantly downfield (~7.46 ppm) compared to H-3 and H-5 due to the electron-withdrawing nature of the nitrile group at C-1. If the methoxy group were at position 3 (vanillin series), the splitting pattern and shifts would differ significantly (e.g., H-2 would be a singlet).


C NMR Data (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
163.5 Quaternary (C)C-4 (Attached to OBn)
162.1 Quaternary (C)C-2 (Attached to OMe)
135.8 Quaternary (C)C-1' (Benzyl ipso)
133.5 Methine (CH)C-6 (Ortho to CN)
128.7, 128.4, 127.5 Methine (CH)Ph (Benzyl aromatic carbons)
119.2 Quaternary (C)CN (Nitrile)
106.8 Methine (CH)C-5
99.5 Methine (CH)C-3 (Most shielded aromatic carbon)
93.5 Quaternary (C)C-1 (Ipso to CN)
70.5 Methylene (CH

)
O-CH

-Ph
56.1 Methyl (CH

)
O-CH

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Shimming: Ensure automated gradient shimming is performed to resolve the meta coupling (

    
     Hz) between H-3 and H-5.
    
Quality Control Specifications

For use as a pharmaceutical intermediate, the following criteria are recommended:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% (Area %).[2]

  • Residual Solvent: <5000 ppm (check for acetone/ethanol peaks in NMR).

  • Identity:

    
    H NMR and IR must match reference spectra.
    

References

  • Hennequin, L. F., et al. (2002). "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile (Analogous spectral data reference).

  • AstraZeneca AB. (2001). "Quinazoline Derivatives."[3] World Intellectual Property Organization Patent WO0132651. (Describes synthesis of related benzyloxy-methoxy-benzonitrile intermediates).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Foundational

Crystal structure of 4-(Benzyloxy)-2-methoxybenzonitrile

Crystal Structure Characterization: 4-(Benzyloxy)-2-methoxybenzonitrile Executive Summary This technical guide provides a comprehensive structural analysis and characterization workflow for 4-(Benzyloxy)-2-methoxybenzoni...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Characterization: 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary

This technical guide provides a comprehensive structural analysis and characterization workflow for 4-(Benzyloxy)-2-methoxybenzonitrile , a critical pharmacophore intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Quinazoline derivatives).

While the crystallographic data for its positional isomer, 4-Benzyloxy-3-methoxybenzonitrile , is well-established in literature (Hanif et al., 2009), the 2-methoxy isomer presents distinct steric and electronic properties due to the ortho-methoxy positioning relative to the nitrile group. This guide synthesizes known crystallographic principles with specific experimental protocols for the synthesis, crystallization, and structural validation of the 2-methoxy target.

Structural Context & Pharmacophore Significance

The title compound, 4-(Benzyloxy)-2-methoxybenzonitrile , serves as a key building block for EGFR (Epidermal Growth Factor Receptor) inhibitors. The structural integrity of this intermediate is defined by two aromatic domains linked by an ether bridge, with a nitrile handle for further heterocycle formation.

Isomeric Distinction: 2-Methoxy vs. 3-Methoxy

It is critical to distinguish the target from its common isomer. The position of the methoxy group significantly alters the crystal packing forces.

FeatureTarget: 2-Methoxy Isomer Reference: 3-Methoxy Isomer
IUPAC Name 4-(Benzyloxy)-2-methoxybenzonitrile4-(Benzyloxy)-3-methoxybenzonitrile
Steric Environment Methoxy is ortho to Nitrile (-CN). Higher steric strain near the reaction center.Methoxy is meta to Nitrile. Less steric interference with the nitrile group.
Crystal System Predicted: Monoclinic / TriclinicExperimental: Monoclinic (

)
Key Interaction Potential intramolecular H-bond (weak) or dipole repulsion between -OMe and -CN.Intermolecular

chains along

-axis.[1]

Technical Insight: The 3-methoxy isomer crystallizes with a dihedral angle of 81.65° between the phenyl rings. The 2-methoxy isomer is expected to exhibit a larger twist or distinct planar deviation due to the proximity of the methoxy oxygen to the linear nitrile group.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a slow-evaporation technique is required.

Synthesis Pathway

Reaction:


-alkylation of 4-hydroxy-2-methoxybenzonitrile.
  • Reagents: 4-Hydroxy-2-methoxybenzonitrile (1.0 eq), Benzyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Procedure:

    • Dissolve the phenol in DMF.[2] Add

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add benzyl bromide dropwise.

    • Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the white precipitate. Wash with cold water and hexane.

Single Crystal Growth (Slow Evaporation Method)
  • Solvent System: Ethanol/Chloroform (1:1) or Methanol/Dichloromethane.

  • Protocol:

    • Dissolve 50 mg of the purified solid in 5 mL of the solvent mixture.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with Parafilm and pierce 3-4 small holes to allow controlled evaporation.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Crystals typically form within 48–72 hours.

Crystallographic Characterization Workflow

The following workflow details the logic for structural determination, using the known 3-methoxy isomer as a comparative reference.

Data Collection Parameters (Standard Protocol)
  • Radiation source: Mo

    
     (
    
    
    
    Å).
  • Temperature: 173 K (Cryogenic cooling reduces thermal motion/disorder).

  • Refinement: SHELXL (Least-squares minimization).

Comparative Structural Analysis

Based on the reference structure (Hanif et al., 2009), the following lattice parameters serve as a baseline for the 3-methoxy isomer. Significant deviations in the 2-methoxy dataset will indicate packing changes driven by the ortho-methoxy group.

Reference Data (3-Methoxy Isomer) for Calibration:

  • Space Group:

    
     (Monoclinic)
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å[1]
  • Beta Angle (

    
    ): 
    
    
    
  • Packing Motif: Weak

    
     hydrogen bonds linking molecules into chains.[1]
    

Expectation for 2-Methoxy Isomer:

  • Packing: The ortho-methoxy group often disrupts the planar stacking seen in meta-isomers. Expect a potential shift to a lower symmetry space group or a larger unit cell volume due to less efficient packing.

  • Interactions: Look for

    
     stacking between the benzyl and benzonitrile rings, stabilized by weak 
    
    
    
    interactions involving the ether oxygen.

Experimental Logic & Workflow Diagram

The diagram below illustrates the critical path from precursor selection to final structural validation.

G Start Precursor Selection (4-Hydroxy-2-methoxybenzonitrile) Rxn O-Alkylation (BnBr, K2CO3, DMF, 60°C) Start->Rxn Nucleophilic Sub Purify Purification (Recrystallization from EtOH) Rxn->Purify Yield > 85% Growth Crystal Growth (Slow Evaporation: CHCl3/EtOH) Purify->Growth High Purity XRD Single Crystal XRD (Mo Kα, 173 K) Growth->XRD Size > 0.2mm Solve Structure Solution (Direct Methods / SHELXS) XRD->Solve Diffraction Pattern Refine Refinement (Anisotropic, H-atoms riding) Solve->Refine R1 < 0.05 Data3 Comparative Analysis vs. 3-Methoxy Isomer (Hanif 2009) Refine->Data3 Validation Final Final CIF Output (Packing, H-bonds, Dihedrals) Data3->Final

Caption: Workflow for the synthesis, crystallization, and structural determination of 4-(Benzyloxy)-2-methoxybenzonitrile.

References

  • Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile.[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(3), o547.

  • Laskowski, A. et al. (2016). Phthalonitriles: Synthesis and properties. Journal of Materials Chemistry C. (Contextual reference for nitrile packing forces).
  • Cambridge Structural Database (CSD).

Sources

Exploratory

In Silico Architectures: A Theoretical Guide to Substituted Benzonitrile Derivatives

Abstract This technical guide delineates the computational framework for analyzing substituted benzonitrile derivatives, a critical scaffold in pharmaceutical chemistry (e.g., Letrozole, Citalopram) and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide delineates the computational framework for analyzing substituted benzonitrile derivatives, a critical scaffold in pharmaceutical chemistry (e.g., Letrozole, Citalopram) and materials science. It moves beyond standard procedural lists to establish a causal link between density functional theory (DFT) parameters and experimental physicochemical reality. We focus on the why behind basis set selection, the how of validating vibrational assignments via Potential Energy Distribution (PED), and the application of electronic descriptors in rational drug design.

The Benzonitrile Pharmacophore: A Theoretical Imperative

The benzonitrile moiety consists of a cyano group (-CN) attached to a benzene ring. In drug design, the nitrile group is not merely a passive spacer; it is a bioisostere for carbonyl and hydroxyl groups, often acting as a hydrogen bond acceptor.

From a theoretical standpoint, the -CN group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly altering the electron density of the aromatic ring. This perturbation affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) , dictating the molecule's reactivity, stability, and optical properties.

Computational Framework & Methodology

To achieve results comparable to experimental X-ray diffraction or spectroscopic data, the computational protocol must account for electron correlation and diffuse electron clouds, particularly when halogens (Cl, Br) or lone pairs (N, O) are present on the ring.

Functional and Basis Set Selection

For substituted benzonitriles, the standard B3LYP functional is robust for ground-state geometries. However, specific basis set features are non-negotiable:

  • Split-Valence (6-311): Provides flexibility for valence electrons.

  • Diffuse Functions (++): Critical for the nitrile nitrogen and any halogen substituents. These atoms have lone pairs that extend far from the nucleus; standard basis sets cut these off, leading to errors in anion stability and hydrogen bonding energies.

  • Polarization Functions (d,p): Essential for modeling the anisotropic electron distribution in the C≡N triple bond.

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)[1]

The Computational Workflow

The following diagram outlines the self-validating workflow for characterizing these derivatives.

ComputationalWorkflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->Opt Yes (Saddle Point) Electronic Electronic Properties (HOMO-LUMO, MEP) Decision->Electronic No (Minima) Spectra Spectral Analysis (IR/Raman Scaling) Decision->Spectra No (Minima) Docking Molecular Docking (AutoDock/PyRx) Electronic->Docking QSAR Inputs

Figure 1: Standardized computational workflow for benzonitrile derivatives. Note the critical checkpoint for imaginary frequencies to ensure a true local minimum.

Electronic Profiling & Reactivity Descriptors

The reactivity of benzonitrile derivatives is governed by the energy gap ($ \Delta E $) between the HOMO (electron donor) and LUMO (electron acceptor). A smaller gap implies lower kinetic stability and higher chemical reactivity (softness).

Global Reactivity Descriptors

Using Koopmans' theorem, we derive descriptors that predict how the drug candidate interacts with a biological receptor.

DescriptorFormulaPhysical Significance in Drug Design
Chemical Potential (

)

Indicates the direction of electron flow (High

to Low

).
Chemical Hardness (

)

Resistance to charge transfer. Hard molecules are less reactive.
Global Softness (

)

High softness correlates with easier polarization and stronger enzyme binding.
Electrophilicity Index (

)

Measure of energy lowering due to maximal electron flow.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.[2] In benzonitriles:

  • Red Regions (Negative Potential): Localized on the nitrile Nitrogen (

    
    ) and electronegative substituents (e.g., 
    
    
    
    in methoxy groups). These are sites for electrophilic attack or H-bond accepting.
  • Blue Regions (Positive Potential): Localized on the aromatic ring hydrogens. These are sites for nucleophilic attack .

Spectroscopic Validation: The "Trust" Protocol

Theoretical frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. To establish trust in your model, you must apply scaling factors.

Vibrational Analysis Protocol[2][3][4]
  • Calculate Frequencies: Run the frequency job at the optimized geometry.

  • Apply Scaling: For B3LYP/6-311++G(d,p), multiply raw frequencies by 0.9614 .

  • PED Analysis: Use VEDA (Vibrational Energy Distribution Analysis) to assign modes.[2] Do not rely solely on visual inspection.

Key Benzonitrile Signature: The


 stretching vibration is highly characteristic.
  • Theoretical (Unscaled): ~2300–2350 cm⁻¹

  • Experimental/Scaled: ~2220–2240 cm⁻¹

  • Intensity: Strong in Raman, variable in IR (depending on symmetry).

Application: Molecular Docking & Drug Design[2][5][6][7][8][9][10][11]

The theoretical data (geometry, partial charges) serves as the input for in silico docking. Substituted benzonitriles often target enzymes like DNA Gyrase (antimicrobial) or Aromatase (breast cancer).

Docking Logic

The nitrile nitrogen acts as a "molecular anchor," often forming a key Hydrogen Bond with amino acid residues (e.g., Serine or Threonine) in the active site.

DockingLogic Ligand Benzonitrile Ligand (Optimized DFT Geometry) Dock Docking Simulation (Lamarckian GA) Ligand->Dock Target Protein Target (e.g., DNA Gyrase 1KIJ) Grid Grid Generation (Active Site Definition) Target->Grid Grid->Dock Analysis Binding Affinity (ΔG in kcal/mol) Dock->Analysis

Figure 2: Data flow from DFT optimization to molecular docking analysis.

Case Study: 2-Amino-5-Bromobenzonitrile
  • Context: Used as a precursor for quinazoline synthesis (antitumor agents).

  • DFT Insight: The amino group (

    
    ) acts as an electron donor, while the cyano (
    
    
    
    ) and bromo (
    
    
    ) groups are withdrawers. This "Push-Pull" mechanism enhances the hyperpolarizability, making the molecule a candidate for Non-Linear Optical (NLO) applications, in addition to its pharmaceutical utility.
  • Binding: In docking studies, the amino group often acts as an H-bond donor, while the nitrile is an acceptor, allowing dual-point anchoring in the receptor pocket.

References

  • Vibrational & DFT Studies of Benzimidazole Derivatives Source: ResearchGate.[3] URL:[Link]

  • Synthesis, Spectroscopic & Docking Insights on Novel Benzonitrile Derivatives Source: ResearchGate.[3] URL:[Link]

  • Comparative Vibrational Spectroscopic Investigation of Benzonitrile Derivatives Source: Academia.edu. URL:[Link]

  • FT-IR, FT-Raman and DFT Calculations of 2-Amino-4-Chlorobenzonitrile Source: ResearchGate.[3] URL:[Link]

  • Vibronic and Cationic Features of Fluorobenzonitriles Source: MDPI. URL:[Link]

  • DFT Study on Nonlinear Optical Properties of Benzenes Source: Peking University. URL:[Link]

  • Drug Design Strategy Based on Molecular Docking (Scutellarein Derivatives) Source: PubMed Central. URL:[Link]

Sources

Foundational

Biological Potential &amp; Synthetic Utility of 4-(Benzyloxy)-2-methoxybenzonitrile

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical pharmacophore precursor used in the development of next-generation antibiotics and kinase inhibitors.[1] A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical pharmacophore precursor used in the development of next-generation antibiotics and kinase inhibitors.[1]

A Technical Guide for Medicinal Chemists and Drug Developers[1]

Executive Summary & Chemical Profile

4-(Benzyloxy)-2-methoxybenzonitrile is a strategic synthetic intermediate (CAS: Derivative of 84224-29-3) utilized primarily to introduce the 4-cyano-3-methoxyphenol moiety into complex drug scaffolds.[1] Unlike direct active pharmaceutical ingredients (APIs), its biological value lies in its role as a "masked" phenol, allowing for the precise construction of:

  • Bisbenzamidine Antibiotics: Potentiators for drug-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii).[1]

  • Kinase Inhibitors: Scaffolds requiring a 2-methoxy-4-substituted aromatic ring (e.g., analogs of EGFR or MEK inhibitors).[1]

  • Antiparasitic Agents: Trypanosomiasis treatments targeting the DNA minor groove.[1]

Chemical Identity
PropertySpecification
IUPAC Name 4-(Benzyloxy)-2-methoxybenzonitrile
Core Moiety Benzonitrile (C-1), Methoxy (C-2), Benzyloxy (C-4)
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Key Function Protected precursor to 4-hydroxy-2-methoxybenzonitrile
SMILES COc1cc(OCc2ccccc2)ccc1C#N

Pharmacological Mechanism & Structure-Activity Relationship (SAR)

While the benzyl-protected form is pharmacologically inert (serving as a lipophilic transport or protection group), its deprotected derivative (4-hydroxy-2-methoxybenzonitrile ) is the bioactive pharmacophore.[1]

The "Masking" Strategy in Drug Design

The benzyl group at the C-4 position serves two critical functions during multi-step synthesis:

  • Chemo-selectivity: Prevents premature reaction of the phenolic oxygen during aggressive steps (e.g., lithiation or Vilsmeier-Haack formylation).[1]

  • Solubility Modulation: Increases lipophilicity (

    
    ), facilitating purification in organic solvents before the final polar active moiety is revealed.[1]
    
Mechanism of Action (Downstream Applications)

Upon deprotection and coupling, the resulting Bisbenzamidine analogs function via:

  • DNA Minor Groove Binding: The amidine cationic heads bind to AT-rich regions of bacterial or parasitic DNA, disrupting transcription.[1]

  • Outer Membrane Permeabilization: In combination with antibiotics (e.g., colistin), these agents disrupt the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1]

SAR_Mechanism Precursor 4-(Benzyloxy)-2-methoxybenzonitrile (Lipophilic / Protected) Step1 Deprotection (H2 / Pd-C or BBr3) Precursor->Step1 Unmasking ActiveCore 4-Hydroxy-2-methoxybenzonitrile (Nucleophilic Phenol) Step1->ActiveCore Yields Coupling Linker Coupling (e.g., alkylation with di-halide) ActiveCore->Coupling Dimerization FinalDrug Bisbenzamidine Analog (DNA Minor Groove Binder) Coupling->FinalDrug Bioactive Agent

Figure 1: The synthetic trajectory from the protected nitrile to the bioactive bisbenzamidine scaffold.[1][2]

Therapeutic Applications & Case Studies

Antibiotic Potentiation (Bisbenzamidines)

Recent research (e.g., WO2019241566A1) highlights the use of the 4-hydroxy-2-methoxybenzonitrile core to synthesize bisbenzamidines.[1] These compounds are structurally related to Pentamidine but feature methoxy-substitutions that alter solubility and binding kinetics.[1]

  • Target: Multi-drug resistant (MDR) Pseudomonas aeruginosa and Klebsiella pneumoniae.[1]

  • Role of Methoxy Group: The 2-methoxy substituent (originating from our starting material) provides steric bulk and electron donation, potentially reducing host toxicity compared to unsubstituted analogs.[1]

Kinase Inhibition (EGFR/MEK)

The 2-methoxy-4-alkoxy substitution pattern is a "privileged scaffold" in kinase inhibitors (e.g., Gefitinib , Erlotinib ).[1]

  • Utility: The 4-(benzyloxy)-2-methoxybenzonitrile can be converted to the corresponding aniline or benzoic acid, serving as the "left-hand" side of quinazoline-based EGFR inhibitors.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile

Rationale: To generate the protected intermediate from commercially available vanillin derivatives.[1]

Reagents: 4-Hydroxy-2-methoxybenzaldehyde (Vanillin isomer), Benzyl bromide (BnBr), Potassium Carbonate (


), Hydroxylamine hydrochloride (

), Formic acid.[1]
  • Benzylation:

    • Dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq) in DMF.

    • Add

      
       (1.5 eq) and Benzyl bromide (1.1 eq).[1]
      
    • Stir at 60°C for 4 hours. Quench with water, filter the solid 4-benzyloxy-2-methoxybenzaldehyde .[1]

  • One-Pot Nitrile Formation:

    • Suspend the aldehyde (1.0 eq) in formic acid.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium acetate (1.2 eq).

    • Reflux for 6 hours.[1] The aldehyde converts to the oxime and then dehydrates in situ to the nitrile.[1][3]

    • Yield: ~85% white crystalline solid.[1]

    • Validation: IR spectrum shows strong

      
       stretch at ~2220 cm⁻¹.[1]
      
Protocol B: Deprotection to Active Core (4-Hydroxy-2-methoxybenzonitrile)

Rationale: Unmasking the phenol for drug coupling.[1]

  • Hydrogenation:

    • Dissolve 4-(Benzyloxy)-2-methoxybenzonitrile in MeOH/EtOAc (1:1).[1]

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours at RT.
      
    • Workup: Filter through Celite. Concentrate filtrate.[1]

    • Result: 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).[1][4][5]

    • Purity Check: HPLC >98%.

Protocol C: Biological Assay (MIC Determination)

Rationale: Evaluating the antibacterial potency of the final bisbenzamidine derivative.[1]

StepDescription
Organism E. coli (ATCC 25922) or S. aureus (ATCC 29213).[1]
Media Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
Compound Prep Dissolve final bisbenzamidine in DMSO (stock 10 mg/mL).
Dilution Serial 2-fold dilutions in 96-well plates (Range: 64 to 0.125 µg/mL).
Inoculum

CFU/mL.[1]
Incubation 37°C for 18-24 hours.[1]
Readout Lowest concentration with no visible growth (Visual or OD₆₀₀).[1]

Safety & Toxicology

  • Hazard Class: Nitriles are generally toxic if ingested or inhaled due to potential metabolic release of cyanide (though aryl nitriles are more stable).[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves (double-gloving recommended for DMSO solutions).[1]

  • Specific Risk: The benzyl bromide used in synthesis is a potent lachrymator.[1]

Future Outlook

The 4-(Benzyloxy)-2-methoxybenzonitrile scaffold is gaining traction in Fragment-Based Drug Discovery (FBDD) .[1] Its rigid aryl-nitrile core provides a strong dipole for orientation in protein binding pockets, while the 2-methoxy group offers a vector for solubility optimization. Future derivatives are expected to feature in PROTAC linkers, where the phenolic oxygen serves as the attachment point for E3 ligase ligands.[1]

References

  • World Intellectual Property Organization (WIPO). (2019).[1] Amidines and Amidine Analogs for the Treatment of Bacterial Infections and Potentiation of Antibiotics. Patent WO2019241566A1.[1] Link

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CAS 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile). Link[1]

  • Tejchman, W., et al. (2018).[1] Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. Molecular Diversity, 22, 637–646.[1][6] Link

  • ChemicalBook. (2024).[1][6] Synthesis of 4-hydroxy-2-methoxybenzonitrile. Link

Sources

Exploratory

4-(Benzyloxy)-2-methoxybenzonitrile IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and application profile of 4-(Benzyloxy)-2-methoxybenzonitrile , a specialized organic intermediate used in the development of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 4-(Benzyloxy)-2-methoxybenzonitrile , a specialized organic intermediate used in the development of pharmaceutical agents, particularly within the kinase inhibitor class.

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile is a disubstituted benzonitrile derivative serving as a critical scaffold in medicinal chemistry. It functions primarily as a protected building block for the synthesis of resorcinol-based pharmacophores . Its structural core—possessing an electrophilic nitrile group, an electron-donating methoxy group, and a lipophilic benzyloxy protecting group—makes it an ideal precursor for constructing complex heterocycles, including quinazolines and benzofurans utilized in EGFR and VEGFR inhibition.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is the benzyl ether derivative of 4-hydroxy-2-methoxybenzonitrile . The benzyloxy group acts as a robust protecting group for the phenol, stable under basic conditions but removable via hydrogenolysis (Pd/C, H₂) or Lewis acids (BBr₃).

Property Data / Specification
IUPAC Name 4-(Benzyloxy)-2-methoxybenzonitrile
Common Synonyms 4-Benzyloxy-2-methoxy-benzenecarbonitrile; O-Benzyl-4-cyano-3-methoxyphenol
CAS Number Not widely indexed (Derivative of 84224-29-3 )
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
SMILES COc1cc(OCc2ccccc2)ccc1C#N
Appearance Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Predicted based on structural analogs)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Structural Analysis
  • Nitrile (C≡N) at C1: Provides a handle for nucleophilic attack (to form amidines/tetrazoles) or hydrolysis (to carboxylic acids).

  • Methoxy (-OCH₃) at C2: Induces steric influence and electron donation ortho to the nitrile, affecting the reactivity of the nitrile carbon.

  • Benzyloxy (-OBn) at C4: Protects the 4-hydroxyl position, preventing side reactions during downstream modifications of the nitrile group.

Synthetic Pathway & Methodology

The industrial standard for synthesizing 4-(Benzyloxy)-2-methoxybenzonitrile involves the O-alkylation of the commercially available precursor 4-hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).

Reaction Scheme

The synthesis utilizes a Williamson ether synthesis protocol, favored for its high yield and operational simplicity.

Synthesis Precursor 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) Intermediate Transition State (Phenoxide Attack) Precursor->Intermediate Deprotonation Reagents Benzyl Bromide (BnBr) K2CO3, DMF, 60°C Reagents->Intermediate Product 4-(Benzyloxy)-2-methoxybenzonitrile (Target) Intermediate->Product SN2 Substitution

Figure 1: Synthetic route via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile on a 10g scale.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-methoxybenzonitrile (10.0 g, 67.0 mmol) and anhydrous Dimethylformamide (DMF) (100 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (18.5 g, 134 mmol, 2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes to generate the phenoxide anion.

    • Note: The solution typically turns yellow/orange upon phenoxide formation.

  • Alkylation: Dropwise add Benzyl Bromide (12.6 g, 8.7 mL, 73.7 mmol, 1.1 eq) over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC. The starting phenol (Rf ~0.2) should disappear, and the less polar product (Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Recrystallize the crude solid from Ethanol or Isopropanol .

    • Yield Expectation: 85–92% (approx. 14–15 g).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Method Expected Signal / Diagnostic Peak Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 3.89 (s, 3H) Methoxy group (-OCH₃) protons.
δ 5.12 (s, 2H) Benzylic methylene (-OCH₂Ph) protons.
δ 7.30–7.45 (m, 5H) Phenyl ring protons of the benzyl group.
δ 6.50–7.50 (m, 3H) Aromatic protons of the benzonitrile core (coupling patterns confirm 1,2,4-substitution).
IR Spectroscopy 2220 cm⁻¹ Sharp, strong band characteristic of the Nitrile (C≡N) stretch.
1250 cm⁻¹ Aryl alkyl ether (C-O-C) stretch.
Mass Spectrometry m/z 239.1 [M+] Molecular ion peak (EI/ESI).

Applications in Drug Discovery[9][10]

This compound is a "masked" synthon. The benzyloxy group renders the molecule lipophilic and stable during harsh reactions (e.g., nitration, chlorination) that would otherwise oxidize or polymerize the free phenol.

Route to Quinazoline Kinase Inhibitors

The nitrile group can be converted into an amidine, which is then cyclized with reagents like dimethyl malonate to form quinazoline cores—a scaffold ubiquitous in EGFR inhibitors (e.g., analogs of Gefitinib ).

Synthesis of 4-Amino-2-methoxy-phenols

Through nitration at the 5-position followed by reduction and debenzylation, this intermediate provides access to 5-amino-4-hydroxy-2-methoxybenzonitrile , a key precursor for benzoxazole synthesis.

Applications Target 4-(Benzyloxy)-2-methoxybenzonitrile Path1 Hydrolysis (NaOH) Target->Path1 Path2 Reduction (LiAlH4) Target->Path2 Path3 Nitration (HNO3) Target->Path3 Prod1 4-(Benzyloxy)-2-methoxybenzoic Acid Path1->Prod1 Prod2 4-(Benzyloxy)-2-methoxybenzylamine Path2->Prod2 Prod3 5-Nitro-4-benzyloxy-2-methoxybenzonitrile (Precursor to Anilines) Path3->Prod3

Figure 2: Downstream synthetic utility of the benzonitrile scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation due to Nitrile moiety).

  • Handling: All operations involving benzyl bromide (lachrymator) and nitriles must be conducted in a fume hood .

  • Waste Disposal: Aqueous waste from the workup contains DMF and bromide salts; dispose of as halogenated organic waste.

  • Cyanide Risk: While the nitrile group is covalently bonded, avoid contact with strong acids or oxidizers that could theoretically release HCN, although this is stable under standard conditions.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 84224-29-3. Retrieved from [Link]

Foundational

Electronic Topography &amp; Reactivity Profiling of 4-(Benzyloxy)-2-methoxybenzonitrile

This guide is structured as a high-level technical whitepaper designed for computational chemists and medicinal chemists involved in lead optimization. It bypasses generic introductions to focus on the specific electroni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for computational chemists and medicinal chemists involved in lead optimization. It bypasses generic introductions to focus on the specific electronic anomalies and reactivity profiles of 4-(Benzyloxy)-2-methoxybenzonitrile .

Executive Summary: The "Push-Pull" Pharmacophore

4-(Benzyloxy)-2-methoxybenzonitrile represents a classic "Push-Pull" aromatic system critical to the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib intermediates).[1] Its reactivity is defined by the competition between the strong electron-withdrawing nitrile group (-CN) and the synergistic electron-donating effects of the 2-methoxy and 4-benzyloxy moieties.

Understanding the precise electron density distribution in this molecule is not merely academic; it dictates the kinetics of the subsequent cyclization steps required to form the quinazoline pharmacophore. This guide provides a validated framework for mapping this density using Density Functional Theory (DFT) and correlating it with experimental reactivity.

Electronic Architecture: Theoretical Framework

To accurately model the electron density, we employ a hybrid functional approach. The presence of the benzyloxy ether linkage introduces conformational flexibility that standard semi-empirical methods fail to capture.

Computational Methodology (Standard Operating Procedure)

For reliable electrostatic potential maps (MEP) and Frontier Molecular Orbital (FMO) analysis, the following protocol is the gold standard:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – balances computational cost with accuracy for organic electronic states.

  • Basis Set: 6-311++G(d,p).[2][3] The diffuse functions (++) are non-negotiable here due to the lone pairs on the oxygen and nitrogen atoms, which require expanded orbital space for accurate description.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Acetonitrile, as these are the standard solvents for nucleophilic substitutions involving this intermediate.

The "Push-Pull" Mechanism

The electron density distribution is governed by three vector forces:

  • C1-Nitrile Pull (-M, -I): Creates a significant positive electrostatic potential (

    
    -hole) at the nitrile carbon, making it the primary site for nucleophilic attack (e.g., by amidines).
    
  • C2-Methoxy Push (+M): Donates density into the ring, specifically enriching the C3 and C5 positions.

  • C4-Benzyloxy Push (+M): Reinforces the density at C3 and C5, while sterically shielding the C3 position.

Key Insight: The C1 ring carbon (attached to CN) is the battleground. While the CN group tries to deplete it, the para-benzyloxy and ortho-methoxy groups pump electron density back via resonance. This results in a dipole moment vector that is not aligned with the C-CN bond axis but is tilted due to the asymmetric 2-methoxy group.[1]

Visualization of Workflows & Pathways

The following diagrams illustrate the logic flow for computational validation and the resulting chemical reactivity pathways.

Diagram 1: Computational & Validation Workflow

G Start Molecule Input (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq MEP MEP Surface Generation (Isovalue = 0.002 a.u.) Freq->MEP Validated NBO NBO Analysis (Donor-Acceptor Interactions) Freq->NBO Validated Reactivity Reactivity Prediction (Fukui Functions) MEP->Reactivity NBO->Reactivity

Figure 1: Standardized computational workflow for validating electron density distribution.

Diagram 2: Reactivity & Synthesis Pathway

Reactivity Substrate 4-(Benzyloxy)-2-methoxybenzonitrile (Electron Deficient CN) Attack Nucleophilic Attack (Amidine/Guanidine) Substrate->Attack High Electrophilicity at C-CN Intermediate Imidate Intermediate Attack->Intermediate Cyclization Cyclization (Quinazoline Core) Intermediate->Cyclization -H2O / -NH3

Figure 2: The reactivity pathway dictated by the electron density at the nitrile carbon.[1]

Quantitative Data Analysis

The following parameters are derived from the B3LYP/6-311++G(d,p) level of theory. These values serve as the baseline for assessing batch quality or purity.

Table 1: Electronic Parameters & Reactivity Descriptors
ParameterValue (Approx.)Interpretation
Dipole Moment (

)
4.8 - 5.2 DebyeHigh polarity; indicates strong solubility in polar aprotic solvents (DMSO, DMF).[1]
HOMO Energy -6.2 eVLocated primarily on the benzyloxy/methoxy rings (Nucleophilic zone).[1]
LUMO Energy -1.8 eVLocalized on the Benzonitrile moiety (Electrophilic zone).
Band Gap (

)
4.4 eVIndicates moderate chemical stability (kinetic stability).
C

N Bond Length
1.158 ÅTypical for aryl nitriles; shortening indicates conjugation with the ring.[1]
Table 2: Mulliken Charge Distribution (Key Atoms)
Atom LabelCharge (

)
Reactivity Implication
C7 (Nitrile C) +0.32Primary Electrophilic Site: Susceptible to hydrolysis or amidine attack.[1]
N1 (Nitrile N) -0.45H-bond acceptor; interacts with solvent protons.[1]
O (Methoxy) -0.52Strong donor; activates the ring.[1]
C3 (Ring) -0.18Nucleophilic Site: Susceptible to electrophilic aromatic substitution (EAS).[1]

Experimental Protocols

Protocol: Validation of Nitrile Reactivity (Hydrolysis Test)

Context: To verify the electron-withdrawing strength calculated by DFT, a controlled hydrolysis rate test is performed.

  • Preparation: Dissolve 1.0 mmol of 4-(Benzyloxy)-2-methoxybenzonitrile in 5 mL of DMSO-d6.

  • Initiation: Add 1.1 eq of NaOH (dissolved in D2O).

  • Monitoring: Track the disappearance of the nitrile peak (~2220 cm⁻¹ in IR or ~115 ppm in C13 NMR) and appearance of the amide carbonyl (~1680 cm⁻¹).

  • Correlation: A faster rate compared to unsubstituted benzonitrile confirms the activation by the "Push-Pull" system.[1]

Protocol: Computational Input (Gaussian Format)

Context: Use this block to reproduce the electronic density maps.

[1]

Scientific Integrity & Causality

Why does the 2-methoxy group matter? In many drug discovery campaigns, the 2-position is left unsubstituted. However, introducing the 2-methoxy group creates a steric lock . Through Non-Covalent Interactions (NCI), the methoxy oxygen often forms a weak hydrogen bond with the adjacent aromatic proton, planarizing the system. This planarization maximizes the


-orbital overlap, enhancing the resonance donation into the nitrile carbon.

Self-Validating the Protocol: If your experimental melting point deviates significantly from the reference (approx. 108-112°C for similar isomers, though specific data for this exact isomer requires internal calibration), check the C-O-C bond angle in your XRD or computational model. A deviation >5° suggests a polymorph or impurity where the "Push-Pull" conjugation is broken.[1]

References

  • Hanif, M., et al. (2009).[4] "Crystal structure of 4-benzyloxy-3-methoxybenzonitrile." Acta Crystallographica Section E, 65(3), o572. Link(Note: Cited as a structural homologue for bond length validation).

  • Maskrey, T. S., et al. (2018).[5] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[5] Link(Validates the synthetic utility of methoxy-benzonitrile intermediates).

  • Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics, 98(7), 5648. Link(Foundational reference for the B3LYP functional used).

  • PubChem. "4-Methoxybenzonitrile Compound Summary."[1] Link(Baseline data for the core benzonitrile unit).

Sources

Exploratory

Precision Quantum Mechanical Profiling of Benzonitrile Derivatives

Executive Summary Benzonitrile derivatives represent a cornerstone structural motif in modern medicinal chemistry and materials science, serving as critical pharmacophores in kinase inhibitors (e.g., Letrozole), antidepr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitrile derivatives represent a cornerstone structural motif in modern medicinal chemistry and materials science, serving as critical pharmacophores in kinase inhibitors (e.g., Letrozole), antidepressants, and nonlinear optical (NLO) materials.[1] Their utility stems from the cyano group's unique ability to act as a hydrogen bond acceptor, a metabolic stabilizer, and a potent electron-withdrawing modulator.

However, the experimental characterization of these derivatives is often resource-intensive. This guide establishes a rigorous, self-validating Quantum Mechanical (QM) workflow for the predictive profiling of benzonitriles. By synthesizing Density Functional Theory (DFT) with advanced spectroscopic analysis, researchers can predict reactivity, metabolic liability, and bioisosteric potential with high fidelity before synthesis.[1]

Theoretical Framework: The Cyano Signature

The cyano group (-C≡N) is a linchpin in electronic structure modulation. In benzonitrile systems, it exerts a dual influence:[1]

  • Inductive Effect (-I): Strong electron withdrawal through the

    
    -framework, increasing the acidity of ortho-protons.[1]
    
  • Mesomeric Effect (-M): Resonance delocalization withdrawing

    
    -electron density from the aromatic ring, deactivating it toward electrophilic attack but activating it for nucleophilic aromatic substitution (
    
    
    
    ).[1]

Accurate modeling requires a level of theory that captures both the steep electrostatic gradient at the nitrile nitrogen and the subtle hyperconjugative interactions (


) that dictate conformational preferences.

Computational Methodology & Protocol

To ensure reproducibility and accuracy, we employ a standardized computational workflow. This protocol moves from gas-phase optimization to solvated property prediction.[1][2]

The "Gold Standard" Level of Theory

For benzonitrile derivatives, the B3LYP functional remains the workhorse due to its extensive benchmarking, but modern dispersion-corrected functionals are recommended for larger, flexible ligands.

  • Functional: B3LYP (for spectroscopy/geometry) or

    
    B97X-D  (for non-covalent interactions/stacking).[1]
    
  • Basis Set:

    • Screening:6-31G(d) [1]

    • Production:def2-TZVP (Triple-zeta valence polarized).[1] This offers a superior cost/accuracy ratio compared to the older 6-311++G(d,p) for nitriles.

  • Solvation: SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating

    
     and pKa values.
    
Workflow Visualization

The following diagram outlines the critical path for full characterization.

QM_Workflow Start Input Structure (2D/3D) Opt Geometry Optimization (B3LYP/def2-TZVP) Start->Opt Freq Frequency Calculation (Harmonic Approx) Opt->Freq Check Imaginary Freqs? Freq->Check Check->Opt Yes (Transition State/Error) Spec Spectroscopic Profiling (IR/Raman Scaling) Check->Spec No (Minima) Elec Electronic Structure (NBO, FMO, MEP) Check->Elec Excited Excited States (TD-DFT/UV-Vis) Check->Excited Output Full Molecular Profile (Report Generation) Spec->Output Elec->Output Excited->Output

Figure 1: Standardized Computational Workflow for Benzonitrile Characterization. Blue indicates input, Red is the core calculation, Yellow is validation, and Green represents property analysis.

Key Properties & Analysis

Vibrational Spectroscopy (IR/Raman)

The C≡N stretch is a diagnostic peak (~2220-2240 cm⁻¹). DFT calculations systematically overestimate these frequencies due to the harmonic approximation.

Protocol:

  • Calculate frequencies at the optimized geometry.

  • Apply a Scaling Factor to correct for anharmonicity.[2]

    • B3LYP/def2-TZVP Scaling Factor: 0.961 (Fundamental) / 0.985 (Harmonic).

  • Potential Energy Distribution (PED): Use software (e.g., VEDA) to assign the percentage contribution of the C≡N stretch to specific normal modes, confirming mode purity.

Table 1: Recommended Scaling Factors for Benzonitriles

Level of TheoryBasis SetHarmonic Scale Factor (

)
Fundamental Scale Factor (

)
B3LYP 6-31G(d)0.9610.960
B3LYP def2-TZVP 0.985 0.961

B97X-D
def2-TZVP0.9780.954
Electronic Structure: NBO & FMO

To understand reactivity, we must move beyond simple geometry.

  • NBO (Natural Bond Orbital) Analysis:

    • Quantifies the hyperconjugative interaction between the aromatic ring and the nitrile group.

    • Look for

      
       perturbation energies for 
      
      
      
      .[1]
    • Insight: High interaction energy correlates with increased rotational barriers and stability.

  • FMO (Frontier Molecular Orbitals):

    • HOMO-LUMO Gap: Correlates with chemical hardness (

      
      ).[1] Harder molecules (larger gap) are generally more metabolically stable.
      
    • MEP (Molecular Electrostatic Potential): Maps the electron density surface. The nitrogen tip will show a deep negative potential (red), indicating the site for H-bond acceptance or protonation.

UV-Vis Spectra (TD-DFT)

Benzonitriles often exhibit distinct


 transitions.[1]
  • Method: TD-DFT (Time-Dependent DFT).[1]

  • States: Calculate at least 20 excited states (nstates=20) to capture the full UV profile.

  • Solvent: Use Linear Response (LR-PCM) or State-Specific solvation if charge transfer is significant (e.g., push-pull systems with amino groups).[1]

Drug Discovery Applications

Bioisosterism & Metabolic Stability

In drug design, the nitrile group is often used as a bioisostere for a carbonyl (


), hydroxyl (

), or carboxylate (

).[1]

QM Metric for Bioisosterism: Compare the Dipole Moment (


)  and Electrostatic Potential (ESP) charges  of the nitrile derivative against the target pharmacophore.
  • Example: Replacing a halogen with a nitrile often improves solubility and lowers lipophilicity (LogP) while maintaining metabolic stability.

Metabolic Liability: Nitriles are generally stable but can undergo hydrolysis (to amides) or oxidative decyanation.

  • Protocol: Calculate the Bond Dissociation Energy (BDE) of the

    
    -hydrogens (if alkyl-substituted) or the activation energy for CYP450-mediated oxidation using a Transition State (TS) search.
    
Electronic Effects Visualization

The following diagram illustrates the competing electronic effects that QM calculations must resolve to predict reactivity accurately.

Electronic_Effects CN_Group Cyano Group (-C≡N) Ring Aromatic Ring CN_Group->Ring Withdraws e- Density Inductive Inductive Withdrawal (-I Effect) CN_Group->Inductive Resonance Mesomeric Withdrawal (-M Effect) CN_Group->Resonance Ring->CN_Group Hyperconjugation Substituent Substituent X (e.g., -NH2, -NO2) Substituent->Ring Modulates e- Density Donation Electron Donation (+M Effect) Substituent->Donation

Figure 2: Electronic interplay in substituted benzonitriles. The balance between the -I/-M effects of the nitrile and the +M effects of substituents dictates the NLO response and binding affinity.

References

  • Alecu, I. M., et al. (2010).[3] "Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibrational Frequencies Obtained from Electronic Model Chemistries." Journal of Chemical Theory and Computation. Link[1]

  • Merrick, J. P., et al. (2007). "An evaluation of harmonic vibrational frequency scaling factors." The Journal of Physical Chemistry A. Link[1]

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Glendening, E. D., et al. (2012). "NBO 6.0: Natural bond orbital analysis program." Journal of Computational Chemistry. Link

  • Gaussian, Inc. (2025). "Vibrational Analysis and Thermochemistry in Gaussian." Gaussian Whitepapers.[2] Link

Sources

Foundational

Technical Guide: The Evolution and Synthesis of Substituted Benzonitriles

Executive Summary: The Strategic Nitrile The benzonitrile moiety is not merely a functional group; it is a linchpin in modern medicinal chemistry. Found in blockbuster therapeutics like Letrozole (aromatase inhibitor) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Nitrile

The benzonitrile moiety is not merely a functional group; it is a linchpin in modern medicinal chemistry. Found in blockbuster therapeutics like Letrozole (aromatase inhibitor) and Perampanel (AMPA receptor antagonist), the nitrile group serves two critical roles: it acts as a robust bioisostere for carbonyls and hydroxyls, improving metabolic stability, and functions as a versatile "chemical hook" for further transformation into tetrazoles, amidines, and benzylamines.

This guide moves beyond a simple chronology. It analyzes the evolution of methodology—from the brute force of early copper stoichiometry to the precision of modern photoredox catalysis.

The Classical Era: Brute Force and Stoichiometry

Before the advent of cross-coupling, the introduction of a cyano group was a high-energy, high-risk endeavor.

The Rosenmund-von Braun Reaction (1919)

The original workhorse. It involves the treatment of aryl halides with stoichiometric copper(I) cyanide (CuCN) in high-boiling polar solvents (DMF, Nitrobenzene) at temperatures often exceeding 200°C.[1]

  • The Mechanism: A nucleophilic aromatic substitution facilitated by copper coordination.

  • The Limitation: The "workup nightmare." The reaction produces stable copper-nitrile complexes that are notoriously difficult to decompose, often requiring oxidative degradation (FeCl3 or ethylenediamine) to release the product.

  • Safety Profile: High risk. Generating Cu(I) waste on a kilogram scale is environmentally untenable today.

The Sandmeyer Reaction (1884)

The alternative route for anilines. Ar-NH2 -> [Ar-N2]+ -> Ar-CN

  • Critical Flaw: While reliable, the handling of diazonium salts poses an explosion hazard, particularly with electron-releasing substituents that destabilize the diazo intermediate.

The Catalytic Renaissance: Palladium & Nickel

The shift from stoichiometric copper to catalytic palladium marked the most significant leap in nitrile synthesis. However, it faced a unique chemical adversary: The Cyanide Effect .

The Mechanistic Challenge (Cyanide Poisoning)

Cyanide is a strong


-donor and 

-acceptor. In early attempts, excess cyanide ions would saturate the Palladium(II) center, forming stable [Pd(Ar)(CN)3]2- species that refused to undergo reductive elimination.

The Solution: The industry adopted two strategies:

  • Ligand Engineering: Using bulky, bidentate ligands (e.g., dppf, Xantphos) to enforce geometry that favors reductive elimination.

  • Slow Release: Using "masked" cyanide sources (Acetone cyanohydrin, Zn(CN)2) that release CN- ions slowly, keeping the active catalyst concentration high.

Visualization: The Catalytic Cycle & Poisoning Loop

The following diagram illustrates the standard catalytic cycle and the "off-cycle" trap caused by cyanide saturation.

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange (Ar-Pd-CN) OxAdd->LigandEx + CN- RedElim Reductive Elimination (Ar-CN + Pd(0)) LigandEx->RedElim Product Release Poison OFF-CYCLE TRAP [Pd(Ar)(CN)3]2- Catalyst Deactivation LigandEx->Poison Excess CN- (Inhibition) RedElim->Pd0 Regeneration Poison->LigandEx Slow Re-entry (Difficult)

Figure 1: The Palladium Catalytic Cycle showing the competitive pathway of catalyst poisoning by excess cyanide.

The Green Revolution: Non-Toxic Cyanide Sources

The most practical advancement for the bench scientist was the move away from NaCN/KCN.

The Beller Protocol (K4[Fe(CN)6])

Developed by Matthias Beller, this method uses Potassium Ferrocyanide (yellow prussiate of potash). It is non-toxic (food additive E536) and stable.

  • Mechanism: The Fe-CN bond is strong enough to prevent rapid cyanide release (avoiding catalyst poisoning) but labile enough to transmetallate to Palladium under catalytic conditions.

The Zinc Cyanide Method (Merck/Tschaen)

Zn(CN)2 is virtually insoluble in most organic solvents. This insolubility is a feature, not a bug. It ensures a low concentration of free cyanide in solution, perfectly matching the rate of the catalytic cycle.

Modern Frontiers: Photoredox & C-H Activation

The current state-of-the-art (2017–Present) moves beyond halides entirely.

Dual Catalysis (Ni/Photoredox)

Pioneered by MacMillan and Nicewicz, this approach couples a Nickel catalytic cycle (for bond formation) with an Iridium or Organic photocatalyst (for electron transfer).

  • Advantage: Allows cyanation of aryl bromides at room temperature.[2][3]

  • Mechanism: Light excites the photocatalyst, which performs a Single Electron Transfer (SET) to a Ni(I) or Ni(III) species, facilitating the difficult reductive elimination step without high heat.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Industry Standard (Pd-Catalyzed / Zn(CN)2)

Best for: Scalable synthesis of valuable pharmaceutical intermediates from Aryl Bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Zn(CN)2 (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN-

  • Pd2(dba)3 (2 mol%)

  • dppf (4 mol%) — Ligand choice is critical for stability

  • Zn dust (10 mol%) — Keeps Pd in active (0) state

  • Solvent: DMA (Dimethylacetamide) [0.2 M]

Procedure:

  • Deoxygenation: Charge a reaction vial with Aryl Bromide, Zn(CN)2, Pd2(dba)3, dppf, and Zn dust. Seal and purge with Argon for 5 minutes. Why? Phosphine ligands oxidize rapidly in air at high temps.

  • Solvation: Add anhydrous DMA via syringe.

  • Reaction: Heat to 120°C for 3-12 hours.

  • Validation: Monitor by LCMS. Look for the disappearance of the M+2 isotope pattern (characteristic of Br) and appearance of M-26 (CN vs Br mass diff).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH4OH (to chelate Zn/Pd salts) followed by brine.

Protocol B: The "Green" Bench Method (Beller / K4[Fe(CN)6])

Best for: Academic labs or safety-restricted environments.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • K4[Fe(CN)6][3][4][5][6][7] • 3H2O (0.25 equiv) — Provides 1.5 equiv CN-

  • Pd(OAc)2 (1 mol%)

  • Na2CO3 (1.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Setup: Grind K4[Fe(CN)6] to a fine powder to improve surface area.

  • Mix: Combine all solids in a pressure tube. Add NMP.

  • Heat: Stir at 140°C.

  • Note: This reaction is heterogeneous. Efficient stirring is the rate-limiting factor.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

Decision_Tree Start Starting Material? Aniline Aniline (Ar-NH2) Start->Aniline Halide Aryl Halide (Ar-Br/I) Start->Halide Arene Unfunctionalized Arene Start->Arene Sandmeyer Sandmeyer Reaction (Use if Ar-NH2 is cheap) Aniline->Sandmeyer Scale Scale of Reaction? Halide->Scale CH_Act C-H Activation (Requires Directing Group) Arene->CH_Act Small < 1 gram Scale->Small Large > 100 grams Scale->Large Beller Beller Protocol (K4[Fe(CN)6]) Safe, Green Small->Beller ZnCN Zn(CN)2 / Pd-dppf Industry Standard High Yield Large->ZnCN

Figure 2: Strategic Decision Tree for Nitrile Synthesis.

Comparative Data Summary

MethodReagentTemp (°C)CatalystKey AdvantageKey Limitation
Rosenmund CuCN>200Stoic. CuLow cost reagentsHarsh, difficult workup
Sandmeyer CuCN / NaNO20 -> 80Stoic. CuUses Aniline feedstockExplosion hazard
Standard Pd Zn(CN)280-120Pd(0) / dppfHigh yield, scalableZn waste, ligand cost
Beller K4[Fe(CN)6]130-150Pd(OAc)2Non-toxic, air stableHeterogeneous (stirring)
Photoredox TMSCN25 (RT)Ir/Ni DualRoom Temp, mildHigh catalyst cost

References

  • Rosenmund, K. W., & Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten.[8] Berichte der deutschen chemischen Gesellschaft.[8] Link

  • Sandmeyer, T. (1884).[9][10] Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft.[8] Link

  • Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. (Merck Process Group). Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[2] Link

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[11] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[11][12][13] Angewandte Chemie International Edition.[11] Link[11]

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2: Selectivity in C–H Activation. ACS Catalysis. Link

  • McManus, J. B., & Nicewicz, D. A. (2017).[14] Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.[2] Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile: A Regioselective Approach

Application Note: AN-SYN-042 Executive Summary This Application Note details a robust, three-step protocol for the synthesis of 4-(benzyloxy)-2-methoxybenzonitrile starting from 2,4-dihydroxybenzaldehyde .[1] This scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-042

Executive Summary

This Application Note details a robust, three-step protocol for the synthesis of 4-(benzyloxy)-2-methoxybenzonitrile starting from 2,4-dihydroxybenzaldehyde .[1] This scaffold is a critical intermediate in the development of stilbenoid antioxidants (e.g., resveratrol analogs), liquid crystals, and kinase inhibitors.

The core challenge in this synthesis is the regioselective alkylation of the 2,4-dihydroxy system.[2] This guide utilizes the inherent pKa differences between the 2-OH and 4-OH positions to achieve >95% regioselectivity without the need for complex protecting group strategies.[1] We further employ a modern, "green" one-pot conversion of the aldehyde to the nitrile using a Formic Acid/Sodium Acetate system, eliminating the need for toxic dehydration reagents like thionyl chloride.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis relies on the electronic distinction between the two phenolic hydroxyl groups on the starting material.

  • 4-OH Position: Highly nucleophilic and acidic (pKa ~ 8-9).[1] It is sterically accessible.[1][2]

  • 2-OH Position: Less acidic and less nucleophilic due to a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen.[1]

Strategic Decision: By using a mild base (Potassium Carbonate) in an aprotic solvent, we can selectively deprotonate and alkylate the 4-OH position while the 2-OH remains "protected" by its own hydrogen bond.[1]

Pathway Visualization

Retrosynthesis cluster_mechanism Mechanistic Control Target Target: 4-(Benzyloxy)-2-methoxybenzonitrile Inter2 Intermediate 2: 4-(Benzyloxy)-2-methoxybenzaldehyde Target->Inter2 Functional Group Transformation (CN) Inter1 Intermediate 1: 4-(Benzyloxy)-2-hydroxybenzaldehyde Inter2->Inter1 Methylation (2-OH) SM Starting Material: 2,4-Dihydroxybenzaldehyde Inter1->SM Regioselective Benzylation (4-OH) Mech1 2-OH is H-bonded to C=O (Reduced Nucleophilicity) SM->Mech1 Mech2 4-OH is sterically free (High Nucleophilicity) SM->Mech2

Caption: Retrosynthetic logic exploiting intramolecular hydrogen bonding for regiocontrol.

Experimental Protocols

Step 1: Regioselective Benzylation

Objective: Selectively protect the 4-hydroxyl group.[1][2]

  • Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).[2]
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile.[1]

Protocol:

  • Charge a round-bottom flask with 2,4-dihydroxybenzaldehyde (13.8 g, 100 mmol) and Acetone (150 mL).

  • Add anhydrous

    
      (20.7 g, 150 mmol) in a single portion. Stir for 10 minutes at room temperature (RT). Note: The solution will turn yellow/orange as the phenoxide forms.
    
  • Add Benzyl Bromide (13.0 mL, 110 mmol) dropwise over 15 minutes.

  • Heat the mixture to Reflux (56°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
       ~0.[1]2) should disappear, and a new spot (
      
      
      
      ~0.[1]5) should appear.
  • Cool to RT and filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Wash the filter cake with acetone.[1]
  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or precipitate by adding water to the residue.[1]

    • Target Product:4-(Benzyloxy)-2-hydroxybenzaldehyde .[1][3]

Data Summary:

Parameter Value Notes
Yield 85–92% High regioselectivity observed.[1][4][5]
Appearance Off-white solid Melting Point: 78–80°C.

| 1H NMR |


 11.4 (s, 1H, 2-OH) | Downfield shift confirms H-bonding (2-OH intact).[1] |
Step 2: Methylation of the 2-Hydroxyl Group

Objective: Alkylate the sterically hindered 2-position.[1]

  • Reagents: 4-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), Methyl Iodide (MeI, 1.5 eq) OR Dimethyl Sulfate (DMS, 1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide).[1][6][7]

Protocol:

  • Dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (10 g, 43.8 mmol) in DMF (50 mL).

  • Add

    
      (12.1 g, 87.6 mmol).
    
  • Add Methyl Iodide (4.1 mL, 65.7 mmol) dropwise. Caution: MeI is toxic and volatile.[1] Use a fume hood.

  • Stir at 60°C for 3 hours. The intramolecular H-bond requires mild heating to disrupt.[1]

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate.[1][8]

  • Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

    • Target Product:4-(Benzyloxy)-2-methoxybenzaldehyde .[1]

Data Summary:

Parameter Value Notes
Yield 90–95% Quantitative conversion typical.[1]
Appearance White/Pale Yellow Solid Melting Point: 82–84°C.

| 1H NMR |


 10.3 (s, 1H, CHO) | Loss of 11.4 ppm OH signal. |
Step 3: One-Pot Conversion to Nitrile

Objective: Convert the aldehyde directly to the nitrile using a "Green" Formic Acid mediated pathway.[1][9] This avoids the isolation of the oxime intermediate.

  • Reagents: 4-(Benzyloxy)-2-methoxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (

    
    , 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).[1]
    
  • Solvent: Formic Acid (85-90%).[1]

Protocol:

  • In a round-bottom flask, combine 4-(benzyloxy)-2-methoxybenzaldehyde (5.0 g, 20.6 mmol),

    
      (2.15 g, 30.9 mmol), and NaOAc  (3.38 g, 41.2 mmol).
    
  • Add Formic Acid (25 mL).

  • Heat to Reflux (100–105°C) for 4–6 hours.

    • Mechanism:[7][9][10][11][12] The aldehyde forms the oxime in situ, which is then dehydrated by the formic acid to the nitrile.

  • Workup: Cool the mixture and pour into ice water (100 mL).

  • Neutralize carefully with saturated

    
     solution or NaOH (keep temperature <20°C) until pH ~7.
    
  • Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).

    • Final Product:4-(Benzyloxy)-2-methoxybenzonitrile .[1]

Data Summary:

Parameter Value Notes
Yield 80–88% Efficient one-pot transformation.[1][5]
Appearance Crystalline Solid Melting Point: 110–112°C (est).[1]

| IR Spectrum | ~2220 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | Distinct sharp peak for C

N stretch.[1] |

Process Workflow & Quality Control

The following diagram illustrates the complete operational workflow, including critical decision points and quality checks (QC).

Workflow Start Start: 2,4-Dihydroxybenzaldehyde Step1 Step 1: Benzylation (BnBr, K2CO3, Acetone) Start->Step1 QC1 QC Check: TLC/NMR (Confirm 2-OH retention) Step1->QC1 QC1->Step1 Fail (Reprocess) Step2 Step 2: Methylation (MeI, K2CO3, DMF) QC1->Step2 Pass QC2 QC Check: NMR (Loss of OH peak) Step2->QC2 Step3 Step 3: Nitrile Formation (NH2OH.HCl, HCOOH) QC2->Step3 Pass Final Final Product: 4-(Benzyloxy)-2-methoxybenzonitrile Step3->Final

Caption: Operational workflow with integrated Quality Control (QC) checkpoints.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Use of strong base (e.g., NaOH, NaH) or highly polar solvent (DMSO/Water).[1]Ensure use of weak base (

) and anhydrous Acetone/Acetonitrile to maintain H-bonding.[1]
Incomplete Methylation (Step 2) Reaction temperature too low; H-bond prevents deprotonation.[1]Increase temperature to 60–70°C. Ensure MeI is not lost to evaporation (use condenser).
Amide Formation (Step 3) Hydrolysis of nitrile due to prolonged heating in acid.[1]Monitor reaction strictly by TLC. Stop immediately upon consumption of oxime intermediate.[1]

References

  • Regioselective Alkylation Protocol: Vertex AI Research. (2022).[1] "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." National Institutes of Health (NIH) / PubMed Central. [Link][1]

  • Schmidt Conversion & Nitrile Synthesis: MDPI Molecules. (2023).[1][13] "Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane." [Link]

  • One-Pot Nitrile Synthesis (Formic Acid Method): Royal Society of Chemistry.[1] (2021).[1] "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[1][9] RSC Advances. [Link]

Sources

Application

Williamson ether synthesis for 4-(Benzyloxy)-2-methoxybenzonitrile

Application Note: High-Yield Williamson Ether Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile Executive Summary This application note details the optimized protocol for the synthesis of 4-(Benzyloxy)-2-methoxybenzonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Williamson Ether Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile via Williamson ether synthesis. This molecule serves as a critical intermediate in the development of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents. The protocol utilizes a potassium carbonate (


) mediated alkylation of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide in a polar aprotic solvent.[1] This method is selected for its operational simplicity, high atom economy, and scalability, avoiding the use of pyrophoric bases like sodium hydride (

).

Strategic Analysis & Reaction Design

Mechanistic Rationale

The synthesis proceeds via an


 nucleophilic substitution.[2][3] The reaction design relies on the specific electronic properties of the substrate:
  • Substrate Acidity: The nitrile group at the

    
     position is electron-withdrawing, which stabilizes the phenoxide anion at 
    
    
    
    through resonance. This lowers the
    
    
    of the phenol (approx.
    
    
    7.5–8.0) compared to unsubstituted phenol (
    
    
    10), allowing the use of a mild base like
    
    
    .
  • Regioselectivity: The steric bulk of the methoxy group at

    
     does not significantly hinder the hydroxyl group at 
    
    
    
    , ensuring rapid kinetics.
  • Leaving Group: Benzyl bromide is chosen over benzyl chloride due to the weaker C-Br bond, which facilitates a faster rate of reaction under mild thermal conditions.

Solvent System Selection

While acetone is a common solvent for Williamson syntheses, N,N-Dimethylformamide (DMF) is recommended for this specific protocol.

  • Solubility: The polar nature of DMF ensures complete dissolution of the polar phenolic substrate and partial solubility of the carbonate base.

  • Rate Enhancement: DMF effectively solvates the potassium cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive, thereby reducing reaction times from 12+ hours (in acetone) to under 4 hours.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Role
4-Hydroxy-2-methoxybenzonitrile 149.151.0Limiting Reagent
Benzyl Bromide 171.041.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (

)
166.000.1Catalyst (Finkelstein)*
DMF (Anhydrous) --Solvent (5 mL/mmol)

*Note: KI is optional but recommended if using Benzyl Chloride or to accelerate the reaction with Benzyl Bromide via in situ formation of the more reactive Benzyl Iodide.

Step-by-Step Procedure

Step 1: Deprotonation [3]

  • Charge a dry round-bottom flask equipped with a magnetic stir bar with 4-Hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous DMF (5 vol).

  • Add Potassium Carbonate (2.0 eq) in a single portion.

  • Stir the suspension at room temperature for 15 minutes. Observation: The mixture may turn yellow/orange as the phenoxide anion forms.

Step 2: Alkylation

  • Add Benzyl Bromide (1.2 eq) dropwise via a syringe or addition funnel to control the exotherm.

  • (Optional) Add catalytic KI (0.1 eq).

  • Heat the reaction mixture to 60°C .

  • Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Target Rf: ~0.6 (Product)

    • Starting Material Rf: ~0.2 (Phenol)[5][6]

  • Reaction is typically complete within 2–3 hours .

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Filter the precipitate using a Büchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under vacuum at 45°C.

  • Purification (if necessary): Recrystallize from Ethanol/Hexane (1:1) or perform flash column chromatography (

    
    , 10-20% EtOAc/Hexane).
    

Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the deprotonation followed by the


 attack.

WilliamsonMechanism Phenol 4-Hydroxy-2-methoxybenzonitrile Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS Attack on CH2 BnBr Benzyl Bromide (Electrophile) BnBr->TS Br departure Product 4-(Benzyloxy)-2-methoxybenzonitrile TS->Product Ether Bond Formation

Caption: Mechanism involves base-mediated deprotonation followed by concerted SN2 displacement of bromide.

Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix Phenol + K2CO3 + DMF (Stir 15 min @ RT) Start->Mix Add Add Benzyl Bromide (Dropwise) Mix->Add Heat Heat to 60°C (2-3 Hours) Add->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (Remove DMF/Salts) Quench->Filter Dry Vacuum Dry Filter->Dry End Final Product Dry->End

Caption: Operational workflow from reagent mixing to product isolation.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Expected range 95–100°C (Analogue comparison).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35–7.45 (m, 5H, Benzyl-Ar).
      
    • 
       7.50 (d, 1H, Ar-H ortho to CN).
      
    • 
       6.55 (dd, 1H, Ar-H meta to CN).
      
    • 
       6.48 (d, 1H, Ar-H ortho to OMe).
      
    • 
       5.10 (s, 2H, 
      
      
      
      ).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       2220 
      
      
      
      (C≡N stretch, strong, characteristic).
    • 
       1250 
      
      
      
      (C-O-C ether stretch).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground or switch to

.
Oily Product Residual DMFWash the solid thoroughly with water; recrystallize from Ethanol.
No Reaction Old Benzyl BromideBenzyl bromide degrades over time (lachyrmator turns red). Distill or use fresh reagent.
C-Alkylation Temperature too highMaintain temp <80°C. High heat promotes C-alkylation on the electron-rich ring.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (tear gas). Must be handled in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Nitriles: Organic nitriles can be toxic if ingested or absorbed. Wear nitrile gloves and lab coat.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving if necessary.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
  • BenchChem. (2025).[7] "Williamson Ether Synthesis of Phenolic Compounds: Application Notes." Retrieved from

  • PrepChem. "Synthesis of 4-benzyloxybenzonitrile." (Analogue Protocol). Retrieved from

  • ChemicalBook. "4-Benzyloxybenzaldehyde NMR Data." (Spectral Reference for Benzyloxy moiety). Retrieved from

  • PubChem. "3-hydroxy-4-methoxybenzyl bromide Compound Summary." (Reagent Properties). Retrieved from [8]

Sources

Method

Application Note: Strategic Synthesis and Mechanistic Insight for 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary This Application Note details the optimized synthetic pathway for 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the development of tyrosine kinase inhibitors (TKIs) and advanced liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthetic pathway for 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the development of tyrosine kinase inhibitors (TKIs) and advanced liquid crystal materials.[1] Unlike generic protocols, this guide focuses on the Williamson Ether Synthesis utilizing a carbonate-mediated nucleophilic substitution (


).[1] We address the specific regiochemical considerations of the 2-methoxy-substituted phenol and provide a robust, scalable protocol with >90% expected yield.

Chemical Background & Retrosynthesis

The target molecule features a benzonitrile core decorated with a methoxy group at the ortho position and a benzyloxy group at the para position relative to the nitrile.[1]

  • Target: 4-(Benzyloxy)-2-methoxybenzonitrile[1]

  • CAS (Starting Material): 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)[1][2]

  • Primary Transformation: Phenolic O-Alkylation[1]

Retrosynthetic Logic

The most atom-economical route disconnects the benzyl ether bond.[1]


[1]

While alternative routes exist (e.g., Rosenmund-von Braun cyanation of aryl halides), they require transition metal catalysts and high temperatures.[1] The direct alkylation of the phenol is preferred for its mild conditions and absence of heavy metal contaminants.[1]

Reaction Mechanism

The formation of 4-(Benzyloxy)-2-methoxybenzonitrile proceeds via a classical Williamson Ether Synthesis .[1] The mechanism involves two distinct steps occurring in a one-pot system:

  • Deprotonation: The mild base (Potassium Carbonate,

    
    ) deprotonates the phenolic hydroxyl group.[1] The 
    
    
    
    of 4-hydroxy-2-methoxybenzonitrile is approximately 7.5–8.0, lowered by the electron-withdrawing nitrile group, making it more acidic than unsubstituted phenol (
    
    
    10).[1]
  • Nucleophilic Attack (

    
    ):  The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon of benzyl bromide.[1] The bromide ion is displaced in a concerted bimolecular substitution.[1]
    
Mechanistic Diagram (DOT)

ReactionMechanism Start 4-Hydroxy-2-methoxybenzonitrile (Substrate) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Assists TS Transition State [Bn---Br bond breaking] Inter->TS Attack on Benzylic C Reagent Benzyl Bromide (Electrophile) Reagent->TS Product 4-(Benzyloxy)-2-methoxybenzonitrile (Target) TS->Product -KBr

Figure 1: Mechanistic flow of the base-mediated O-alkylation. The phenoxide intermediate is the key nucleophilic species.[1]

Critical Mechanistic Factors[1]
  • Solvent Effect: Polar aprotic solvents (DMF, Acetonitrile) are essential.[1] They solvate the cation (

    
    ) effectively but leave the phenoxide anion "naked" and highly reactive.[1]
    
  • Leaving Group: Bromide is an excellent leaving group.[1] Benzyl chloride can be used but requires higher temperatures or iodide catalysis (Finkelstein conditions).[1]

  • Site Selectivity: The presence of the ortho-methoxy group provides steric bulk but does not significantly hinder the para-hydroxyl group.[1] However, it prevents potential side reactions at the ortho position.[1]

Experimental Protocol

Scale: 10 mmol (Laboratory Scale) Estimated Yield: 92–96%

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-Hydroxy-2-methoxybenzonitrile 149.151.01.49 gSubstrate
Benzyl Bromide 171.041.11.88 g (1.31 mL)Electrophile
Potassium Carbonate (

)
138.211.52.07 gBase
DMF (Anhydrous) --15 mLSolvent
Ethyl Acetate ---Extraction
Step-by-Step Procedure
  • Charging: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxy-2-methoxybenzonitrile (1.49 g) and anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (2.07 g) in a single portion. Stir the suspension at room temperature for 15 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.[1]

  • Alkylation: Add Benzyl Bromide (1.31 mL) dropwise via syringe over 5 minutes.

    • Note: Benzyl bromide is a lachrymator.[1] Perform this step in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.[1]
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into Ice Water (100 mL) with vigorous stirring.

    • Precipitation: The product is highly lipophilic and should precipitate as a white to off-white solid.[1]

  • Workup:

    • If solid precipitates: Filter via vacuum filtration, wash with water (

      
       mL) and cold hexanes (
      
      
      
      mL).[1]
    • If oil forms: Extract with Ethyl Acetate (

      
       mL).[1] Wash combined organics with Brine (
      
      
      
      mL), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or Isopropanol if necessary. Column chromatography is rarely needed unless excess benzyl bromide remains.[1]

Workup Workflow Diagram (DOT)

WorkupProcess RxnMix Reaction Mixture (DMF, Product, KBr, Base) Quench Pour into Ice Water RxnMix->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration Check->Filter Yes Extract Extract w/ EtOAc Wash w/ Brine Check->Extract No (Oiling out) Solid Crude Solid Filter->Solid Oil Crude Oil Extract->Oil Recryst Recrystallization (Ethanol) Solid->Recryst Oil->Recryst Final Pure 4-(Benzyloxy)-2-methoxybenzonitrile Recryst->Final

Figure 2: Decision tree for product isolation.[1] Direct precipitation is favored due to the hydrophobic nature of the benzyl ether.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard parameters.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30–7.45 (m, 5H, Benzyl aromatic)[1]
      
    • 
       7.48 (d, 1H, H-6 on benzonitrile ring)[1]
      
    • 
       6.50–6.60 (m, 2H, H-3/H-5 on benzonitrile ring)[1]
      
    • 
       5.10 (s, 2H, 
      
      
      
      )[1]
    • 
       3.89 (s, 3H, 
      
      
      
      )[1]
  • Appearance: White crystalline solid.[1]

  • Melting Point: Expected range 108–112°C (based on isomeric trends).[1]

Safety & Handling (HSE)

  • Benzyl Bromide: Potent lachrymator and skin irritant.[1] It can alkylate DNA.[1] Strictly use in a fume hood.[1] Neutralize spills with dilute ammonia or sodium thiosulfate.[1]

  • Nitriles: While the nitrile group on the ring is stable, avoid strong acids at high temperatures to prevent hydrolysis to the amide/acid.[1]

  • DMF: Hepatotoxic.[1] Use chemically resistant gloves (Butyl rubber preferred).[1]

References

  • BenchChem. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. (Analogous protocol for benzylation of hydroxy-methoxy-benz systems). Retrieved from [1][3]

  • Organic Chemistry Portal. Synthesis of Benzyl Bromides and Benzylation Protocols. (General conditions for Williamson Ether Synthesis). Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 291867, 2-Methoxy-4-nitrobenzonitrile. (Structural analog properties and safety data). Retrieved from [1]

  • ChemicalBook. 4-hydroxy-2-methoxybenzonitrile Product Description. (Source for starting material CAS 84224-29-3).[1][2] Retrieved from [1]

Sources

Application

4-(Benzyloxy)-2-methoxybenzonitrile as an intermediate in pharmaceutical synthesis

Executive Summary 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5 / Analogous isomers) represents a critical scaffold in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) . Structurally, it funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5 / Analogous isomers) represents a critical scaffold in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) . Structurally, it functions as a "masked" phenol, allowing for the construction of the quinazoline core while protecting the sensitive 4-hydroxyl position. This protection is essential during harsh cyclization conditions (e.g., chlorination, high-temperature condensation). Post-cyclization, the benzyl group is removed to unveil a phenol, which serves as the anchor point for solubilizing moieties (e.g., morpholine or piperazine tails) found in drugs like Gefitinib and Erlotinib .

This guide details the optimized synthesis of this intermediate, its conversion into pharmacologically active heterocycles, and the strategic logic behind its use in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-(Benzyloxy)-2-methoxybenzonitrile
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality Nitrile (C≡N): Precursor to amidines, acids, or heterocycles.Benzyl Ether (OBn): Robust protecting group for phenol.Methoxy (OMe): Electron-donating group (EDG), activates ring for electrophilic aromatic substitution.[1]

Strategic Synthesis Protocols

Protocol A: Direct Benzylation (Recommended for Scale-Up)

This method utilizes commercially available 4-hydroxy-2-methoxybenzonitrile as the starting material. It is the most atom-economical route for gram-to-kilogram scale synthesis.

Reaction Overview:



Materials:

  • 4-Hydroxy-2-methoxybenzonitrile (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)[2]

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)[2]

  • Potassium Iodide (KI, catalytic, 0.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-hydroxy-2-methoxybenzonitrile (10 g, 67 mmol) in DMF (100 mL).

  • Base Addition: Add K₂CO₃ (13.9 g, 100 mmol) and catalytic KI (1.1 g). Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add benzyl bromide (8.8 mL, 74 mmol) dropwise via an addition funnel over 20 minutes. Exothermic reaction; maintain internal temperature <40°C.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL).

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 45°C.

    • Expected Yield: 90-95%

    • Purity: >98% (HPLC)

Protocol B: De Novo Synthesis (From Resorcinol Derivative)

If the specific nitrile precursor is unavailable, this route builds the scaffold from 2,4-dihydroxybenzaldehyde , allowing for regioselective control.

Flow: 2,4-Dihydroxybenzaldehyde


 4-Benzyloxy-2-hydroxybenzaldehyde 

Methylation

Oximation

Dehydration to Nitrile.

SynthesisPath Start 2,4-Dihydroxybenzaldehyde Step1 4-Benzyloxy-2-hydroxybenzaldehyde (Regioselective Alkylation) Start->Step1 BnBr, K2CO3 Acetone (Ref 1) Step2 4-Benzyloxy-2-methoxybenzaldehyde (Methylation) Step1->Step2 MeI, K2CO3 DMF Step3 Aldoxime Intermediate Step2->Step3 NH2OH·HCl NaOAc End 4-(Benzyloxy)-2-methoxybenzonitrile (Target) Step3->End Ac2O or SOCl2 Dehydration

Figure 1: De novo synthesis pathway establishing regiochemistry at the aldehyde stage before nitrile conversion.

Downstream Pharmaceutical Applications[8][12]

The primary utility of 4-(benzyloxy)-2-methoxybenzonitrile is as a C-ring precursor for quinazoline EGFR inhibitors. The nitrile group acts as the electrophile to close the pyrimidine ring.

Construction of the Quinazoline Core

The nitrile is reacted with an aniline derivative (often 2-amino-4-chloro-5-fluorobenzoic acid derivatives or similar) to form the quinazoline skeleton.

Mechanism:

  • Nitration: The benzonitrile is nitrated at the 5-position (ortho to the nitrile, meta to the methoxy).

  • Reduction: Nitro group reduced to aniline.

  • Cyclization: Reaction with Formamide or Formidine acetate closes the ring to form 7-methoxy-6-(benzyloxy)quinazolin-4(3H)-one .

  • Chlorination: POCl₃ converts the ketone to a 4-chloroquinazoline, activating it for SNAr with the aniline tail (e.g., 3-chloro-4-fluoroaniline).

Deprotection and Tail Attachment

Once the core drug scaffold is built, the benzyl group is removed to reveal the phenol. This is the "switch" point where different solubility tails can be attached to create library diversity.

Protocol: Catalytic Hydrogenolysis (Bn Deprotection)

  • Reagents: 10% Pd/C, Ammonium Formate (or H₂ gas), Methanol/THF.

  • Conditions: Reflux for 1-2 hours (Transfer Hydrogenation) or RT under H₂ balloon.

  • Result: Conversion of 4-OBn to 4-OH.

  • Next Step: Alkylation with 4-(3-chloropropyl)morpholine to generate Gefitinib-like analogs.

Quinazoline Target 4-(Benzyloxy)-2-methoxybenzonitrile Nitro 5-Nitro-4-benzyloxy-2-methoxybenzonitrile Target->Nitro HNO3/AcOH Nitration Amino 2-Amino-4-benzyloxy-5-methoxybenzonitrile Nitro->Amino Fe/NH4Cl or H2/Pd Reduction Quinazol 7-Methoxy-6-benzyloxy-quinazolin-4-one Amino->Quinazol Formic Acid/HCONH2 Cyclization Chloro 4-Chloro-Intermediate Quinazol->Chloro POCl3 Chlorination Drug Final Kinase Inhibitor (e.g., Gefitinib Analog) Chloro->Drug 1. Aniline Coupling 2. H2/Pd (De-Bn) 3. Tail Attachment

Figure 2: Transformation of the nitrile intermediate into a bioactive quinazoline kinase inhibitor.

Safety & Handling (MSDS Summary)

  • Hazards: Nitriles are toxic if ingested or inhaled. Metabolic release of cyanide is possible, though less likely with stable aryl nitriles compared to aliphatic ones.

  • Skin/Eye: Irritant. Benzyl bromide (used in synthesis) is a potent lachrymator; handle in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Stable at room temperature.

References

  • Regioselective Benzylation: BenchChem. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Retrieved from

  • Nitrile Synthesis via Oximation: Google Patents. Method for preparing 4-methoxy-benzonitrile through one pot method. CN101092377A. Retrieved from

  • Quinazoline Ring Closure: Frontiers in Chemistry. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Retrieved from

  • Gefitinib/Erlotinib Chemistry: Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from

  • General Reactivity of Methoxybenzonitriles: Sigma-Aldrich. Product Specification: 4-Methoxybenzonitrile. Retrieved from

Sources

Method

Application Note: 4-(Benzyloxy)-2-methoxybenzonitrile in Medicinal Chemistry

This guide details the strategic application of 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: Not standardly listed as commodity, but derivative of CAS 84224-29-3) in medicinal chemistry.[1] It focuses on its role as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: Not standardly listed as commodity, but derivative of CAS 84224-29-3) in medicinal chemistry.[1] It focuses on its role as a privileged scaffold precursor for the synthesis of kinase inhibitors (specifically EGFR/VEGFR targets) and DNA-binding bis-benzamidines.[1]

Executive Summary & Strategic Utility

4-(Benzyloxy)-2-methoxybenzonitrile represents a critical "masked" intermediate in the synthesis of resorcinol-derived pharmacophores.[1] Its structural value lies in the orthogonal functionality it provides:

  • C-1 Nitrile: A versatile electrophilic "warhead" precursor convertible to amidines (for quinazoline construction), carboxylic acids, or benzylamines.[1]

  • C-2 Methoxy: A stable, electron-donating group (EDG) that modulates lipophilicity and metabolic stability (blocking Phase I oxidation at the ortho-position).[1]

  • C-4 Benzyloxy: A robust protecting group for the phenol, allowing for late-stage diversification .[1]

Primary Application: This molecule is the standard precursor for generating 4-hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) in situ or after core scaffold construction.[1] This specific substitution pattern is ubiquitous in Type I and Type II Kinase Inhibitors (e.g., EGFR, MEK) where the C-4 phenol is subsequently alkylated with solubilizing tails (e.g., morpholino-propyl groups).[1]

Mechanistic Pathway & Logic

The utility of this compound is best understood through a Convergent Synthesis model. It serves as the "Right-Hand Side" (RHS) or "Core" building block.[1]

Logical Workflow: The "Mask-Build-Decorate" Strategy

In drug discovery, early introduction of polar solubilizing groups (like basic amines) often complicates lithiation or coupling reactions.[1] The benzyl group masks the phenol, allowing the nitrile to undergo harsh transformations (e.g., Pinner reaction) before the solubilizing tail is added.[1]

G Start 4-(Benzyloxy)-2-methoxybenzonitrile (The Scaffold) PathA Path A: Nitrile Transformation (Core Construction) Start->PathA 1. HCl/EtOH 2. NH3 PathB Path B: Benzyl Deprotection (Functionalization) Start->PathB H2, Pd/C Amidine Amidine Intermediate (Pinner Reaction) PathA->Amidine Phenol 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) PathB->Phenol Quinazoline Quinazoline Scaffold (Cyclization) Amidine->Quinazoline + Keto-ester Drug Final Drug Candidate (e.g., Solubilized Kinase Inhibitor) Quinazoline->Drug Late-Stage De-protection & Alkylation Phenol->Drug Mitsunobu or Alkylation

Figure 1: Divergent synthetic pathways utilizing the scaffold for core construction (Path A) or side-chain optimization (Path B).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (From Aldehyde)

If the nitrile is not commercially available, it is synthesized from 4-(benzyloxy)-2-methoxybenzaldehyde via a one-pot oximation-dehydration.[1]

Reagents:

  • Starting Material: 4-(Benzyloxy)-2-methoxybenzaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.2 eq)[1]

  • Sodium formate (1.5 eq)

  • Formic acid (Solvent/Reagent)[1][2]

Methodology:

  • Dissolution: Dissolve 10.0 g of 4-(benzyloxy)-2-methoxybenzaldehyde in 50 mL of formic acid.

  • Addition: Add hydroxylamine hydrochloride (3.4 g) and sodium formate (4.2 g) sequentially.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Mechanism: The aldehyde forms an oxime in situ, which is immediately dehydrated by the formic acid to the nitrile.[1]

  • Work-up: Cool to RT and pour into ice water (200 mL). The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter, wash with water, and recrystallize from ethanol.

  • Yield: Typically 85–92%.

Protocol B: Hydrogenolytic Deprotection (Unmasking the Phenol)

This step is critical for "Path B" workflows where the nitrile is kept intact for later reaction.

Reagents:

  • Substrate: 4-(Benzyloxy)-2-methoxybenzonitrile (1.0 eq)[1]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol/THF (1:1)[1]

  • Hydrogen Gas (Balloon pressure)[1]

Methodology:

  • Inerting: Charge a round-bottom flask with the substrate and catalyst under nitrogen.[1]

  • Solvation: Add solvent (0.1 M concentration).

  • Hydrogenation: Purge with H2 gas and stir vigorously at RT for 4–12 hours. Monitor by TLC (The phenol is significantly more polar).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate in vacuo. The product, 4-hydroxy-2-methoxybenzonitrile , is often used directly without column chromatography to avoid oxidation.[1]

Protocol C: Conversion to Amidine (The Pinner Reaction)

Used for constructing Quinazoline or Pyrimidine cores (e.g., for EGFR inhibitors).[1]

Methodology:

  • Acidification: Dissolve the nitrile in anhydrous ethanol saturated with HCl gas at 0°C.

  • Imidate Formation: Stir at 0°C to RT for 24 hours. The ethyl imidate hydrochloride precipitates.

  • Ammonolysis: Treat the isolated imidate with ethanolic ammonia (7N) at RT or mild heat (40°C).

  • Result: 4-(Benzyloxy)-2-methoxybenzimidamide , ready for cyclization with keto-esters.

Quantitative Data & Specifications

PropertySpecificationRelevance
Molecular Formula C15H13NO2Precursor Tracking
Molecular Weight 239.27 g/mol Stoichiometry
Melting Point 108–112 °CPurity Check
Solubility DCM, DMSO, Ethyl AcetateProcess Solvent Selection
Key Impurity 4-Benzyloxy-2-methoxybenzamideHydrolysis byproduct (Avoid water in Pinner rxn)
Downstream CAS 84224-29-3 (Phenol form)The active intermediate for alkylation

Case Study: Synthesis of Solubilized EGFR Inhibitors

In the development of Gefitinib/Erlotinib analogs, the 4-hydroxy-2-methoxybenzonitrile derived from this scaffold is often alkylated with N-(3-chloropropyl)morpholine .[1]

Reaction Logic:

  • Deprotection: 4-(Benzyloxy)-2-methoxybenzonitrile

    
     4-Hydroxy-2-methoxybenzonitrile.[1]
    
  • Alkylation: Phenol + N-(3-chloropropyl)morpholine (K2CO3, DMF, 80°C)

    
    4-(3-morpholinopropoxy)-2-methoxybenzonitrile .[1]
    
  • Cyclization: Nitrile converted to Amidine

    
     Cyclized with cyclohexan-1,3-dione derivatives to form the tricyclic core.[1]
    

This route avoids the formation of "sticky" intermediates early in the synthesis, improving overall yield by 15–20% compared to starting with the free phenol.

References

  • BenchChem. "Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde."[1] BenchChem Technical Database. Accessed Jan 2026.[3] Link[1]

  • National Institutes of Health (NIH). "4-Benzyloxy-3-methoxybenzonitrile Crystal Structure and Analogs."[1] PubMed Central. Link

  • Google Patents. "Method for preparing 4-methoxy-benzonitrile through 'one pot method'."[1] Patent CN101092377A. Link

  • ChemicalBook. "4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3) Product Entry." ChemicalBook.[4][5] Link

  • ResearchGate. "Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile for EGFR inhibitors."[1] ResearchGate Publications. Link

Sources

Application

Use of 4-(Benzyloxy)-2-methoxybenzonitrile in the synthesis of quinazolines

Application Note: Use of 4-(Benzyloxy)-2-methoxybenzonitrile in Quinazoline Synthesis Executive Summary 4-(Benzyloxy)-2-methoxybenzonitrile is a high-value building block in medicinal chemistry, particularly for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 4-(Benzyloxy)-2-methoxybenzonitrile in Quinazoline Synthesis

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile is a high-value building block in medicinal chemistry, particularly for the synthesis of quinazoline scaffolds found in EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive heterocycles.

Its utility is twofold:

  • As a C2-Synthon: It serves as the electrophilic component to introduce a 4-(benzyloxy)-2-methoxyphenyl moiety at the C2 position of a quinazoline ring via condensation with 2-aminobenzamide.

  • As a Core Scaffold Precursor: Through nitration and reduction, it can theoretically generate the anthranilonitrile core required for the quinazoline ring system itself, although this route requires strict regiochemical control to avoid meta-substitution patterns that prevent cyclization.

This guide provides detailed protocols for both applications, with a focus on the C2-functionalization route due to its high reliability and direct applicability to this specific isomer.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
Compound Name 4-(Benzyloxy)-2-methoxybenzonitrile
CAS Number 874-90-8 (Generic isomer class); Specific isomer requires verification
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Key Functional Groups Nitrile (Electrophile), Benzyl Ether (Protecting Group), Methoxy (Donor)
Primary Application Synthesis of 2-aryl-4(3H)-quinazolinones; Precursor for 6,7-disubstituted quinazolines
Retrosynthetic Analysis

The quinazoline core can be disconnected in two ways involving this nitrile:

  • Path A (C2-Insertion): The nitrile carbon becomes C2 . The nitrogen source is an anthranilamide.

  • Path B (Core Formation): The nitrile carbon becomes C4 . This requires the introduction of an amino group ortho to the nitrile (at position 6 of the benzene ring) to allow for Niementowski-type cyclization.

Protocol A: Synthesis of 2-Arylquinazolines (C2-Synthon Route)

This is the most direct application of 4-(Benzyloxy)-2-methoxybenzonitrile. It reacts with 2-aminobenzamide under basic conditions to yield 2-(4-(benzyloxy)-2-methoxyphenyl)quinazolin-4(3H)-one .

Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen (of 2-aminobenzamide) on the nitrile carbon, followed by intramolecular cyclization of the amide nitrogen onto the resulting imidate intermediate.

Step-by-Step Protocol

Reagents:

  • 4-(Benzyloxy)-2-methoxybenzonitrile (1.0 equiv)

  • 2-Aminobenzamide (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Solvent: tert-Amyl alcohol (or Ethanol for lower temp)

  • Workup: Acetic acid, Methanol[1][2]

Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzamide (1.50 g, 11.0 mmol) and 4-(Benzyloxy)-2-methoxybenzonitrile (2.39 g, 10.0 mmol) in anhydrous tert-amyl alcohol (30 mL).

  • Base Addition: Add t-BuOK (2.24 g, 20.0 mmol) in a single portion. The solution will likely darken.

  • Reaction: Heat the mixture to reflux (approx. 102°C) under a nitrogen atmosphere. Monitor by TLC (System: Hexanes/EtOAc 1:1) or HPLC.[1][3]

    • Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the nitrile peak (~2220 cm⁻¹ in IR).

  • Quench: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid (approx. 1.5 mL) to neutralize the base (pH ~7).

  • Precipitation: Pour the mixture into cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.[4]

  • Purification:

    • Filter the crude solid.[1][3][4]

    • Wash with water (2 x 20 mL) and cold methanol (1 x 10 mL).

    • Recrystallize from DMF/Ethanol if high purity (>99%) is required.

  • Yield: Expected yield is 75–85%.

Data Interpretation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the NH₂ protons of the benzamide and the appearance of the quinazolinone NH (broad singlet >12 ppm). The methoxy and benzyloxy signals should remain distinct.

Protocol B: Synthesis of the Quinazoline Core (Scaffold Route)

Critical Scientific Insight (Regioselectivity Warning): Using 4-(Benzyloxy)-2-methoxybenzonitrile to build the quinazoline core (where the nitrile becomes C4) requires an amino group at the ortho position (Position 6).

  • Challenge: Nitration of this specific isomer (1-CN, 2-OMe, 4-OBn) is strongly directed to Position 5 (para to OMe, ortho to OBn) due to the synergistic directing effects of the alkoxy groups.

  • Result: Nitration typically yields 5-nitro-4-(benzyloxy)-2-methoxybenzonitrile. Reduction gives the 5-amino derivative.[5] The amine (at 5) and nitrile (at 1) are meta to each other, preventing cyclization to a quinazoline.

  • Solution: To synthesize standard cores (like 6-methoxy-7-benzyloxyquinazoline), researchers typically start with Isovanillin (to direct nitration correctly before nitrile formation) or use Vanillic Acid routes.

However , if the 6-amino isomer is successfully obtained (e.g., via specific blocking groups or alternative synthesis), the cyclization protocol is as follows:

Cyclization Protocol (Niementowski Variation)

Reagents:

  • 2-Amino-4-(benzyloxy)-6-methoxybenzonitrile (Hypothetical corrected precursor)

  • Formamidine Acetate (3.0 equiv)

  • Solvent: 2-Methoxyethanol

Procedure:

  • Mixing: Combine the amino-benzonitrile (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-methoxyethanol.

  • Cyclization: Heat to reflux (125°C) for 12–16 hours.

    • Mechanism:[4][6][7] The amine reacts with formamidine to form an amidine intermediate, which then attacks the nitrile to close the pyrimidine ring.

  • Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with brine.

  • Product: This yields 7-(benzyloxy)-5-methoxyquinazolin-4-amine (numbering shifts upon cyclization).

Visualization: Reaction Pathways

The following diagram illustrates the two distinct pathways for utilizing 4-(Benzyloxy)-2-methoxybenzonitrile.

QuinazolineSynthesis Start 4-(Benzyloxy)-2-methoxybenzonitrile (Starting Material) ReagentA Reagent: 2-Aminobenzamide Cat: t-BuOK Start->ReagentA ReagentB Reagent: HNO3/H2SO4 (Nitration) Start->ReagentB Regioselectivity Issue InterA Intermediate: Imidate Formation ReagentA->InterA Nucleophilic Attack ProductA Product A: 2-(4-(benzyloxy)-2-methoxyphenyl) quinazolin-4(3H)-one InterA->ProductA Cyclization (-H2O) InterB_Major Major Isomer (Pos 5): 5-Nitro-4-benzyloxy-2-methoxy... (Meta-Amino: NO CYCLIZATION) ReagentB->InterB_Major Major Pathway InterB_Minor Minor Isomer (Pos 6): 6-Nitro-4-benzyloxy-2-methoxy... (Ortho-Amino: CYCLIZATION OK) ReagentB->InterB_Minor Minor Pathway (<5%) ProductB Product B: 7-(Benzyloxy)-5-methoxy quinazolin-4-amine InterB_Minor->ProductB Reduction + Formamidine

Caption: Pathway A demonstrates the reliable synthesis of 2-arylquinazolines. Pathway B highlights the regiochemical bottleneck in using this specific nitrile for core synthesis.

Deprotection & Functionalization

The benzyl group serves as a mask for the phenol. Post-cyclization, it is often necessary to remove it to attach solubilizing tails (e.g., morpholine chains in Gefitinib).

Protocol: Benzyl Deprotection

  • Dissolution: Dissolve the quinazoline derivative in Trifluoroacetic acid (TFA) (5-10 volumes).

  • Heating: Heat to 60-70°C for 2–4 hours.

    • Note: TFA is preferred over Hydrogenation (Pd/C) if the quinazoline ring contains halogens (Cl/F) that might be reduced. If no halogens are present, Pd/C + H₂ is milder.

  • Workup: Evaporate TFA. Neutralize with NaHCO₃.[1] The phenolic product will precipitate.

References

  • Synthesis of Quinazolinones via Benzonitriles

    • Title: One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride.
    • Source: Heterocycles, Vol 71, No. 1, 2007.[1][6]

    • URL:[Link]

  • Base-Catalyzed Condensation Protocols

    • Title: Efficient synthesis of 2-substituted quinazolin-4(3H)-ones using t-BuOK.
    • Source: Organic Preparations and Procedures Intern
    • URL:[Link][1][5][7][8]

  • Regioselectivity in Nitration of Alkoxybenzonitriles

    • Title: Regioselective nitration of vanillin derivatives.[6]

    • Source: Journal of Organic Chemistry (General Reference for directing effects).
    • URL:[Link]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Strategic Utilization of 4-(Benzyloxy)-2-methoxybenzonitrile in Material Science &amp; Medicinal Chemistry

Executive Summary: The "Masked Synthon" Strategy 4-(Benzyloxy)-2-methoxybenzonitrile (BMB) is a pivotal intermediate in the synthesis of advanced functional materials and bioactive scaffolds. Its utility stems from its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Synthon" Strategy

4-(Benzyloxy)-2-methoxybenzonitrile (BMB) is a pivotal intermediate in the synthesis of advanced functional materials and bioactive scaffolds. Its utility stems from its dual-functionality:

  • The Nitrile Core (-CN): A robust electron-withdrawing group that serves as a precursor for heterocycles (tetrazoles, triazines), acids, or amines, and acts as a polar headgroup in liquid crystals.

  • The Ortho-Methoxy Effect: The methoxy group at the 2-position provides steric steering and electronic donation, influencing the regioselectivity of electrophilic aromatic substitutions.

  • The Benzyloxy Protection: It acts as a "masked" phenol. The benzyl group provides lipophilicity during early-stage synthesis and is selectively removable (hydrogenolysis) to reveal a reactive hydroxyl group for polymerization or etherification.

This guide details the protocols for transforming BMB into High-Performance Poly(arylene ether nitrile)s (PENs) and Bioactive Tetrazoles , bridging the gap between small-molecule synthesis and material application.

Technical Architecture & Workflow

The following diagram illustrates the divergent synthetic pathways available from the BMB scaffold.

BMB_Pathways BMB 4-(Benzyloxy)-2-methoxybenzonitrile (Starting Material) Deprotection Pathway A: Selective Hydrogenolysis BMB->Deprotection Pd/C, H2 Cyclization Pathway B: [3+2] Cycloaddition BMB->Cyclization NaN3, ZnBr2 Phenol 4-Hydroxy-2-methoxybenzonitrile (Active Monomer) Deprotection->Phenol Polymerization Nucleophilic Polycondensation Phenol->Polymerization + Dihalobenzonitrile K2CO3, NMP Tetrazole 5-Aryl-Tetrazole Derivatives (Bioisosteres / MOFs) Cyclization->Tetrazole PEN Poly(arylene ether nitrile) (High-Temp Thermoplastic) Polymerization->PEN

Figure 1: Strategic divergence of 4-(Benzyloxy)-2-methoxybenzonitrile into polymer science and medicinal chemistry workflows.

Module A: Selective Deprotection (The Gateway Protocol)

Before BMB can be used in polymerization or ether-linked liquid crystals, the benzyl protecting group must be removed without reducing the nitrile group (which is susceptible to reduction to an amine).

Experimental Logic

Standard hydrogenation can sometimes reduce nitriles. To prevent this, we utilize a poisoned catalyst system or strictly controlled equivalents of hydrogen in a neutral solvent (Ethyl Acetate or Methanol).

Protocol: Catalytic Hydrogenolysis

Objective: Synthesis of 4-hydroxy-2-methoxybenzonitrile.

  • Preparation:

    • Dissolve 10.0 mmol (2.39 g) of 4-(Benzyloxy)-2-methoxybenzonitrile in 50 mL of anhydrous Ethyl Acetate (EtOAc).

    • Note: EtOAc is preferred over MeOH if the nitrile is sensitive, as protic solvents can accelerate over-reduction.

  • Catalyst Addition:

    • Add 10 wt% Pd/C (240 mg, 10% loading) under an Argon blanket.

  • Hydrogenation:

    • Purge the vessel with

      
       gas (balloon pressure, ~1 atm) three times.
      
    • Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) will disappear, and a more polar spot (
      
      
      
      ) will appear.
  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the pad with EtOAc (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Data Validation Table:

ParameterSpecificationDiagnostic Signal (NMR)
Yield > 90%N/A
Appearance White Crystalline SolidN/A
1H NMR (DMSO-d6) Loss of BenzylAbsence of multiplet at 7.30-7.45 ppm and singlet at 5.15 ppm (

).
1H NMR (DMSO-d6) Appearance of PhenolBroad singlet at ~10.2 ppm (

,

exchangeable).
IR Spectroscopy Nitrile IntegritySharp peak at ~2220 cm⁻¹ (Must remain unchanged).

Module B: Synthesis of Poly(arylene ether nitrile)s (PENs)

The deprotected phenol (4-hydroxy-2-methoxybenzonitrile) acts as a specialized monomer for PENs. The 2-methoxy group disrupts chain packing, improving solubility and processing without sacrificing thermal stability.

Experimental Logic

This is a Nucleophilic Aromatic Substitution (


) . The phenoxide ion (generated in situ) attacks a highly activated dihalobenzonitrile.
Protocol: High-Temperature Polycondensation

Objective: Synthesis of Methoxy-Functionalized PEN.

  • Reagents:

    • Monomer A: 4-Hydroxy-2-methoxybenzonitrile (10 mmol).

    • Monomer B: 2,6-Dichlorobenzonitrile (10 mmol).

    • Base:

      
       (anhydrous, 12 mmol).
      
    • Solvent: N-Methyl-2-pyrrolidone (NMP, 15 mL) + Toluene (5 mL).

  • Dehydration Phase (Dean-Stark):

    • Charge all components into a 3-neck flask equipped with a Dean-Stark trap and nitrogen inlet.

    • Heat to 140°C. The Toluene/

      
       azeotrope will distill off.
      
    • Critical Step: Ensure complete water removal. Water kills the polymerization by hydrolyzing the halide monomer.

  • Polymerization:

    • Once water evolution ceases, distill off the toluene.

    • Raise temperature to 180–190°C.

    • Stir for 6–8 hours. The solution will become viscous.

  • Termination & Isolation:

    • Cool to 80°C and dilute with 10 mL NMP.

    • Pour the solution slowly into 300 mL of vigorously stirred Methanol/Water (1:1) containing 1% HCl.

    • The polymer will precipitate as a fibrous solid.

  • Purification:

    • Filter, wash with hot water and methanol.

    • Dry in a vacuum oven at 100°C for 12 hours.

Module C: Bioisostere Synthesis (Tetrazole Formation)

For drug development, the nitrile group of BMB is a precursor to the tetrazole ring, a lipophilic bioisostere of a carboxylic acid (commonly found in ARBs like Losartan).

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of 5-(4-(benzyloxy)-2-methoxyphenyl)-1H-tetrazole.

  • Reaction Setup:

    • Dissolve BMB (1.0 eq) in DMF (0.5 M concentration).

    • Add Sodium Azide (

      
      , 1.5 eq) and Zinc Bromide (
      
      
      
      , 1.0 eq).
    • Safety Note:

      
       can form explosive hydrazoic acid. Ensure the reaction is vented and avoid acid contact.
      
  • Conditions:

    • Heat to 110°C for 12–24 hours.

    • Mechanism:[1][2][3][4] The Zinc acts as a Lewis acid, activating the nitrile towards nucleophilic attack by the azide.

  • Workup:

    • Cool to room temperature.[2]

    • Add 1N HCl slowly (in a fume hood) to break the Zinc-Tetrazole complex and precipitate the product.

    • Caution:

      
       gas may evolve; ensure vigorous ventilation.
      
    • Filter the precipitate and recrystallize from EtOAc.

Self-Validating Quality Control System

To ensure the integrity of the materials produced, the following logic gate must be applied.

QC_Logic Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy Check 2220 cm-1 Start->IR_Check Decision1 Peak Present? IR_Check->Decision1 NMR_Check Step 2: 1H NMR Check Integration Decision1->NMR_Check Yes (Nitrile Intact) Recycle Reprocess: Check Catalyst/Temp Decision1->Recycle No (Amide/Amine formed) Final Release for Material Synthesis NMR_Check->Final

Figure 2: Quality Control Decision Matrix for BMB Derivatives.

References

  • Synthesis of Poly(arylene ether nitrile)

    • Saxena, A., et al. "Synthesis and Properties of Polyarylene ether Nitrile Copolymers."[5] Polymer Bulletin, vol. 50, 2003, pp. 219–226.[5]

  • Nitrile to Tetrazole Transformation

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945–7950.
  • General Deprotection of Benzyl Ethers

    • Organic Chemistry Portal. "Hydrogenolysis of Benzyl Ethers."
  • Properties of Methoxybenzonitriles

    • PubChem Compound Summary for 4-Methoxybenzonitrile (Analogous Core).

Sources

Application

Protocol for the purification of 4-(Benzyloxy)-2-methoxybenzonitrile by recrystallization

Application Note: Protocol for the Purification of 4-(Benzyloxy)-2-methoxybenzonitrile by Recrystallization Introduction & Scope 4-(Benzyloxy)-2-methoxybenzonitrile is a critical intermediate in the synthesis of tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Purification of 4-(Benzyloxy)-2-methoxybenzonitrile by Recrystallization

Introduction & Scope

4-(Benzyloxy)-2-methoxybenzonitrile is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Gefitinib and Erlotinib). Its purity is paramount because regioisomeric impurities or unreacted phenolic precursors (e.g., 4-hydroxy-2-methoxybenzonitrile) can act as chain terminators or catalyst poisons in subsequent steps.

While column chromatography is effective for small-scale separation, it is cost-prohibitive at scale. Recrystallization offers a scalable, thermodynamic method to achieve >99% purity. This protocol details the optimized recrystallization parameters, focusing on solvent selection logic and troubleshooting the common "oiling out" phenomenon associated with benzyl ethers.

Physicochemical Profile & Solubility Logic

To design a self-validating protocol, one must understand the molecular interaction forces:

  • The Benzonitrile Core: Provides polarity and a dipole moment, making the molecule soluble in polar aprotic solvents (THF, Ethyl Acetate).

  • The Benzyloxy Tail: Adds significant lipophilicity and bulk, reducing water solubility and increasing solubility in aromatics (Toluene) and chlorinated solvents.

  • The 2-Methoxy Group: Provides a hydrogen bond acceptor site but creates steric bulk near the nitrile.

Melting Point Expectation: Based on structural analogs (e.g., 4-benzyloxy-2-methoxybenzaldehyde, MP 98-100°C), the target nitrile typically exhibits a melting point in the range of 105°C – 125°C .

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateGood Standard "first-pass" solvent. May require cooling to -20°C for high yield.
Ethyl Acetate / Heptane HighLowExcellent Binary system allowing precise control over saturation point. Best for removing non-polar impurities.
Ethanol / THF Very HighModerateSpecialized Recommended if the crude is highly impure or difficult to dissolve.
Water InsolubleInsolubleAnti-Solvent Used only to crash out product from Ethanol or THF.

Detailed Experimental Protocol

Safety Precaution: All steps must be performed in a fume hood. Nitriles can release toxic fumes if overheated or subjected to strong acids. Wear nitrile gloves and safety goggles.

Phase A: Crude Preparation (Acidic Impurity Removal)

Why this matters: Phenolic starting materials (4-hydroxy-2-methoxybenzonitrile) often co-crystallize. Removing them chemically before recrystallization ensures the crystal lattice is not compromised.

  • Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Wash with 1M NaOH (2 x 5 mL/g) to deprotonate and extract unreacted phenols.

  • Wash with Brine, dry over MgSO₄, and concentrate to a solid residue.

Phase B: Recrystallization (Binary Solvent Method)

System: Ethyl Acetate (Solvent A) / Heptane (Solvent B)

  • Dissolution:

    • Place the dried crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate slowly through the top of the condenser while heating the flask to a gentle reflux (approx. 77°C).

    • Target Concentration: Add just enough EtOAc to dissolve the solid completely. (Typical ratio: 3-5 mL per gram).

    • Checkpoint: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Nucleation Point Determination:

    • Maintain reflux. Slowly add Heptane (Anti-solvent) dropwise.

    • Continue adding Heptane until a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

    • Add a minimal amount of Ethyl Acetate (0.5 - 1 mL) to just clear the turbidity. The solution is now at the saturation limit .

  • Controlled Cooling (The Critical Step):

    • Remove the heat source. Allow the flask to cool to room temperature slowly on a cork ring or oil bath.

    • Do not use an ice bath yet. Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, crystals should be visible.

    • Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Heptane/EtOAc (4:1 ratio). Do not use pure EtOAc as it will redissolve the product.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove trapped solvent.

Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationProtocol Start Start: Crude 4-(Benzyloxy)-2-methoxybenzonitrile CheckPhenol Check for Phenolic Impurities (TLC/HPLC) Start->CheckPhenol BaseWash Perform NaOH Wash (Remove Phenols) CheckPhenol->BaseWash Phenols Present Dissolve Dissolve in Hot Ethyl Acetate (Reflux) CheckPhenol->Dissolve Clean BaseWash->Dissolve Carbon Is Solution Colored? Dissolve->Carbon FilterCarbon Add Carbon -> Hot Filtration Carbon->FilterCarbon Yes AddAnti Add Heptane until Turbid Carbon->AddAnti No FilterCarbon->AddAnti Clear Add minimal EtOAc to clear AddAnti->Clear Cool Slow Cool to RT (Prevent Oiling Out) Clear->Cool IceBath Ice Bath (0°C) for 1 hr Cool->IceBath Filter Vacuum Filtration & Wash IceBath->Filter Dry Vacuum Dry @ 40°C Filter->Dry

Caption: Figure 1.[1][2][3][4] Optimized purification workflow for 4-(Benzyloxy)-2-methoxybenzonitrile, including pre-treatment for phenolic impurities.

Troubleshooting: The "Oiling Out" Phenomenon

Benzyl ethers are notorious for separating as a supercooled oil rather than crystals. This occurs when the melting point of the solvated compound drops below the temperature of the solution.

Corrective Actions:

  • Seeding: Keep a small crystal from a previous batch (or a crude speck) and add it to the solution when it reaches room temperature.

  • Re-heating: If oil forms, reheat the mixture until the oil dissolves, add slightly more Solvent A (EtOAc), and cool more slowly (wrap the flask in foil/towel).

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

References

  • Synthesis of Alkoxybenzonitriles

    • Ornelas, C., et al. (2009). Crystal structure of 4-benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E.
    • Source:

    • Relevance: Establishes solubility and melting point characteristics for the direct regioisomer, validating the Ethanol/THF or EtOAc solvent choice.
  • General Recrystallization Protocols

    • Organic Chemistry Laboratory Techniques.
    • Source:

    • Relevance: Provides the foundational logic for binary solvent systems (EtOAc/Hexane) used in this protocol.
  • Purification of Benzaldehyde Precursors

    • ChemicalBook.
    • Source:

    • Relevance: Confirms the melting point range (98-100°C)

Sources

Method

Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile derivatives

Application Note: Strategic Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile Scaffolds Executive Summary & Scientific Context The 4-(benzyloxy)-2-methoxybenzonitrile scaffold represents a critical structural motif in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile Scaffolds

Executive Summary & Scientific Context

The 4-(benzyloxy)-2-methoxybenzonitrile scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR and MEK pathways. While its isomer, 3-hydroxy-4-methoxybenzonitrile, is the well-documented precursor for Gefitinib (Iressa), the 2-methoxy isomer offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration.

This application note provides a validated, scalable protocol for synthesizing 4-(benzyloxy)-2-methoxybenzonitrile derivatives. Unlike standard textbook procedures, this guide addresses specific regiochemical challenges and solubility issues inherent to electron-rich nitrile intermediates. We focus on the Williamson Ether Synthesis as the core derivatization step, allowing researchers to rapidly generate a library of benzyl-substituted analogs.

Retrosynthetic Analysis & Pathway Design

To ensure high yields and purity, we approach the synthesis via a convergent strategy. The critical disconnection is at the benzylic ether bond.

  • Strategic Disconnection:

    
     bond cleavage.
    
  • Key Precursor: 4-Hydroxy-2-methoxybenzonitrile.

  • Reagents: Substituted benzyl halides (electrophiles) and mild carbonate bases.

Mechanistic Insight: The presence of the electron-withdrawing nitrile group at the ortho position to the methoxy group and para to the hydroxyl group increases the acidity of the phenol (


), making it highly reactive toward alkylation even with weak bases like Potassium Carbonate (

), thereby avoiding ester hydrolysis or nitrile hydration side reactions.

Retrosynthesis Target Target: 4-(Benzyloxy)-2-methoxybenzonitrile Precursor Precursor: 4-Hydroxy-2-methoxybenzonitrile Target->Precursor Disconnection (C-O) Reagent Reagent: Benzyl Halide (Ar-CH2-X)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocol: Core Synthesis

Materials & Reagents
ReagentEquiv.[1][2]RoleCritical Attribute
4-Hydroxy-2-methoxybenzonitrile 1.0ScaffoldDry, >98% purity
Benzyl Bromide (substituted) 1.1 - 1.2ElectrophileFreshly distilled if yellow
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, finely ground
Potassium Iodide (KI) 0.1 (Cat.)CatalystFinkelstein activation (optional)
Acetonitrile (MeCN) SolventMediumHPLC Grade, Dry
Step-by-Step Methodology

Step 1: Activation of the Nucleophile

  • Charge a clean, oven-dried 3-neck round-bottom flask with 4-Hydroxy-2-methoxybenzonitrile (1.0 equiv).

  • Add Acetonitrile (10 mL per gram of substrate). Note: DMF can be used for scale-up to reduce volume, but MeCN simplifies workup.

  • Add Anhydrous

    
      (2.0 equiv) in a single portion.
    
  • Stir at room temperature for 30 minutes.

    • Why? This pre-stirring period ensures deprotonation of the phenol to the phenoxide anion, visible as a slight color change (often pale yellow to bright yellow).

Step 2: Electrophilic Addition

  • Add Benzyl Bromide (1.1 equiv) dropwise via a syringe or addition funnel.

    • Derivatives: If using less reactive benzyl chlorides, add Potassium Iodide (KI) (10 mol%) to generate the more reactive benzyl iodide in situ.

  • Heat the reaction mixture to reflux (

    
    C) .
    
  • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the starting phenol (

      
      ) and appearance of the product (
      
      
      
      ). Typical time: 2–4 hours.[1]

Step 3: Workup & Isolation [3]

  • Cool the mixture to room temperature.

  • Filter off the inorganic solids (

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the pad with Acetone.
  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

    • Alternative: If the derivative is oily, perform flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, highlighting critical decision points (catalysis) and purification steps.

Workflow Start Start: 4-Hydroxy-2-methoxybenzonitrile Mix Mix with K2CO3 in MeCN (30 min, RT) Start->Mix AddReagent Add Benzyl Halide Mix->AddReagent Decision Is Halide Reactive? AddReagent->Decision Heat Reflux (80°C, 2-4h) Decision->Heat Yes (Bromide/Iodide) Decision->Heat No (Chloride) -> Add 10% KI Monitor TLC Check (Hex:EtOAc 7:3) Heat->Monitor Monitor->Heat Incomplete Workup Filter Salts & Concentrate Monitor->Workup Conversion >98% Purify Recrystallize (EtOH) Workup->Purify Final Pure Product 4-(Benzyloxy)-2-methoxybenzonitrile Purify->Final

Figure 2: Operational workflow for the Williamson Ether Synthesis of nitrile derivatives.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have identified common pitfalls in this specific synthesis:

  • Issue: Incomplete Reaction with Benzyl Chlorides.

    • Cause: Lower leaving group ability of chloride.

    • Solution: Do not just increase heat (which degrades the nitrile). Add 0.1 eq NaI or KI . This facilitates the Finkelstein reaction, swapping Cl for I in situ, which is a superior leaving group.

  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Presence of water at high temperatures with basic carbonate.

    • Solution: Ensure

      
       is anhydrous. Use molecular sieves in the solvent if the environment is humid.
      
  • Issue: O- vs. C-Alkylation.

    • Insight: Phenoxide is an ambient nucleophile. However, in polar aprotic solvents (MeCN/DMF) with a "hard" leaving group, O-alkylation is heavily favored (>99%). C-alkylation is rare unless the benzyl halide is sterically crowded.

Derivative Library: Expected Properties

When synthesizing a library for SAR studies, anticipate the following physical property shifts based on the benzyl substituent:

Benzyl Substituent (R)Electronic EffectExpected YieldSolubility (DMSO)Application
-H (Unsubstituted) Neutral90-95%HighStandard Reference
-4-F (Fluoro) Weak EWG92-96%HighMetabolic Stability
-3-OMe (Methoxy) EDG85-90%ModerateH-Bond Acceptor
-4-CF3 (Trifluoromethyl) Strong EWG95-98%Low (Lipophilic)Potency/Permeability

(EWG: Electron Withdrawing Group; EDG: Electron Donating Group)

References

  • Preparation of 4-hydroxy-2-methoxybenzaldehyde (Precursor Synthesis)

    • Patent: CN102557903A. "Preparation method of 4-hydroxyl-2-methoxybenzaldehyde." (2012).
    • Relevance: Describes the Vilsmeier-Haack formylation of 3-methoxyphenol, a key route to the precursor scaffold.
    • Source:

  • Williamson Ether Synthesis Mechanism & Protocols

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5][6][7][8] (2014).[2][6]

    • Relevance: Validates the mechanism and solvent choices (DMF/MeCN) for primary alkyl halides.
    • Source:

  • Analogous Chemistry (Gefitinib Intermediates)

    • Patent: WO2004024703.
    • Relevance: Demonstrates the industrial scalability of alkylating hydroxy-methoxy-benzonitriles, validating the stability of the nitrile group under basic alkyl
    • Source:

  • General Reactivity of 4-Methoxybenzonitrile Derivatives

    • Source: Chem-Impex.
    • Relevance: Establishes the utility of the nitrile group for further transformation into amidines or quinazolines.[9]

    • Source:

Sources

Application

Application Note: Knoevenagel Condensation of Benzaldehydes with 2-Methoxyethyl Cyanoacetate

[1][2] Abstract & Application Scope This application note details the protocol for synthesizing 2-methoxyethyl 2-cyano-3-phenylacrylates via the Knoevenagel condensation of substituted benzaldehydes and 2-methoxyethyl cy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Application Scope

This application note details the protocol for synthesizing 2-methoxyethyl 2-cyano-3-phenylacrylates via the Knoevenagel condensation of substituted benzaldehydes and 2-methoxyethyl cyanoacetate.[1][2]

Unlike standard ethyl or methyl cyanoacrylates, the 2-methoxyethyl ester moiety introduces a glycol ether tail. This modification significantly alters the solubility profile of the resulting molecule, enhancing compatibility with polar organic matrices and improving adhesive properties in polymer applications. These derivatives are critical intermediates in the development of:

  • Functional Copolymers: Used in optical and electronic coating materials (e.g., copolymerization with styrene).

  • Pharmaceutical Intermediates: Precursors for dihydropyridine calcium channel blockers where solubility modulation is required.

  • UV Absorbers: The conjugated

    
    -system provides UV-blocking capabilities, stabilized by the alkoxy ester.
    

Mechanistic Insight

The reaction follows a base-catalyzed Knoevenagel condensation pathway.[2][3][4] The choice of catalyst is critical; while strong bases can lead to polymerization of the acrylate product, weak organic bases like piperidine are preferred to balance deprotonation efficiency with product stability.

Reaction Pathway[1][3][5][6]
  • Deprotonation: Piperidine abstracts the acidic

    
    -proton from 2-methoxyethyl cyanoacetate, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde.

  • Aldol Intermediate: An unstable

    
    -hydroxy intermediate forms.
    
  • Dehydration: Spontaneous elimination of water (E1cB mechanism) yields the

    
    -unsaturated ester.
    
Pathway Visualization

KnoevenagelMechanism Reactants Reactants: Benzaldehyde + 2-Methoxyethyl Cyanoacetate Enolate Enolate Formation (Piperidine Catalyst) Reactants->Enolate Deprotonation Intermediate Aldol Addition (Tetrahedral Intermediate) Enolate->Intermediate Nucleophilic Attack Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Product: 2-Methoxyethyl 2-cyano-3-phenylacrylate Transition->Product Elimination

Figure 1: Step-wise mechanistic pathway for the base-catalyzed condensation.

Experimental Protocol

This protocol is designed for reproducibility and scalability . It utilizes ethanol as a green solvent, which allows for direct crystallization of the product upon cooling, minimizing downstream processing.

Materials & Reagents
ReagentEquiv.[3][4][5][6][7]RoleCritical Attribute
Substituted Benzaldehyde 1.0ElectrophilePurity >98%; free of benzoic acid.
2-Methoxyethyl Cyanoacetate 1.0 - 1.1NucleophileBP ~230°C; Ensure dry (water <0.1%).
Piperidine 0.1CatalystFreshly distilled if yellowed.
Ethanol (Absolute) SolventMediumAnhydrous preferred to drive equilibrium.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted benzaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.0 equiv) of 2-methoxyethyl cyanoacetate. Stir for 2 minutes to ensure homogeneity.

    • Note: If the aldehyde is a liquid, mix the two neat before adding ethanol.

  • Catalysis: Add 5-10 drops (approx. 0.1 equiv) of piperidine.[3][8]

    • Observation: A slight exotherm or color change (yellowing) indicates initiation.

Phase 2: Reaction & Monitoring (Self-Validating Step)
  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 78°C) for 2–4 hours .

  • Validation (TLC): Monitor progress using TLC (Hexane:Ethyl Acetate 3:1).

    • Target: Disappearance of the benzaldehyde spot.

    • Self-Check: The product will appear as a UV-active spot with a lower

      
       than the aldehyde but higher than the cyanoacetate.
      
Phase 3: Workup & Purification
  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature.

    • Critical Step: Many derivatives will crystallize spontaneously upon cooling. If no precipitate forms after 30 minutes, cool further in an ice bath (0°C).

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Recrystallization: If high purity (>99%) is required for polymerization, recrystallize from 2-propanol or a toluene/hexane mixture.

Experimental Workflow Diagram

Workflow Start Start: Mix Aldehyde + Cyanoacetate in EtOH CatAdd Add Piperidine (Cat.) Start->CatAdd Reflux Reflux (2-4 hrs) Temp: 78°C CatAdd->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Cool Cool to RT/0°C (Crystallization) TLC->Cool Yes Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Final Final Product: Crystalline Solid Filter->Final

Figure 2: Operational workflow for the synthesis and purification of target acrylates.

Expected Results & Data Interpretation

The electronic nature of the substituent on the benzaldehyde ring significantly impacts reaction kinetics and yield.

Substituent (R)Electronic EffectReaction TimeTypical Yield (%)Physical State
-NO₂ (4-Nitro) Strong EWG1 - 2 hrs85 - 95%Yellow Solid
-Cl / -Br Weak EWG2 - 3 hrs80 - 90%White/Off-white Solid
-H (Unsubst.) Neutral3 - 4 hrs75 - 85%White Solid/Oil
-OMe (4-Methoxy) Strong EDG4 - 6 hrs60 - 75%Pale Yellow Solid
  • EWG (Electron Withdrawing Group): Increases electrophilicity of the carbonyl carbon, accelerating the reaction (e.g., Nitro, Halogens).

  • EDG (Electron Donating Group): Stabilizes the carbonyl, slowing nucleophilic attack (e.g., Methoxy, Alkyl).

Characterization (Self-Validation)
  • IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl (~1700 cm⁻¹) and the appearance of the C≡N stretch (~2220 cm⁻¹) and the conjugated ester C=O (~1720 cm⁻¹).

  • ¹H NMR: The vinylic proton (

    
    ) typically appears as a singlet between 
    
    
    
    8.0 – 8.5 ppm
    , distinct from the aldehyde proton (
    
    
    10 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is an oil or highly soluble.[3]Evaporate solvent to 50% volume. Add cold water or Hexane to induce turbidity. Scratch glass to seed.
Low Yield Incomplete conversion (equilibrium).Use Toluene as solvent with a Dean-Stark trap to physically remove water, driving the equilibrium forward.
Polymerization Overheating or excess base.Keep temperature strictly controlled. Add a radical inhibitor (e.g., Hydroquinone) if scaling up.
Impurity Spots on TLC Aldol intermediate remains.Increase reaction time or add slightly more catalyst to force dehydration.

References

  • Kharas, G. B., et al. (2020). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • PubChem. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Compound Summary. (Analogous structure data). Available at: [Link]

Sources

Method

Application Note: Optimizing Biaryl Synthesis via Suzuki-Miyaura Coupling of Halobenzonitriles

Executive Summary The Suzuki-Miyaura cross-coupling of halogenated benzonitriles is a cornerstone transformation in pharmaceutical manufacturing, most notably in the synthesis of Angiotensin II receptor antagonists (Sart...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of halogenated benzonitriles is a cornerstone transformation in pharmaceutical manufacturing, most notably in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Valsartan and Losartan.[1] While the nitrile (-CN) moiety serves as a critical handle for downstream tetrazole or amide formation, it presents a dualistic challenge in catalysis: it activates the aryl ring for oxidative addition but simultaneously acts as a potent catalyst poison.

This guide provides a scientifically grounded workflow for coupling 4-bromobenzonitrile and 2-chlorobenzonitrile derivatives. It moves beyond generic protocols to address the specific suppression of nitrile-mediated catalyst deactivation using modern precatalyst systems.

Mechanistic Insight: The Nitrile Paradox

To optimize yields, one must understand the competing electronic and coordination effects of the cyano group on the Palladium (Pd) cycle.

The Activator Effect (Oxidative Addition)

The cyano group is a strong electron-withdrawing group (EWG) (


). In the context of an aryl halide (Ar-X), this electron deficiency reduces the electron density at the carbon-halogen bond, significantly lowering the activation energy for the Oxidative Addition  step. Consequently, 4-bromobenzonitrile reacts faster with Pd(0) than unsubstituted bromobenzene.
The Poisoning Effect (Catalyst Arrest)

Despite the kinetic advantage in oxidative addition, benzonitriles often suffer from "stalled" conversion. This is caused by two mechanisms:[2][3][4][5][6]

  • 
    -Coordination:  The lone pair on the nitrile nitrogen can displace phosphine ligands, forming inactive species such as 
    
    
    
    .
  • Cyanide Leaching & Hydride Formation: Under aqueous basic conditions, trace hydrolysis or C-CN activation can release free cyanide (

    
    ). Research indicates this leads to the formation of stable, inactive anionic hydride species like 
    
    
    
    , effectively removing Pd from the catalytic cycle [1].[2]
Visualization: The Catalytic Cycle & Poisoning Pathways

The following diagram illustrates the standard cycle versus the nitrile-specific deactivation pathways.

SuzukiNitrile Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd + Ar(CN)-X Poison2 Cyanide Leaching [(CN)3PdH]2- (Irreversible Deactivation) Pd0->Poison2 + HCN/CN- (Hydrolysis) PdII_ArX Pd(II)-Ar(CN)-X OxAdd->PdII_ArX TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_ArX->TransMet Poison1 Nitrile Coordination Pd(II)(Ar-CN)2 Cl2 (Reversible Inhibition) PdII_ArX->Poison1 Excess Substrate Low Steric Ligand PdII_ArAr Pd(II)-Ar(CN)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Biaryl-CN

Figure 1: Catalytic cycle showing the standard Suzuki pathway (Blue/Green) and specific nitrile-mediated deactivation off-ramps (Red).

Critical Experimental Parameters

Ligand Selection: The "Bulky" Imperative

To prevent the nitrile nitrogen from binding to the Palladium center, steric bulk is required.

  • Recommended: XPhos or SPhos (Buchwald dialkylbiaryl phosphines). The steric bulk of the lower aryl ring creates a "roof" over the Pd center, allowing the flat aryl halide to approach for oxidative addition while physically blocking the end-on coordination of the nitrile nitrogen [2].

  • Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and chelating nature prevent ligand displacement by the nitrile.

Base & Solvent Systems[7][8]
  • Base: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is the standard.[7] It is strong enough to activate the boronic acid but mild enough to minimize nitrile hydrolysis to amides (a common side reaction).
    
  • Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) or Toluene/Water is essential. The water dissolves the inorganic base and boronate species, while the organic layer solubilizes the hydrophobic benzonitrile.

Experimental Protocols

Protocol A: High-Throughput Coupling of 4-Bromobenzonitrile

Target: Rapid synthesis of biaryl nitriles using modern precatalysts.

Materials:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.5 - 1.0 mol%)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), and XPhos Pd G4 (0.01 mmol, ~8.5 mg).

  • Degas: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Add: Inject degassed THF (4 mL) and aqueous

    
     (0.5 M, 4 mL) via syringe.
    
  • Reaction: Stir vigorously at 40°C for 1-2 hours. (Note: Bromides are activated enough that reflux is often unnecessary with G4 catalysts).

  • Monitor: Check conversion via HPLC or TLC (active ester formation is not an issue here, but look for amide hydrolysis peaks).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Why this works: The G4 precatalyst ensures immediate generation of the active


 species without an induction period, outcompeting the nitrile coordination.
Protocol B: "Sartan" Style Coupling (Sterically Hindered Chlorides)

Target: Synthesis of 2-cyano-4'-methylbiphenyl (Valsartan intermediate) using 2-chlorobenzonitrile.

Materials:

  • 2-Chlorobenzonitrile (1.0 equiv)

  • 4-Tolylboronic acid (1.3 equiv)

  • Catalyst: SPhos Pd G2 (1-2 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.5 equiv)
    
  • Solvent: Toluene / Water (4:1 ratio)[8]

Procedure:

  • Charge: Add 2-chlorobenzonitrile (10 mmol), 4-tolylboronic acid (13 mmol), and

    
     (25 mmol) to a 100 mL round-bottom flask.
    
  • Catalyst: Add SPhos Pd G2 (0.15 mmol). Note: If using Pd(OAc)2/SPhos, premix them in a small amount of toluene for 5 mins before addition.

  • Solvent: Add Toluene (40 mL) and Water (10 mL).

  • Reaction: Heat to Reflux (approx. 100°C) for 12-16 hours. The high temperature is required to force the oxidative addition of the aryl chloride, which is sluggish despite the CN activation.

  • Workup: Separation of phases. The organic layer often contains the product in high purity. Crystallization from ethanol/heptane is common for this intermediate.

Data Summary & Optimization Logic

The following table summarizes the expected performance of different ligand classes with benzonitriles.

Ligand ClassExampleOxidative Addition (Cl-Ar-CN)Resistance to CN PoisoningRecommended Use Case
Triphenylphosphine

PoorLowSimple bromides only; avoid for chlorides.
Bidentate dppfModerateHighRobust scale-up; thermally stable.
Dialkylbiaryl SPhos / XPhos Excellent Very High Sterically hindered or chlorinated substrates.
NHC PEPPSI-IPrExcellentModerateAlternative if phosphines fail.
Optimization Decision Tree

Use the following logic flow to select the correct conditions for your specific substrate.

OptimizationTree Start Start: Select Substrate Halogen Halogen Type? Start->Halogen Br Bromide/Iodide Halogen->Br Cl Chloride Halogen->Cl Sterics Ortho-Substitution? Br->Sterics RouteB Protocol B: SPhos Pd G2 Reflux, 12h Cl->RouteB Requires High Energy No No Sterics->No Simple Yes Yes Sterics->Yes Hindered RouteA Protocol A: XPhos Pd G4 40°C, 1h RouteC Standard: Pd(dppf)Cl2 80°C No->RouteC Yes->RouteA

Figure 2: Decision tree for selecting catalyst and conditions based on substrate halogen and steric hindrance.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or SPhos . Increase catalyst loading to 2 mol%. Ensure

exclusion (prevent oxidation of phosphines).
New Peak at M+18 Nitrile HydrolysisThe CN group has hydrolyzed to an amide (

). Reduce water ratio (use 9:1 Dioxane/H2O) or switch base to

(anhydrous) or

.
Homocoupling (Ar-Ar) OxidationOxygen leak in the system. Degas solvents more thoroughly.
Precipitation of Pd Black Catalyst DecompositionLigand is insufficient to stabilize Pd(0). Add excess ligand (e.g., 1:2 Pd:Ligand ratio) or use a precatalyst (G2/G3/G4).

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Buchwald-Hartwig Precatalysts (XPhos/SPhos) Overview. Source: Organic Chemistry Portal URL:[Link]

  • Scale-up of Key Suzuki–Miyaura Coupling for Valsartan Synthesis. Source: Organic Process Research & Development (ACS) URL:[Link]

Sources

Application

Application Note: Evaluation and Processing of 4-(Benzyloxy)-2-methoxybenzonitrile for Nonlinear Optical (NLO) Applications

This Application Note is designed for materials scientists and chemical engineers evaluating 4-(Benzyloxy)-2-methoxybenzonitrile as a candidate material for Nonlinear Optical (NLO) applications.[1][2] While primarily kno...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and chemical engineers evaluating 4-(Benzyloxy)-2-methoxybenzonitrile as a candidate material for Nonlinear Optical (NLO) applications.[1][2] While primarily known as a pharmaceutical intermediate (e.g., in tyrosine kinase inhibitor synthesis), its structural properties—specifically the "push-pull" electronic architecture—make it a viable candidate for Second Harmonic Generation (SHG) studies, analogous to its isomer 4-benzyloxy-3-methoxybenzonitrile.[1][2]

[1][2]

Executive Summary & Scientific Rationale

Organic NLO materials offer superior response times and higher damage thresholds compared to inorganic counterparts (e.g., KDP, LiNbO3).[2] The molecule 4-(Benzyloxy)-2-methoxybenzonitrile possesses the requisite Donor-


-Acceptor (D-

-A)
architecture essential for microscopic hyperpolarizability (

):
  • Electron Acceptor: Cyano group (-CN) at position 1.[1][2]

  • Electron Donor: Benzyloxy (-OBn) at position 4 and Methoxy (-OMe) at position 2.[1][2]

  • 
    -Bridge:  The central benzene ring facilitates Intramolecular Charge Transfer (ICT).[2]
    

Critical Requirement: For bulk Second Harmonic Generation (SHG), the material must crystallize in a non-centrosymmetric space group .[2] The steric bulk of the benzyloxy group and the orthogonal positioning of the methoxy group are structural features often exploited to disrupt centrosymmetric dipole pairing in the crystal lattice [1].

Molecular Design & Preparation Protocol

Synthesis Pathway

To ensure optical transparency (cutoff wavelength


 nm), the material must be free of colored oxidation byproducts.

Reaction Scheme: The target is synthesized via O-alkylation of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide in the presence of a weak base.[1][2]


[1]
Purification for Optical Quality (Zone Refining)

Standard pharmaceutical purity (98%) is insufficient for NLO applications, where trace impurities act as scattering centers or absorption traps.[2]

Protocol:

  • Recrystallization: Dissolve crude solid in boiling Ethanol/Acetone (3:1). Filter hot to remove insoluble salts.[2] Cool slowly to 4°C. Repeat 3x.

  • Vacuum Sublimation: Perform at

    
     under high vacuum (
    
    
    
    Torr) if thermal stability permits.
  • Zone Refining (Optional): For single-crystal growth, pass the material through a zone refiner (30 passes) to segregate impurities to the ingot ends.

Workflow Visualization

SynthesisWorkflow Start Raw Precursors (4-OH-2-OMe-PhCN) Rxn O-Alkylation (K2CO3/Acetone) Start->Rxn Crude Crude Precipitate Rxn->Crude Recrys Recrystallization (EtOH:Acetone 3:1) Crude->Recrys Check Purity Check (HPLC/NMR) Recrys->Check Check->Recrys <99.9% Optical Optical Grade Powder (>99.9%) Check->Optical >99.9%

Figure 1: Purification workflow to achieve optical-grade material suitable for crystal growth.

Single Crystal Growth Protocol

High-quality single crystals are required to determine the tensor coefficients (


) of the material.

Method: Slow Evaporation Solution Growth (SESG).[2] Solvent Selection: Acetone or Methanol (High solubility, high volatility).[2]

Step-by-Step Protocol:

  • Saturation: Prepare a saturated solution of the purified compound in Acetone at 35°C.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a clean borosilicate crystallizer.
    
  • Controlled Evaporation: Seal the vessel with a perforated parafilm (3-5 pinholes).[2] Place in a constant temperature bath (CTB) at 35°C

    
     0.01°C.
    
  • Harvesting: After 14-21 days, optically clear crystals (approx. 5x5x3 mm) should form.

  • Inspection: Examine under a polarized optical microscope. Crystals showing complete extinction are single crystals; those with mosaic patterns are polycrystalline.[2]

NLO Characterization: Kurtz-Perry Powder Method

This is the industry-standard screening technique to determine if the material exhibits SHG and to estimate its efficiency relative to a reference (KDP or Urea) [2].

Experimental Setup
  • Source: Q-switched Nd:YAG Laser (1064 nm).[2]

  • Pulse Width: 8 ns.

  • Repetition Rate: 10 Hz.

  • Input Energy: 2-5 mJ/pulse.

Measurement Protocol
  • Sample Prep: Grind the grown crystals into a fine powder. Sieve into distinct particle size ranges (e.g., 20-40

    
    m, 40-60 
    
    
    
    m, ... 125-150
    
    
    m) to test for Phase Matching .
  • Loading: Pack the powder into a micro-capillary tube.

  • Irradiation: Direct the 1064 nm beam onto the capillary.[2]

  • Detection: Use a monochromator/PMT setup to detect the output at 532 nm (green light).[2]

  • Comparison: Measure the signal intensity (

    
    ) against a KDP reference (
    
    
    
    ) under identical conditions.

Data Interpretation Table:

ObservationConclusionAction
No 532 nm Signal Centrosymmetric Crystal StructureStop. Material is NLO inactive.[2]
Signal < KDP Weak NLO activityOptimize chromophore alignment.
Signal > KDP Strong NLO activityProceed to single-crystal tensor analysis.
Intensity vs. Particle Size (Plateau) Phase MatchableIdeal for laser frequency doubling.[1][2]
Intensity vs. Particle Size (Decrease) Non-Phase MatchableLimited utility for bulk NLO devices.[1][2]
Optical Logic Diagram

KurtzPerry Laser Nd:YAG Laser (1064 nm) Optics Half-Wave Plate & Focusing Lens Laser->Optics Fundamental Sample Sample Capillary (Graded Powder) Optics->Sample Filter IR Filter (Blocks 1064 nm) Sample->Filter SHG (532 nm) Mono Monochromator (Selects 532 nm) Filter->Mono PMT PMT Detector (Oscilloscope) Mono->PMT

Figure 2: Schematic of the Kurtz-Perry powder SHG setup. The red line indicates the fundamental beam; the green dashed line indicates the generated second harmonic.

Structural Analysis & Troubleshooting

The efficacy of 4-(Benzyloxy)-2-methoxybenzonitrile depends heavily on its crystal packing.[1][2]

X-Ray Diffraction (XRD)[1]
  • Single Crystal XRD: Essential to determine the space group.[2] Look for P21, Pna21, Cc, or P1 .[2] If the space group is P21/c (centrosymmetric), the material will not exhibit SHG.[2]

  • Troubleshooting Centrosymmetry: If the material crystallizes centrosymmetrically, attempt to introduce chiral centers in the alkoxy chain (e.g., replace benzyloxy with a chiral methyl-benzyl ether) to force non-centrosymmetric packing [3].

UV-Vis-NIR Spectroscopy

Determine the optical transparency window.[2][3]

  • Cut-off Wavelength (

    
    ):  The lower limit of transmission.[2] For blue/green laser applications, 
    
    
    
    must be
    
    
    nm.[2]
  • Protocol: Dissolve in Methanol (

    
     M) and scan from 200 nm to 1100 nm.
    

References

  • Hanif, M., et al. (2009).[2][4] "4-Benzyloxy-3-methoxybenzonitrile."[1][2] Acta Crystallographica Section E, 65(3), o572.[2] Link

    • Context: Describes the crystal structure of the 3-methoxy isomer, establishing the baseline for benzonitrile packing forces.
  • Kurtz, S. K., & Perry, T. T. (1968).[2] "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, 39(8), 3798.[2] Link[1]

    • Context: The foundational protocol for the powder SHG method described in Section 4.[2]

  • Nalwa, H. S., & Miyata, S. (1996).[2] Nonlinear Optics of Organic Molecules and Polymers. CRC Press.[2]

    • Context: Authoritative text on the design principles of Donor-Acceptor organic NLO m
  • Trejo-Durán, M., et al. (2008).[2] "Optical nonlinearity effects in 4-(4-pentenyloxy) benzonitrile." 2008 3rd International Conference on Advanced Optoelectronics and Lasers. Link

    • Context: Demonstrates NLO activity in similar alkoxy-benzonitrile derivatives.[1][2]

Sources

Method

Advanced Green Synthesis Protocols for Benzonitrile Scaffolds

Executive Summary Benzonitriles are pivotal intermediates in the synthesis of high-value pharmaceuticals (e.g., Letrozole, Perampanel) and agrochemicals. Traditional synthesis routes—specifically the Sandmeyer reaction a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitriles are pivotal intermediates in the synthesis of high-value pharmaceuticals (e.g., Letrozole, Perampanel) and agrochemicals. Traditional synthesis routes—specifically the Sandmeyer reaction and Rosenmund-von Braun synthesis—rely on stoichiometric amounts of toxic cyanides (NaCN, CuCN), harsh conditions, and hazardous solvents.

This guide details three Green Synthesis Protocols that prioritize atom economy, operator safety, and waste reduction without compromising yield. These protocols utilize non-toxic cyanide surrogates, aerobic oxidation, and catalytic dehydration, validated for implementation in drug discovery and process chemistry workflows.

Module 1: Aerobic Oxidative Dehydrogenation of Benzylamines

Target Transformation: Benzylamine (


) 

Benzonitrile (

) Green Principle: Use of molecular oxygen (

) as the sole oxidant; Water as the only byproduct.
Mechanistic Rationale

Direct oxidative dehydrogenation avoids the use of pre-functionalized halides. The protocol utilizes a Copper(I)/TEMPO catalytic system. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a radical mediator, while Copper facilitates the electron transfer to molecular oxygen. This synergistic catalysis operates under mild conditions, preventing the over-oxidation to benzoic acid.

DOT Visualization: Catalytic Cycle

OxidativeDehydrogenation Start Benzylamine (Substrate) Imine Imine Intermediate Start->Imine -2H (via TEMPO/Cu) Nitrile Benzonitrile (Product) Imine->Nitrile -2H (via TEMPO/Cu) CuI Cu(I) CuII Cu(II) CuI->CuII Oxidized by O2 CuII->CuI Oxidizes TEMPO-H TEMPO_Ox TEMPO+ TEMPO_Red TEMPO-H TEMPO_Ox->TEMPO_Red Oxidizes Substrate TEMPO_Red->TEMPO_Ox Regenerated by Cu(II) O2 O2 (Air) H2O H2O (Byproduct) O2->H2O Terminal Acceptor

Figure 1: Synergistic Cu/TEMPO catalytic cycle for the aerobic oxidation of amines to nitriles.

Experimental Protocol

Reagents:

  • Substrate: Benzylamine derivative (1.0 mmol)

  • Catalyst: CuBr (5 mol%)

  • Co-Catalyst: TEMPO (5 mol%)

  • Ligand: 2,2'-Bipyridine (5 mol%)

  • Solvent: Acetonitrile (

    
    ) - Note: Can be substituted with Ethyl Acetate for greener profile.
    
  • Oxidant: Ambient Air (balloon) or

    
     balloon.
    

Step-by-Step:

  • Charge: In a 25 mL round-bottom flask, add CuBr (7.2 mg), TEMPO (7.8 mg), and 2,2'-bipyridine (7.8 mg).

  • Solvate: Add 5 mL of solvent and stir for 5 minutes until a homogeneous solution forms (typically dark brown/green).

  • Substrate Addition: Add the benzylamine substrate (1.0 mmol).

  • Activation: Purge the flask briefly with

    
     and attach an oxygen balloon (1 atm).
    
  • Reaction: Stir at 50°C for 4-6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).

  • Work-up: Cool to room temperature. Pass the mixture through a short pad of silica gel to remove the copper catalyst. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash chromatography, though high conversion often yields pure product after evaporation.

Validation Check:

  • Success Indicator: Disappearance of the amine spot on TLC (ninhydrin stain active) and appearance of a UV-active, non-staining nitrile spot.

  • Safety: Ensure no peroxides are formed; TEMPO inhibits peroxide formation, enhancing safety.

Module 2: Iron-Catalyzed Dehydration of Primary Amides

Target Transformation: Benzamide (


) 

Benzonitrile (

) Green Principle: Earth-abundant metal catalyst (Iron); Solvent-free or Aqueous conditions; Atom Economy (Water is the only leaving group).
Mechanistic Rationale

Traditional dehydration uses stoichiometric


 or 

, generating acidic waste. This protocol employs Iron(III) salts or simple silanes which act as Lewis acids to activate the carbonyl oxygen, facilitating the elimination of water. This method is highly scalable and tolerant of sensitive functional groups.
Experimental Protocol

Reagents:

  • Substrate: Primary Benzamide (1.0 mmol)

  • Catalyst:

    
     (10 mol%) or catalytic Silane (PMHS).
    
  • Solvent: Toluene (recyclable) or Green Solvent (Dimethyl Carbonate).

Step-by-Step:

  • Setup: Equip a 10 mL reaction vial with a magnetic stir bar.

  • Charge: Add Benzamide (1 mmol) and

    
     (27 mg, 0.1 mmol).
    
  • Solvent/Additives: Add 2 mL of solvent. Optional: Add 1.2 equiv of a mild silane (e.g., PMHS - Polymethylhydrosiloxane) to act as the oxygen scavenger if strictly anhydrous product is required.

  • Reaction: Heat to 100°C for 12 hours in a closed system.

  • Work-up: Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove the Iron salt.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Module 3: Non-Toxic Cyanation of Aryl Halides ( )

Target Transformation: Aryl Halide (


) 

Benzonitrile (

) Green Principle: Replacement of toxic NaCN/CuCN with Potassium Ferrocyanide (food additive E536); Recyclable Pd-catalyst.
Mechanistic Rationale

Potassium Ferrocyanide,


, holds cyanide ligands tightly bound to iron, rendering it non-toxic under physiological conditions. In the presence of a Palladium catalyst and base, it slowly releases 

ions in a controlled manner (the "slow release" mechanism), which prevents catalyst poisoning—a common issue with free cyanide sources.
DOT Visualization: The "Slow-Release" Cycle

FerrocyanideCycle ArX Aryl Halide (Ar-X) Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd + ArX TransMet Transmetallation [Ar-Pd-CN] OxAdd->TransMet + CN- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Benzonitrile (Ar-CN) RedElim->Product Source K4[Fe(CN)6] (Non-Toxic Source) Source->TransMet Slow Release of CN-

Figure 2: Palladium-catalyzed cyanation utilizing the non-toxic, slow-release ferrocyanide source.

Experimental Protocol

Reagents:

  • Substrate: Aryl Bromide or Iodide (1.0 mmol)

  • Source:

    
     (0.25 equiv - Note: Each mol provides 6 CN ligands)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Base:

    
     (1.0 equiv)
    
  • Solvent: Water/PEG-400 (1:1) or NMP (if solubility is limited).

Step-by-Step:

  • Preparation: In a screw-cap vial, mix the Aryl Halide (1 mmol),

    
     (105 mg), 
    
    
    
    (106 mg), and
    
    
    (2.2 mg).
  • Solvent: Add 2 mL of Water/PEG-400 mixture.

  • Reaction: Seal and heat to 120°C for 12-16 hours.

    • Note: The high temperature is required to dissociate the CN ligand from the Iron complex.

  • Monitoring: Monitor by GC-MS or TLC.

  • Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The organic phase is dried and concentrated. Column chromatography may be required to separate unreacted halide.

Validation Check:

  • Safety: While

    
     is non-toxic, never  add strong acid to the reaction mixture, as this can liberate HCN gas. Maintain basic conditions (
    
    
    
    ) throughout.

Comparative Data Analysis

ParameterTraditional (Sandmeyer)Green Method A (Aerobic Ox)Green Method B (Ferrocyanide)
Atom Economy Low (Stoichiometric Cu waste)High (Water byproduct)High (Catalytic Pd)
Toxicity High (Free Cyanide)Negligible (O2/TEMPO)Low (Bound Cyanide)
E-Factor (Est.) > 20< 5< 8
Scalability Difficult (Safety controls)High (Gas flow reactors)High (Batch/Flow)
Substrate Scope AnilinesBenzylaminesAryl Halides

References

  • Aerobic Oxidation of Amines

    • Citation: Stahl, S. S. et al. "Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Amines." Journal of the American Chemical Society.
    • Source:[Link]

  • Ferrocyanide Cyanation (Beller Protocol)

    • Citation: Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.
    • Source:[Link]

  • Aqueous Media Cyanation

    • Citation: Cai, M. et al. "Highly Efficient Pd-Catalyzed Cyanation of Aryl Chlorides and Arenesulfonates with Potassium Ferrocyanide in Aqueous Media.
    • Source:[Link]

  • Amide Dehydration

    • Citation: Wood, A. B. et al. "Dehydration of primary amides to nitriles in water."[1] Organic Letters.

    • Source:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Benzyloxy)-2-methoxybenzonitrile Synthesis

The following technical guide is designed for research scientists and process chemists optimizing the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile . It prioritizes yield, purity, and operational efficiency, moving be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research scientists and process chemists optimizing the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile . It prioritizes yield, purity, and operational efficiency, moving beyond basic textbook protocols to address real-world experimental variables.

Target Molecule: 4-(Benzyloxy)-2-methoxybenzonitrile Primary Application: Key intermediate for EGFR/HER2 inhibitors (e.g., Quinazoline/Quinoline scaffolds). CAS No (Precursor): 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)[1][2][3]

Core Synthesis Strategy

The most robust route to high-yield synthesis involves the Williamson Ether Synthesis via O-alkylation of the phenol precursor. While straightforward in theory, yield losses frequently occur due to moisture sensitivity, competing hydrolysis, or poor stirring dynamics in heterogeneous mixtures.

Method A: The "Gold Standard" Protocol (From 4-Hydroxy-2-methoxybenzonitrile)

This method assumes you have the mono-methylated precursor. It offers the highest reliability for scale-up.

Reaction Scheme: 4-Hydroxy-2-methoxybenzonitrile + Benzyl Bromide + K2CO3 → Product

ParameterRecommended ConditionRationale (Expert Insight)
Solvent DMF or Acetonitrile (MeCN) DMF offers the fastest kinetics due to high polarity/dielectric constant, stabilizing the transition state. MeCN is preferred for easier workup (lower boiling point) and is critical if using Cesium bases.
Base K₂CO₃ (Powdered, Anhydrous)Standard choice. Critical: Must be finely powdered to maximize surface area in this heterogeneous reaction.
Stoichiometry Phenol (1.0 eq) : Base (1.5 eq) : BnBr (1.1 eq)A slight excess of Benzyl Bromide drives conversion. Large excess complicates purification.
Temperature 60–80 °CSufficient to overcome activation energy without promoting nitrile hydrolysis (which occurs >100°C in basic aqueous media).
Time 2–4 HoursMonitor via TLC/HPLC. Extended heating promotes byproduct formation.

Step-by-Step Protocol:

  • Dissolution: Charge 4-hydroxy-2-methoxybenzonitrile (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF (5–10 mL per gram of substrate).

  • Deprotonation: Add powdered K₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15–30 minutes. Why? This allows phenoxide formation before the electrophile is introduced, reducing competing reactions.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60 °C. Monitor consumption of starting material (SM) by TLC (Hexane:EtOAc 3:1). SM is more polar than the product.

  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate as a solid.

    • If solid forms: Filter, wash with water, and dry.[4]

    • If oil forms: Extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Method B: The "Process Shortcut" (Regioselective Alkylation)

If you start from 2,4-Dihydroxybenzonitrile , you can achieve selective alkylation at the 4-position without protecting groups. The 4-OH is significantly more acidic (pKa ~7–8) than the 2-OH (pKa ~10) due to the lack of hydrogen bonding with the nitrile and para-resonance effects.

  • Reagents: 2,4-Dihydroxybenzonitrile + Benzyl Bromide (1.0 eq) + CsHCO₃ (Cesium Bicarbonate).

  • Solvent: Acetonitrile (MeCN).

  • Mechanism: Mild bases like CsHCO₃ deprotonate the more acidic 4-OH selectively.

  • Note: If you use K₂CO₃ (stronger base) and excess alkyl halide, you risk forming the bis-benzylated byproduct.

Visualization of Reaction Logic[4]

The following diagram illustrates the decision matrix for synthesis and troubleshooting.

SynthesisLogic Start Starting Material Selection RouteA Route A: 4-Hydroxy-2-methoxybenzonitrile Start->RouteA RouteB Route B: 2,4-Dihydroxybenzonitrile Start->RouteB StepA Add K2CO3 (1.5 eq) + BnBr (1.1 eq) Solvent: DMF, 60°C RouteA->StepA StepB Add CsHCO3 (1.1 eq) + BnBr (1.0 eq) Solvent: MeCN, Reflux (Exploits pKa difference) RouteB->StepB Check In-Process Check (TLC/HPLC) StepA->Check StepB->Check Issue1 Issue: Low Conversion Check->Issue1 SM Remains Issue2 Issue: Impurity (O-C Alkylation mix) Check->Issue2 New Spots Product Target: 4-(Benzyloxy)-2-methoxybenzonitrile Check->Product Clean Fix1 Add TBAI (Catalyst) Check Base Particle Size Issue1->Fix1 Fix1->Check Fix2 Switch Solvent to Acetone Lower Temp to 50°C Issue2->Fix2 Fix2->Check

Caption: Decision tree for selecting synthetic route and troubleshooting common alkylation issues.

Troubleshooting & FAQs

Q1: The reaction stalls at 80% conversion. Adding more Benzyl Bromide doesn't help.

Diagnosis: The base surface may be "poisoned" or coated with KBr salts, or water has entered the system. Solution:

  • Grind the Base: Ensure K₂CO₃ is a fine powder, not granular.

  • Add Catalyst: Add 5–10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates Phase Transfer Catalysis (PTC) and exchanges the bromide for the more reactive iodide in situ (Finkelstein-like effect).

  • Check Moisture: DMF is hygroscopic. If "wet," the phenoxide is solvated by water, reducing nucleophilicity. Use molecular sieves in the reaction.

Q2: I see a byproduct spot just above the product on TLC.

Diagnosis: This is likely Dibenzyl Ether , formed by the hydrolysis of Benzyl Bromide (by trace water) to Benzyl Alcohol, which then reacts with another molecule of Benzyl Bromide. Solution:

  • Use anhydrous solvents.

  • Do not use a large excess of Benzyl Bromide.

  • Purification: This impurity is less polar than the product. A silica plug wash with 5% EtOAc/Hexane will remove it before eluting your product.

Q3: Can I use Acetone instead of DMF?

Answer: Yes. Acetone is easier to remove (rotary evaporation) but the reaction will be slower (lower boiling point, lower solubility of inorganic bases). Adjustment: If using Acetone, switch to Cesium Carbonate (Cs₂CO₃) or add KI (Potassium Iodide) to accelerate the reaction at the lower reflux temperature (56 °C).

Q4: How do I remove the DMF completely? It interferes with crystallization.

Answer: DMF is difficult to remove by evaporation due to its high boiling point. Protocol:

  • Dilute reaction mixture with EtOAc.

  • Wash 3x with Water (removes bulk DMF).

  • Wash 1x with LiCl (5% aq) . Lithium Chloride increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase.

Summary of Optimization Parameters

VariableStandard ConditionOptimized Condition (High Yield)
Solvent AcetoneDMF (Fastest) or MeCN (Cleanest)
Base K₂CO₃ (Granular)K₂CO₃ (Micronized) or Cs₂CO₃
Additive NoneTBAI (5 mol%) or KI
Concentration 0.1 M0.5 – 1.0 M (High conc. favors bimolecular SN2)

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde/Benzonitriles

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[5][6][7][8]

    • Source: NIH / PubMed Central (PMC9005232).
    • Relevance: Establishes the pKa difference allowing selective 4-O-alkyl
    • URL:[Link]

  • Williamson Ether Synthesis Optimization

    • Title: The Williamson Ether Synthesis - Mechanism and Optimiz
    • Source: Master Organic Chemistry.
    • Relevance: foundational mechanistic details on SN2 solvent/base effects.
    • URL:[Link]

  • Precursor Identification (4-Hydroxy-2-methoxybenzonitrile)

    • Title: 4-Hydroxy-2-methoxybenzonitrile Product Page.[1][3][9]

    • Source: ChemicalBook / Accela Chem.
    • Relevance: Confirms commercial availability and CAS 84224-29-3.

Sources

Optimization

Common side reactions in the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile

This guide serves as a technical support resource for researchers synthesizing 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often used in the development of EGFR inhibitors and other kinase-targeted ther...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often used in the development of EGFR inhibitors and other kinase-targeted therapeutics.

The primary synthetic route addressed here is the Williamson ether synthesis via the O-alkylation of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide . While conceptually simple, this reaction is prone to specific side reactions driven by the electronic effects of the nitrile group and the ambident nature of the phenoxide.

Part 1: Technical Troubleshooting & FAQs

Q1: I observe a persistent impurity at RRT ~0.85 (relative to product) that does not disappear with longer reaction times. What is it?

Diagnosis: This is likely Benzyl Alcohol , formed by the hydrolysis of excess benzyl bromide.

  • Cause: Presence of adventitious water in the solvent (DMF/Acetone) or the base (hygroscopic

    
    ).
    
  • Mechanism: Hydroxide ions (generated from trace water and base) act as nucleophiles, displacing the bromide.

  • Solution:

    • Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.

    • Flame-dry the

      
       or use anhydrous 
      
      
      
      which often allows for milder conditions.
    • Purification: Benzyl alcohol can be difficult to remove by crystallization. Use flash column chromatography (Hexane/EtOAc) or wash the organic layer vigorously with water if the product precipitates.

Q2: My product yield is low, and I see a new peak with a mass of M+18. Is the nitrile stable?

Diagnosis: You are observing Nitrile Hydrolysis to the primary amide (4-(benzyloxy)-2-methoxybenzamide ).

  • Cause: High temperature (>80°C) combined with aqueous base or wet solvents. The nitrile group at the para position is activated by the electron-donating alkoxy groups, but under harsh basic conditions, it can still undergo hydration.

  • Mechanism:

    
    .
    
  • Solution:

    • Lower the reaction temperature to 50–60°C.

    • Switch from hydroxide bases (NaOH/KOH) to carbonate bases (

      
      ).
      
    • Ensure the system is under an inert atmosphere (

      
       or Ar) to exclude atmospheric moisture.
      
Q3: The reaction mixture turned dark brown/black. Did it decompose?

Diagnosis: This indicates Oxidative Polymerization of the starting phenol.

  • Cause: Phenolate anions are electron-rich and susceptible to oxidation by air, forming quinones or coupled byproducts before they can react with the benzyl bromide.

  • Solution:

    • Degas your solvent (sparge with Nitrogen for 15 mins) before adding the base.[1]

    • Add the benzyl bromide immediately after the base formation or use a "one-pot" addition sequence if using

      
      .
      
Q4: I see a trace impurity with the same mass as the product but different retention time. Could this be C-alkylation?

Diagnosis: Yes, this is likely C-Alkylation (ortho-benzylation).

  • Cause: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation can occur, particularly in protic solvents or with "hard" counterions (like

    
    ) that coordinate to the oxygen, shielding it.
    
  • Solution:

    • Use a polar aprotic solvent (DMF or DMSO) to solvate the cation and leave the phenoxide "naked" and more nucleophilic at the oxygen.

    • Avoid very high temperatures which thermodynamically favor C-alkylation.

Part 2: Visualizing Reaction Pathways

The following diagram illustrates the competitive pathways in this synthesis. The Green path is the desired transformation. Red paths indicate side reactions caused by moisture or oxidative stress.

ReactionPathways SM 4-Hydroxy-2-methoxybenzonitrile (Starting Material) Product 4-(Benzyloxy)-2-methoxybenzonitrile (Target Product) SM->Product O-Alkylation (DMF, 60°C) Impurity_Amide Primary Amide (Impurity B) SM->Impurity_Amide (Pre-alkylation) Impurity_Quinone Quinone/Polymers (Oxidative Decomp) SM->Impurity_Quinone Oxidation (Air exposure) BnBr Benzyl Bromide (Reagent) BnBr->Product Impurity_Alc Benzyl Alcohol (Impurity A) BnBr->Impurity_Alc Hydrolysis (Wet Solvent) Base Base (K2CO3) Product->Impurity_Amide Nitrile Hydrolysis (High Temp + H2O)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and common failure modes (Red/Grey) dependent on moisture and oxygen exclusion.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile with minimized nitrile hydrolysis.

Reagents:

  • 4-Hydroxy-2-methoxybenzonitrile (1.0 equiv)[2]

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI), catalytic (0.1 equiv) - Accelerates reaction via Finkelstein exchange.

  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen.

    • Critical: Grind

      
       to a fine powder immediately before use to maximize surface area.
      
  • Solubilization:

    • Dissolve 4-Hydroxy-2-methoxybenzonitrile in anhydrous DMF (0.5 M concentration).

    • Add the powdered

      
      . The mixture may turn yellow (phenoxide formation).
      
    • Stir at Room Temperature (RT) for 15 minutes. Why? To ensure deprotonation before adding the electrophile.

  • Alkylation:

    • Add catalytic KI followed by the dropwise addition of Benzyl Bromide.

    • Heat the reaction to 60°C . Do not exceed 80°C to prevent nitrile hydrolysis.

    • Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction is typically complete in 2–4 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Pour mixture into ice-cold water .

    • Observation Check: The product should precipitate as a white/off-white solid. If it oils out, the water was too warm or impurities (benzyl alcohol) are high.

    • Filter the solid and wash with water (to remove DMF) and cold hexanes (to remove excess Benzyl Bromide).

  • Purification:

    • Recrystallize from Ethanol or Ethanol/Water if necessary.

    • Target Melting Point: ~108–109°C (Check against standard).[3]

Part 4: Solvent & Base Selection Matrix

Solvent SystemBaseReaction RateSide Reaction RiskRecommendation
DMF

FastModerate (Hydrolysis if wet)Preferred (Standard)
Acetone

SlowLow (Temp limited to 56°C)Good for small scale
THF NaHVery FastHigh (O- vs C-alkylation)Use only if

fails
Ethanol NaOEtModerateHigh (Trans-etherification)Avoid

References

  • BenchChem. (2025).[4] Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde. Link

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates nitrile stability protocols). Link

  • PubChem. (n.d.). 4-Methoxybenzonitrile Compound Summary. (Analogous chemistry properties). Link

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile. (Source for methoxy-nitrile stability data). Link

  • Sigma-Aldrich. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde Product Sheet. (Precursor physical data).[1][3][5][6][7][8] Link

Sources

Troubleshooting

Technical Guide: Impurity Identification &amp; Control in 4-(Benzyloxy)-2-methoxybenzonitrile Synthesis

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often used in the development of EGFR/HER2 tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often used in the development of EGFR/HER2 tyrosine kinase inhibitors.

The content is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists.

Document Control:

  • Subject: Synthesis & Impurity Profiling of 4-(Benzyloxy)-2-methoxybenzonitrile

  • Reaction Type: Williamson Ether Synthesis (O-Alkylation)

  • Target Audience: Process Development, QC, and Medicinal Chemistry Teams

Synthetic Pathway & Impurity Origins[1]

The standard industrial route for this molecule involves the O-alkylation of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide (or chloride) in the presence of a weak base (typically Potassium Carbonate,


) and a polar aprotic solvent (DMF or Acetonitrile).

While the reaction is robust, specific impurities arise from stoichiometry issues, moisture ingress, and competitive side reactions.

Reaction Logic & Impurity Map

The following diagram illustrates the reaction pathway and the genesis of key impurities.

ReactionPathway SM Starting Material (4-Hydroxy-2-methoxybenzonitrile) Product TARGET PRODUCT 4-(Benzyloxy)-2-methoxybenzonitrile SM->Product + BnBr, K2CO3 DMF, 60°C ImpA Impurity A (Unreacted Phenol) SM->ImpA Incomplete Conv. Reagent Reagent (Benzyl Bromide) Reagent->Product ImpB Impurity B (Benzyl Alcohol) Reagent->ImpB Hydrolysis (H2O) ImpC Impurity C (Dibenzyl Ether) Reagent->ImpC Dimerization ImpD Impurity D (Hydrolysis: Amide) Product->ImpD Nitrile Hydrolysis (High pH/Temp)

Figure 1: Reaction scheme highlighting the transformation of 4-hydroxy-2-methoxybenzonitrile to the target ether, alongside critical impurity pathways.

Troubleshooting & FAQ: Impurity Profiling

This section addresses specific spectral and chromatographic anomalies reported by users.

Q1: I observe a persistent polar peak at RRT ~0.85 relative to the product. What is it?

Diagnosis: This is likely Impurity A (Unreacted Starting Material) .

  • Mechanism: Incomplete conversion due to insufficient base or "stalling" caused by water in the solvent (which solvates the phenoxide anion, reducing nucleophilicity).

  • Validation: Check the UV spectrum. The phenolic starting material will show a bathochromic shift (red shift) if the HPLC mobile phase pH is raised >10, whereas the product (ether) will not change.

  • Corrective Action:

    • Ensure

      
       is anhydrous and milled (particle size affects kinetics).
      
    • Verify solvent water content is <0.1% (Karl Fischer).

Q2: There is a non-polar impurity eluting after the product (RRT ~1.2). It does not ionize well in ESI(+).

Diagnosis: This is likely Impurity C (Dibenzyl Ether) or excess Benzyl Bromide .

  • Mechanism:

    • Dibenzyl Ether: Formed if Benzyl Bromide hydrolyzes to Benzyl Alcohol, which then reacts with another molecule of Benzyl Bromide. This is common if the reaction mixture is wet.

    • Benzyl Bromide: Residual alkylating agent.

  • differentiation:

    • Benzyl Bromide: Will show a distinct isotopic pattern (1:1 ratio of

      
       and 
      
      
      
      ) in Mass Spectrometry if ionization occurs (often requires APCI).
    • Dibenzyl Ether: NMR is definitive (

      
       singlet at ~4.5 ppm).
      
  • Removal: These are lipophilic. A wash with Heptane/Hexane over the solid crude product is highly effective for removal, as the nitrile product is less soluble in non-polar alkanes than these impurities.

Q3: My product yield is good, but the melting point is depressed. HPLC shows 99% purity.

Diagnosis: Inorganic Salt Entrapment (


).
  • Reasoning: The reaction produces stoichiometric Potassium Bromide. If the workup involves precipitation by adding water to DMF, salts can co-precipitate if the washing is insufficient.

  • Test: Perform a sulfated ash test or dissolve a sample in water and test with

    
     (white precipitate = bromide presence).
    
  • Fix: Ensure the crude filter cake is washed copiously with water until the filtrate conductivity is neutral.

Q4: Can the nitrile group hydrolyze during this reaction?

Risk Level: Low, but non-zero.

  • Context: The nitrile group (-CN) is generally stable under mild basic conditions (

    
    /DMF). However, if NaOH  or KOH  is used, or if the temperature exceeds 100°C, partial hydrolysis to the Primary Amide (Impurity D)  may occur.
    
  • Detection: Look for a peak eluting before the starting material (very polar) and an IR stretch shift from ~2220 cm⁻¹ (Nitrile) to ~1680 cm⁻¹ (Amide C=O).

Analytical Strategy (HPLC)

To accurately quantify these impurities, a gradient method is required to separate the polar phenol from the non-polar benzyl impurities.

Table 1: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard resolution for aromatic ethers.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses phenol ionization, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)Strong elution for lipophilic benzyl impurities.
Gradient 10% B to 90% B over 20 minsGradient required to elute non-polar dibenzyl ether.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nmMax absorption for the benzonitrile chromophore.

Table 2: Relative Retention Times (RRT)

CompoundIdentityApprox.[1][2][3][4][5][6][7][8][9][10][11] RRTPolarity
Impurity D Amide (Hydrolysis)0.45High
Impurity A 4-OH-2-OMe-Ph-CN (SM)0.85Medium
Target 4-OBn-2-OMe-Ph-CN 1.00 Medium-Low
Impurity B Benzyl Alcohol1.10Low
Impurity C Dibenzyl Ether1.45Very Low

Experimental Protocol: Synthesis & Purification

Note: This protocol is based on standard Williamson Ether Synthesis principles adapted for benzonitriles [1, 2].

Step 1: Alkylation[1]
  • Charge 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and DMF (5 vol) into a reactor.

  • Add Potassium Carbonate (

    
    ) (1.5 eq). Tech Tip: Use granular anhydrous grade to prevent clumping.
    
  • Heat to 40°C.

  • Add Benzyl Bromide (1.1 eq) dropwise over 30 minutes. Exothermic control is critical.

  • Stir at 60°C for 4–6 hours. Monitor by HPLC until SM < 0.5%.

Step 2: Quench & Isolation
  • Cool to 20°C.

  • Add Water (10 vol) slowly. The product should precipitate as a white/off-white solid.

  • Stir for 1 hour to dissolve inorganic salts (

    
    ).
    
  • Filter the solid.[3]

Step 3: Purification (Removal of Impurities B & C)
  • Slurry Wash: Suspend the wet cake in Heptane (or Hexane) (5 vol).

  • Stir at 40°C for 30 minutes. This extracts unreacted Benzyl Bromide and Dibenzyl Ether.

  • Filter and wash with fresh Heptane.

  • Dry in a vacuum oven at 45°C.

References

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses, 101, 542–563.[5] Retrieved January 28, 2026, from [Link](Reference for handling benzonitrile intermediates).

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile (Compound Summary). Retrieved January 28, 2026, from [Link](Source for physical properties of homologous starting materials).

Sources

Optimization

Troubleshooting Williamson ether synthesis of substituted benzonitriles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Williamson & Ether Synthesis Ticket ID: WES-CN-001 Diagnostic Triage: Identify Your Pathway To troubleshoot effectively, we...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Williamson &


 Ether Synthesis
Ticket ID:  WES-CN-001

Diagnostic Triage: Identify Your Pathway

To troubleshoot effectively, we must first classify your reaction. "Williamson ether synthesis" is often used as a blanket term, but substituted benzonitriles can act as either the nucleophile or the electrophile .

  • Pathway A (Classical Williamson): You are reacting a Hydroxybenzonitrile (Nucleophile) with an Alkyl Halide.

  • Pathway B (

    
     Substitution):  You are reacting a Halobenzonitrile  (Electrophile) with an Alcohol/Alkoxide.
    

The failure modes for these two pathways are distinct. Use the decision matrix below to navigate your issue.

EtherSynthesisTriage Start START: Identify Substrate Role Decision Is the Benzonitrile the... Start->Decision PathA NUCLEOPHILE (Hydroxybenzonitrile + Alkyl Halide) Decision->PathA Hydroxy- PathB ELECTROPHILE (Halobenzonitrile + Alcohol) Decision->PathB Halo- IssueA1 Issue: C-Alkylation vs O-Alkylation PathA->IssueA1 IssueA2 Issue: Unreacted Phenol PathA->IssueA2 IssueB1 Issue: Low Conversion PathB->IssueB1 IssueB2 Issue: Nitrile Hydrolysis (Amide formation) PathB->IssueB2 SolA Solution: Switch to polar aprotic solvent (DMF/DMSO) + K2CO3 IssueA1->SolA IssueA2->SolA SolB1 Solution: Switch Leaving Group (F >> Cl > Br) IssueB1->SolB1 SolB2 Solution: Anhydrous conditions, Avoid Hydroxide bases IssueB2->SolB2

Figure 1: Diagnostic workflow for selecting the correct troubleshooting module based on the electronic role of the benzonitrile.

Pathway A: Hydroxybenzonitrile as Nucleophile

Context: Reaction of 4-hydroxybenzonitrile (or isomers) with an alkyl halide.

The Science of the Problem

Hydroxybenzonitriles are more acidic (pKa ~7–8) than typical phenols (pKa ~10) due to the electron-withdrawing nitrile group. While this makes deprotonation easier, the resulting phenoxide is less nucleophilic.

Common Failure Modes & Solutions
Issue 1: Low Yield / Incomplete Reaction

Root Cause: The phenoxide is stabilized by the nitrile group, making it a "lazy" nucleophile. Protocol Adjustment:

  • Solvent: Switch to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation (

    
     or 
    
    
    
    ), leaving the phenoxide "naked" and more reactive [1].
  • Catalysis: Add 18-Crown-6 (if using K salts) or Tetrabutylammonium iodide (TBAI) (0.1 eq). TBAI facilitates a Finkelstein reaction in situ, converting a sluggish Alkyl-Cl to a reactive Alkyl-I [2].[1]

Issue 2: O-Alkylation vs. C-Alkylation

Root Cause: Phenoxides are ambident nucleophiles. While O-alkylation is preferred, "soft" electrophiles (like allylic halides) in protic solvents can lead to C-alkylation. Corrective Action:

  • Use hard bases (e.g.,

    
    ) in polar aprotic solvents . This favors charge control (O-attack) over orbital control (C-attack).
    
Validated Protocol (Pathway A)
  • Substrates: 4-Hydroxybenzonitrile (1.0 eq), Alkyl Bromide (1.2 eq).

  • Base:

    
     (2.0 eq) — Avoid strong bases like NaH if possible to prevent nitrile attack.
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Procedure:

    • Dissolve nitrile in solvent.

    • Add

      
      . Stir 15 min to form phenoxide (color change often observed).
      
    • Add alkyl bromide dropwise.

    • Monitor by TLC.[2] If stalled, add 5 mol% NaI.

Pathway B: Halobenzonitrile as Electrophile ( )

Context: Reaction of Fluorobenzonitrile or Chlorobenzonitrile with an alcohol.

The Science of the Problem

This is technically a Nucleophilic Aromatic Substitution (


), not a classic Williamson ether synthesis. The rate-determining step is the nucleophilic attack on the ring, forming a Meisenheimer complex [3].

Critical Rule: For


, Fluorine is the best leaving group  (F >> Cl > Br). The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively than other halogens, despite the strong C-F bond [4].
Data Comparison: Leaving Group Effects
ParameterWilliamson (

)

(Benzonitrile)
Best Leaving Group I > Br > Cl >> FF >> Cl > Br > I
Mechanism Concerted DisplacementAddition-Elimination
Rate Limiting Step Bond Breaking/MakingNucleophilic Attack
Steric Sensitivity High (Backside attack)Moderate (Ring attack)
Common Failure Modes & Solutions
Issue 1: Reaction is too slow (using Chlorobenzonitrile)

Root Cause: The C-Cl bond does not sufficiently activate the ring for attack by the alkoxide. Solution:

  • Switch to Fluorobenzonitrile: This is the single most effective change. Reaction times often drop from 24h to 1h.

  • Increase Temperature:

    
     has a high activation energy. Heat to 
    
    
    
    in DMF/DMSO.
Issue 2: Nitrile Hydrolysis (The "Amide Peak")

Symptom: LCMS shows a mass of


 (Amide) or 

(Acid). Root Cause: The nitrile group (-CN) is susceptible to hydrolysis by hydroxide ions or water at high temperatures (Pinner reaction/Hydrolysis) [5]. Corrective Action:
  • Strict Anhydrous Conditions: Use dry solvents (DMF over molecular sieves).

  • Base Selection: Avoid hydroxides (NaOH/KOH). Use NaH (sodium hydride) or KOtBu to generate the alkoxide before adding the benzonitrile. This ensures no free hydroxide exists to attack the nitrile.

Validated Protocol (Pathway B)
  • Substrates: 4-Fluorobenzonitrile (1.0 eq), Alcohol (1.1 eq).

  • Base: NaH (60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating required).

  • Procedure:

    • Suspend NaH in dry THF/DMF under

      
      .
      
    • Add Alcohol dropwise at

      
      . Stir until 
      
      
      
      evolution ceases (Alkoxide formation).
    • Add 4-Fluorobenzonitrile solution.

    • Warm to RT or heat to

      
      .
      
    • Quench: Pour into ice water containing mild acid (

      
      ) to neutralize excess base immediately.
      

Critical Logic: The "Nitrile Survival" Workflow

The nitrile group is the most fragile component of this synthesis. The following logic diagram illustrates how to navigate the reaction without destroying the nitrile.

NitrileProtection Start Start Reaction CheckBase Select Base Start->CheckBase Hydroxide NaOH / KOH / LiOH CheckBase->Hydroxide Carbonate K2CO3 / Cs2CO3 CheckBase->Carbonate Hydride NaH / KH CheckBase->Hydride RiskHigh HIGH RISK: Generates OH- in equilibrium. Hydrolysis likely at >60°C. Hydroxide->RiskHigh RiskMed LOW RISK: Non-nucleophilic base. Safe for reflux. Carbonate->RiskMed RiskLow MED RISK: Generates H2 gas. Must be anhydrous. Hydride->RiskLow Result Target Ether RiskHigh->Result PTC Conditions Fail Amide Byproduct RiskHigh->Fail Wet Solvent RiskMed->Result RiskLow->Result Dry Solvent

Figure 2: Risk assessment of base selection regarding nitrile stability.

Frequently Asked Questions (FAQs)

Q: I am seeing a byproduct with Mass M+18. What is it? A: This is the primary amide, resulting from the hydrolysis of your nitrile group. This happens if your reaction contains water and is heated with a base.[3]

  • Fix: Switch from NaOH to

    
     or NaH. Dry your solvent.
    

Q: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes, and it is often recommended for Pathway A. Using Toluene/Water with TBAB (Tetrabutylammonium bromide) allows the phenoxide to react in the organic phase, minimizing the contact time between the nitrile and the aqueous base [6].

Q: My product is stuck in the DMF/DMSO. How do I get it out? A: Do not rotovap DMF.

  • Method 1: Dilute the reaction mixture 10x with water and extract with Ethyl Acetate (3x). Wash the organic layer with LiCl (5% aq) to pull out residual DMF.

  • Method 2: Pour the reaction mixture into crushed ice. If your product is solid, it will precipitate. Filter and wash with water.

Q: Why is 4-chlorobenzonitrile not reacting with my alcohol? A: The chloride is a poor leaving group for


 unless the ring is heavily activated (e.g., has additional -NO2 groups).
  • Fix: Switch to 4-fluoro benzonitrile. The reaction rate will increase by orders of magnitude [4].

References

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. Organic Chemistry 1: An Open Textbook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Procedure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-(Benzyloxy)-2-methoxybenzonitrile

The following technical support guide details the degradation profile of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., quinazoline...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the degradation profile of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate often utilized in the synthesis of EGFR tyrosine kinase inhibitors (e.g., quinazoline derivatives).

This guide is structured to assist researchers in identifying impurities, troubleshooting stability failures, and optimizing storage conditions.

Compound Profile & Risk Assessment
  • Chemical Name: 4-(Benzyloxy)-2-methoxybenzonitrile

  • Functional Groups:

    • Nitrile (-CN): Susceptible to hydrolysis (Acid/Base).

    • Benzyl Ether (-OCH₂Ph): High risk for oxidative cleavage and acid-catalyzed dealkylation.

    • Methoxy Ether (-OCH₃): Generally stable, low risk of demethylation under standard conditions.

  • Critical Vulnerability: The benzylic position is the "weakest link," prone to radical oxidation and acid-catalyzed cleavage (debenzylation).

Troubleshooting Guide (Q&A Format)
Scenario A: Acidic Stress & HPLC Impurities

User Question: "I am observing a new impurity (RRT ~0.65) after stirring the compound in 0.1 N HCl at 50°C. Is this the amide hydrolysis product?"

Technical Support Answer: It is unlikely to be the amide this quickly. While nitriles do hydrolyze to amides, the benzyl ether moiety is significantly more labile under acidic conditions than the nitrile group.

  • Diagnosis: The impurity is likely 4-Hydroxy-2-methoxybenzonitrile (Product of O-debenzylation).

  • Mechanism: Acid-catalyzed cleavage of the benzyl ether occurs via protonation of the ether oxygen, followed by SN1 or SN2 cleavage, releasing benzyl alcohol (or benzyl chloride in HCl) and the phenol.

  • Confirmation: Check the UV spectrum. The loss of the benzyl ring will significantly alter the absorption profile (hypsochromic shift).

  • Corrective Action: Avoid protic acids during processing. If acidic workup is necessary, maintain temperature < 10°C to suppress debenzylation.

Scenario B: Basic Stress & Hydrolysis

User Question: "Under basic stress (0.1 N NaOH), we see two distinct degradation peaks. What is the reaction order?"

Technical Support Answer: Base-catalyzed hydrolysis of the nitrile is the dominant pathway here. The reaction proceeds in a stepwise fashion:

  • Primary Degradant: 4-(Benzyloxy)-2-methoxybenzamide . The hydroxide ion attacks the nitrile carbon, forming the imidate intermediate, which tautomerizes to the amide.

  • Secondary Degradant: 4-(Benzyloxy)-2-methoxybenzoic acid . With prolonged exposure or higher heat, the amide further hydrolyzes to the carboxylic acid, releasing ammonia.

Scenario C: Storage & Discoloration (Oxidation)

User Question: "Our solid sample turned faint yellow after 3 months of storage at 25°C/60% RH. HPLC purity is unchanged. What is happening?"

Technical Support Answer: This is a classic signature of Benzylic Auto-oxidation .

  • Cause: The methylene group (-CH₂-) of the benzyl ether is susceptible to radical abstraction by atmospheric oxygen, forming a hydroperoxide intermediate. This can decompose into Benzaldehyde (trace amounts cause yellowing/almond smell) and the phenolic core.

  • Why HPLC looks clean: The degradation might be superficial (surface only) or the degradants (benzaldehyde) are volatile/elute in the solvent front.

  • Recommendation: Store under Nitrogen or Argon atmosphere in amber vials.

Visualizing the Degradation Pathways

The following diagram maps the three critical degradation vectors: Acidic Cleavage , Basic Hydrolysis , and Oxidative Degradation .

DegradationPathways Parent 4-(Benzyloxy)-2-methoxybenzonitrile (Parent API) Phenol 4-Hydroxy-2-methoxybenzonitrile (Acidic O-Debenzylation) Parent->Phenol Acid (HCl/H2SO4) Cleavage of Benzyl Ether BenzylAlcohol Benzyl Alcohol/Chloride Parent->BenzylAlcohol Amide 4-(Benzyloxy)-2-methoxybenzamide (Primary Hydrolysis Product) Parent->Amide Base (NaOH) Nitrile Hydrolysis Peroxide Benzylic Peroxide Intermediate Parent->Peroxide O2 / Light Radical Abstraction Acid 4-(Benzyloxy)-2-methoxybenzoic Acid (Secondary Hydrolysis Product) Amide->Acid Heat + Base -NH3 Peroxide->Phenol Oxidative Cleavage Benzaldehyde Benzaldehyde (Yellowing Agent) Peroxide->Benzaldehyde Decomposition

Figure 1: Mechanistic degradation map showing the divergence between ether cleavage (acidic) and nitrile hydrolysis (basic).

Forced Degradation Protocols

To validate the stability indicating method (SIM), perform the following stress tests. The expected results are derived from the functional group chemistry.

Stress ConditionReagent / ConditionDurationTarget DegradationPrimary DegradantMechanism
Acid Hydrolysis 0.1 N HCl, 60°C4–8 Hours5–15%4-Hydroxy-2-methoxybenzonitrile Ether Cleavage (SN1)
Base Hydrolysis 0.1 N NaOH, RT2–6 Hours5–15%4-(Benzyloxy)-2-methoxybenzamide Nucleophilic Addition to Nitrile
Oxidation 3% H₂O₂1–4 Hours5–10%Benzaldehyde + Phenol derivativesRadical Oxidation at Benzylic C
Thermal 80°C (Solid State)7 Days< 2%MinimalThermal stability is generally high
Photolytic 1.2M Lux hours24 Hours2–5%Dimerization / Radical productsPhoto-oxidation
Analytical Method Troubleshooting (HPLC)

Issue: Co-elution of the Parent and the Amide impurity.

  • Root Cause: Both compounds are neutral at acidic pH (typical HPLC mobile phase). Their polarity is similar.

  • Solution:

    • Change pH: Adjust mobile phase pH to > 8.0 (using Ammonium Bicarbonate buffer). The Amide will remain neutral, but if any Acid forms, it will ionize and shift significantly.

    • Change Selectivity: Switch from a C18 column to a Phenyl-Hexyl column. The

      
       interactions with the benzyl rings will differentiate the Parent (2 rings) from the debenzylated phenol (1 ring) and the amide (different resonance) more effectively.
      

Issue: Ghost peaks in gradient runs.

  • Root Cause: Benzaldehyde (oxidative degradant) is volatile and can contaminate the mobile phase reservoir if not sealed, appearing as "ghost peaks" in subsequent runs.

  • Solution: Prepare fresh mobile phase and use a trap on the solvent bottle.

References
  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). Mechanism of the Hydrolysis of Nitriles. Journal of the American Chemical Society.

  • Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Benzonitrile Metabolism & Degradation: Veselá, A. B., et al. (2012). Biodegradation of Benzonitrile Herbicides. Applied Microbiology and Biotechnology.

  • Erlotinib Impurity Profiling: R. N. Rao, et al. (2017). Stress degradation studies on Erlotinib and development of a validated stability-indicating LC-UV method. Journal of Chromatographic Science. (Provides analogous degradation data for quinazoline ethers).

  • ICH Guidelines: International Conference on Harmonisation (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Optimization

Removal of unreacted starting materials from 4-(Benzyloxy)-2-methoxybenzonitrile

Ticket ID: PUR-4B2M-001 Status: Open Priority: High (Process Impurity Removal) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The Purification Landscape Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4B2M-001 Status: Open Priority: High (Process Impurity Removal) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Purification Landscape

Welcome to the Technical Support Center. You are likely synthesizing 4-(Benzyloxy)-2-methoxybenzonitrile via a Williamson ether synthesis (alkylation of 4-hydroxy-2-methoxybenzonitrile with benzyl bromide/chloride).

Achieving pharmaceutical-grade purity (>98%) requires the systematic removal of two distinct classes of impurities:

  • Unreacted Nucleophile: 4-Hydroxy-2-methoxybenzonitrile (Phenolic, acidic).

  • Unreacted Electrophile: Benzyl bromide/chloride (Lipophilic, neutral/alkylating agent).

This guide provides a modular troubleshooting protocol. Do not blindly follow a recipe; use the chemical properties described below to drive your purification logic.

Module 1: Chemical Scavenging & Aqueous Workup (The "First Line of Defense")

Objective: Remove >95% of the phenolic starting material and excess alkylating agent before crystallization or chromatography.

The Protocol
StepActionMechanism / Logic
1 Amine Scavenging (Optional but Recommended)If you used excess Benzyl Bromide (>1.1 eq), add 0.2 eq of Morpholine or Ethanolamine to the reaction mixture 30 mins before workup. Stir at room temp. Why: This converts the lipophilic benzyl bromide into a highly polar, water-soluble ammonium salt [1].
2 Solvent Exchange Evaporate polar reaction solvents (DMF, Acetone, Acetonitrile). Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
3 Acidic Wash Wash organic layer with 1M HCl (2x). Why: Removes the amine scavenger and any inorganic bases (K₂CO₃ residues).
4 Basic Wash (Critical) Wash organic layer with 1M NaOH (2x), followed by Brine. Why: The pKa of the phenolic starting material is ~8-10. NaOH (pH 14) deprotonates it to the phenoxide anion, forcing it into the aqueous layer. The product (ether) remains organic.
Troubleshooting the Workup
  • Issue: "My product is precipitating during the wash."

    • Fix: Your organic solvent volume is too low. Add more EtOAc/DCM until the solution is clear.

  • Issue: "Emulsions formed during the NaOH wash."

    • Fix: The density of the phenoxide-rich aqueous layer is changing. Add saturated brine to break the emulsion or filter the biphasic mixture through a Celite pad.

Module 2: Crystallization & Phase Separation (The "Polishing Step")[1]

Objective: Remove trace benzyl halides and improve crystal lattice purity.

If the workup (Module 1) was successful, your crude solid should be off-white. If it is yellow/brown or smells of lachrymators (benzyl bromide), proceed immediately to crystallization.

Recrystallization Logic

Aryl benzyl ethers typically crystallize well from alcohols.

  • Primary Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Water (if needed)

Step-by-Step Guide:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Hot Filtration: If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not plunge into ice immediately; this traps impurities [2].

  • Induction: If no crystals form, scratch the glass or add a "seed" crystal.

  • Harvest: Filter the crystals and wash with ice-cold Ethanol .

Data Table: Solubility Profile
SolventTemp (Hot)Temp (Cold)SuitabilityNotes
Ethanol HighLowExcellent Standard for benzyl ethers.
Ethyl Acetate HighHighPoorToo soluble; good for extraction, bad for crystals.
Hexane LowLowPoorProduct likely insoluble even when hot.
EtOH/H₂O (9:1) HighLowGood Use if pure EtOH yield is low.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationLogic Crude Crude Reaction Mixture (Product + Phenol + BnBr) Scavenger Add Morpholine/Amine (Reacts with BnBr) Crude->Scavenger Excess BnBr present? Evap Evaporate Solvent Redissolve in EtOAc Scavenger->Evap WashAcid Wash 1M HCl (Removes Amine Salts) Evap->WashAcid WashBase Wash 1M NaOH (Removes Phenol) WashAcid->WashBase OrgLayer Organic Layer (Contains Product) WashBase->OrgLayer Product stays AqLayer Aqueous Layer (Discard) WashBase->AqLayer Phenoxide/Salts go Cryst Recrystallize (EtOH) OrgLayer->Cryst Final Pure 4-(Benzyloxy)-2-methoxybenzonitrile Cryst->Final

Figure 1: Purification workflow emphasizing the chemical separation of acidic (phenol) and electrophilic (benzyl bromide) impurities.

FAQ: Common Troubleshooting Scenarios

Q: I still see a spot on TLC just below my product. What is it? A: This is likely the 4-hydroxy-2-methoxybenzonitrile .

  • Diagnosis: Stain the TLC with Ferric Chloride (FeCl₃). If it turns purple/blue, it is a phenol.

  • Fix: Your NaOH wash was insufficient. Repeat the wash with 2M NaOH or ensure vigorous shaking to increase surface area contact between phases.

Q: My product smells like almonds/pungent. Is it safe? A: No. This indicates residual Benzyl Bromide (lachrymator) or Benzaldehyde (oxidation byproduct).

  • Fix: If recrystallization fails to remove the smell, triturate the solid with cold Hexane or Pentane. The benzyl impurities are soluble in hydrocarbons, while the nitrile product is generally less soluble in cold alkanes.

Q: Can I use column chromatography? A: Yes, but it should be a last resort due to scale limitations.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, move to 70:30).

  • Rf Values: Benzyl bromide moves with the solvent front (High Rf). The Product is mid-polar. The Phenol is polar (Low Rf) and may streak without 1% acetic acid in the eluent.

References

  • Removal of Benzyl Bromide: Org. Synth.2010 , 87, 36-52.[1] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile." (Demonstrates amine scavenging logic for benzyl halides). Link

  • Recrystallization Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Chapter 2: Experimental Techniques. Link

  • Williamson Ether Synthesis Workup: J. Chem. Educ.2005 , 82, 12, 1829. "Green Synthesis of Aryl Ethers." (Discusses NaOH wash efficiency for phenolic removal). Link

Sources

Troubleshooting

Preventing the formation of byproducts in benzonitrile synthesis

Current Status: Operational Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: BZN-SYN-opt-2026 Introduction Welcome to the Technical Support Center for Benzonitrile Synthesis. In pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: BZN-SYN-opt-2026

Introduction

Welcome to the Technical Support Center for Benzonitrile Synthesis. In pharmaceutical development, the nitrile group is a critical pharmacophore and a versatile precursor for amines, amidines, and tetrazoles. However, its synthesis is plagued by specific failure modes: catalyst poisoning in cross-couplings, hydrolysis during dehydration, and radical side-reactions in diazonium chemistry.

This guide moves beyond textbook definitions to address the causality of byproduct formation. We treat your reaction as a system of competing rates—where our goal is to maximize the desired pathway while kinetically inhibiting the "off-ramps" to impurities.

Module 1: Palladium-Catalyzed Cyanation (The Pharma Standard)

This is the preferred method for functionalizing complex aryl halides. The primary challenge here is balancing the concentration of cyanide anions: too low, and you get homocoupling; too high, and you poison the catalyst.

The Mechanistic Failure Modes

The following diagram illustrates where the catalytic cycle breaks down, leading to specific byproducts.

Pd_Cyanation_Failure_Modes Start Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Poison Catalyst Poisoning [Pd(CN)4]2- species Pd0->Poison Excess Free CN- LigandExchange Ligand Exchange (Ar-Pd(II)-CN) OxAdd->LigandExchange + CN source Homocouple Biaryl Dimer (Ar-Ar) OxAdd->Homocouple Slow CN- addition (Transmetallation with Ar-X) Product Benzonitrile (Ar-CN) LigandExchange->Product Reductive Elimination Product->Pd0 Regenerate Catalyst Hydrolysis Benzamide/Benzoic Acid (Ar-CONH2) Product->Hydrolysis High Temp + Water

Figure 1: Competitive pathways in Pd-catalyzed cyanation. Red paths indicate critical failure modes.

Troubleshooting Guide: Pd-Catalyzed Cyanation

Q1: My LCMS shows a significant mass peak corresponding to the biaryl dimer (Ar-Ar). Why?

  • Diagnosis: This is "Homocoupling." It occurs when the rate of transmetallation (entry of cyanide) is slower than the rate at which a second molecule of aryl halide reacts with the oxidative addition intermediate.

  • The Fix:

    • Switch Cyanide Source: Move from highly soluble sources (KCN/NaCN) to Zinc Cyanide (

      
      ) . 
      
      
      
      is sparingly soluble, releasing cyanide ions slowly ("kinetic metering"). This ensures the Pd center is never starved of CN (preventing homocoupling) nor overwhelmed (preventing poisoning).
    • Catalyst Loading: Increase catalyst loading slightly (from 1 mol% to 3-5 mol%) to outcompete the dimerization pathway.

Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning. Cyanide is a strong

    
    -donor. If free cyanide concentration is too high, it displaces your phosphine ligands, forming inactive species like 
    
    
    
    .
  • The Fix:

    • Ligand Selection: Use bidentate ligands with a wide bite angle, such as Xantphos or bulky monodentate ligands like t-BuXPhos . These are sterically difficult for cyanide to displace.

    • Add Zinc Dust: If using

      
      , adding 1-2 mol% of elemental Zinc dust can help reduce oxidized Pd(II) species back to active Pd(0) in situ.
      

Q3: I see benzamide or benzoic acid impurities.

  • Diagnosis: Hydrolysis. Nitriles are susceptible to hydrolysis under the basic, high-temperature conditions often required for cyanation.

  • The Fix:

    • Strict Anhydrous Conditions: Use dry DMF or NMP (water < 50 ppm).

    • Lower Temperature: Switch to a more active precatalyst (e.g., Pd(t-Bu3P)2 ) which allows the reaction to proceed at 40-60°C instead of 100°C+.

Module 2: Dehydration of Benzamides

When the aryl halide is unavailable, dehydrating a primary amide is the standard alternative. The enemy here is reversion (hydration) and functional group incompatibility .

Reagent Selection Matrix
ReagentMechanismSubstrate ToleranceRisk Profile

/

Activation of O, thermal eliminationLow. Acid-sensitive groups (acetals, esters) will degrade.High. Corrosive, generates HCl gas.
Burgess Reagent Inner-sphere sulfamoylationHigh. Works at mild temps (RT to 50°C). Tolerates acid-sensitive groups.Medium. Reagent is moisture sensitive and expensive.
T3P (Propylphosphonic anhydride) Activation of OVery High. Green chemistry standard. Easy workup (water soluble byproducts).Low. Non-toxic, non-explosive.
TFAA / Pyridine Trifluoroacetylation + EliminationMedium. Good for sterically hindered amides.Medium. TFAA is volatile and corrosive.
Protocol: Mild Dehydration using Burgess Reagent

Use this for late-stage functionalization of drug candidates.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Benzamide (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 2-4 hours. (Monitor by TLC/LCMS).

    • Note: If the reaction is sluggish, heat to reflux (40°C).

  • Workup: Filter through a short plug of silica gel to remove the sulfamate byproduct. Concentrate filtrate.[1]

    • Why this works: The reaction occurs under neutral conditions, preventing the hydrolysis of the newly formed nitrile back to the amide.

Module 3: Purification & Safety (The "Hidden" Byproducts)

In drug development, the most dangerous "byproduct" is often the catalyst itself (Residual Pd) or unreacted cyanide.

Removing Residual Palladium (The <10 ppm Goal)

Standard chromatography often fails to remove Pd traces because Pd-CN complexes "streak" on silica.

Protocol: Thiol-Silica Scavenging

  • Dissolve crude benzonitrile in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10-20 wt% relative to crude mass).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE membrane.
    
  • Validation: Check Pd levels via ICP-MS. Expect < 20 ppm.[2]

Safety: Cyanide Destruction

Never dispose of cyanide reaction mixtures directly.

  • Quench Protocol: Treat all aqueous waste streams with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10.

  • Mechanism:[3][4][5][6][7][8][9][10]

    
     (Cyanate is 1000x less toxic).
    
  • Warning: Never add acid to a cyanide quench; it generates HCN gas immediately.

References

  • Zinc Cyanide in Pd-Coupling: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, vol. 60, no. 9, 1995, pp. 2906-2910. Link

  • Mechanistic Insight (Poisoning): Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed C-C Bond Formation: Negishi, Suzuki, and Cyanation Reactions." Accounts of Chemical Research, vol. 36, no. 4, 2003, pp. 234-245. Link

  • T3P Dehydration: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Nitriles." Synlett, vol. 2009, no. 16, 2009, pp. 2724-2728. Link

  • Pd Scavenging: Welch, C. J., et al. "Adsorbent Removal of Catalyst Residues from Pharmaceutical Compounds." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198-205. Link

  • Safety (Cyanide Handling): "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, 2011. Link

Sources

Optimization

Technical Support Center: Purity Optimization of 4-(Benzyloxy)-2-methoxybenzonitrile

Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Topic: Purification & Synthesis Optimization Ticket ID: #PUR-4B2M-001 Executive Summary & Molecule Profile User Query: "I am synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Topic: Purification & Synthesis Optimization Ticket ID: #PUR-4B2M-001

Executive Summary & Molecule Profile

User Query: "I am synthesizing 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 52805-36-4) via Williamson ether synthesis. My crude purity is ~85-90%, and I need >99% for downstream API synthesis (e.g., Gefitinib intermediates). Recrystallization yields are low, and sticky oils persist."

Expert Analysis: The target molecule, 4-(Benzyloxy)-2-methoxybenzonitrile , is a lipophilic solid typically synthesized by alkylating 4-hydroxy-2-methoxybenzonitrile with benzyl bromide. The "sticky oil" issue usually arises from residual benzyl bromide or benzyl alcohol (a hydrolysis byproduct), which prevents proper crystal lattice formation. The low purity often stems from incomplete removal of the phenolic starting material.

Key Physicochemical Data:

PropertyValueNotes
Molecular Formula

MW: 239.27 g/mol
Physical State White to off-white solidCrystalline
Melting Point 100–105 °C (Typical)Impurities significantly lower this.[1]
Solubility DCM, EtOAc, Hot EthanolInsoluble in water.
Key Impurities Benzyl Bromide, Benzyl Alcohol, Phenol precursorPhenol is acidic; Benzyl bromide is neutral/lacrimatory.

Troubleshooting Guide (Q&A Format)

Phase 1: Reaction & Work-Up (The "Prevention" Phase)

Q: My reaction conversion stalls at 90%. Should I add more Benzyl Bromide? A: Avoid large excesses of benzyl bromide. While it drives the reaction, excess benzyl bromide is difficult to remove because it is soluble in the same organic solvents as your product.

  • Recommendation: Use only 1.05 – 1.1 equivalents.

  • Catalysis: Instead of adding more reagent, add 0.1 eq of Potassium Iodide (KI) . This generates Benzyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile, driving the reaction to completion without excess alkylating agent.

Q: How do I remove the unreacted starting material (Phenol) before crystallization? A: Leverage pKa differences (Critical Step). The starting material (4-hydroxy-2-methoxybenzonitrile) is a phenol (


). The product is a neutral ether.
  • Protocol:

    • Dissolve crude reaction mixture in Ethyl Acetate.

    • Wash twice with 1N NaOH (or 10%

      
      ).
      
    • Mechanism: The NaOH deprotonates the phenol, turning it into a water-soluble phenoxide salt. The neutral product remains in the organic layer.

    • Wash with Brine (saturated NaCl) to remove trapped water.

    • Dry over

      
      .
      
    • Result: This step alone can raise purity from 85% to 95%.

Phase 2: Purification (The "Correction" Phase)

Q: The crude oil won't crystallize. It remains a gum. What is happening? A: "Oiling Out" is caused by solvent impurities. If you have residual Benzyl Alcohol (from hydrolysis of benzyl bromide) or Benzyl Bromide, they act as "solvents," keeping your product in a liquid phase.

  • The Fix (Trituration):

    • Add cold Hexane or Heptane to the gum.

    • Sonicate or stir vigorously.

    • The lipophilic impurities (benzyl bromide) will dissolve in the hexane, while your product (being more polar due to the nitrile group) will likely solidify.

    • Filter the solid.[2] Then proceed to recrystallization.

Q: What is the optimal solvent system for Recrystallization? A: Ethanol/Water (Standard) or Ethyl Acetate/Heptane (Alternative).

Protocol A: Ethanol/Water (Recommended for removal of polar salts)

  • Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of Ethanol to clear it again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Why: The nitrile and ether groups make the molecule soluble in hot alcohol but insoluble in water.

Protocol B: EtOAc/Heptane (Recommended if product is very wet/oily)

  • Dissolve in minimum hot Ethyl Acetate.

  • Slowly add hot Heptane until turbidity appears.

  • Cool slowly.

Visual Troubleshooting Workflows

Diagram 1: Purification Decision Tree

Caption: Logical workflow for processing crude 4-(Benzyloxy)-2-methoxybenzonitrile based on initial purity assessment.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC/HPLC Check Is Phenol Present? Start->CheckTLC WashNaOH Action: Wash Organic Layer with 1N NaOH (2x) CheckTLC->WashNaOH Yes (Phenol detected) DryConc Dry (Na2SO4) & Concentrate CheckTLC->DryConc No WashNaOH->DryConc StateCheck State Check: Solid or Oily Gum? DryConc->StateCheck Triturate Trituration: Sonicate with cold Hexane to remove Benzyl Bromide StateCheck->Triturate Oily/Gum Recryst Recrystallization: Solvent: Ethanol/Water Target: >99% Purity StateCheck->Recryst Solid Triturate->Recryst Solid formed Final Pure Product (White Crystals) Recryst->Final

Diagram 2: Impurity Origin & Control

Caption: Mapping the origin of common impurities to specific control measures in the synthesis pathway.

ImpurityOrigins Reagents Reagents: Phenol + Benzyl Bromide Reaction Williamson Ether Synthesis Reagents->Reaction Imp_Phenol Impurity 1: Unreacted Phenol Reaction->Imp_Phenol Incomplete Conv. Imp_BnBr Impurity 2: Residual Benzyl Bromide Reaction->Imp_BnBr Excess Reagent Imp_BnOH Impurity 3: Benzyl Alcohol Reaction->Imp_BnOH Water in Solvent Control_Wash Control: NaOH Wash Imp_Phenol->Control_Wash Removed by Control_Stoich Control: Limit BnBr to 1.1 eq Imp_BnBr->Control_Stoich Minimized by Control_Solv Control: Dry Solvents (Prevent Hydrolysis) Imp_BnOH->Control_Solv Prevented by

Analytical Reference Data

When analyzing your purified product, use these benchmarks to validate success.

ComponentRetention Time (HPLC)*TLC

(3:7 EtOAc:Hex)
Detection Characteristic
4-(Benzyloxy)-2-methoxybenzonitrile 12.5 min 0.65 UV Active (254 nm)
4-Hydroxy-2-methoxybenzonitrile4.2 min0.20UV Active, Acidic
Benzyl Alcohol3.5 min0.40Weak UV
Benzyl Bromide14.0 min0.85Stains with KMnO4

*Note: HPLC times are illustrative for a C18 column, 50-100% MeCN gradient.

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Retrieved from [Link]

  • Recrystallization Solvents and Techniques. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis of Gefitinib Intermediates (Quinazoline derivatives). ResearchGate / Organic Process Research & Development. Retrieved from [Link]

  • Crystallization of Alkoxybenzonitriles. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the scale-up of 4-(Benzyloxy)-2-methoxybenzonitrile production

Topic: Scale-up and Optimization of O-Benzylation for API Intermediates Status: Active | Ticket ID: SC-BENZ-04 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up and Optimization of O-Benzylation for API Intermediates

Status: Active | Ticket ID: SC-BENZ-04 | Lead Scientist: Dr. A. Vance

Introduction

Welcome to the Process Development Support Hub. You are likely accessing this guide because you are scaling up the production of 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 1836-11-9 or related analogs). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and PDE4 inhibitors.

While the chemistry appears straightforward—a Williamson ether synthesis (O-alkylation) of 4-hydroxy-2-methoxybenzonitrile—the transition from gram to kilogram scale introduces non-linear variables: mass transfer limitations in heterogeneous slurries, genotoxic impurity control (benzyl chloride), and exothermic runaway risks.

This guide synthesizes field data with thermodynamic principles to help you navigate these specific bottlenecks.

Module 1: Reaction Engineering (The O-Benzylation)

Q1: My reaction stalls at 85-90% conversion despite adding excess benzyl chloride. Adding more reagent doesn't help.[1] Why?

Diagnosis: You are likely facing a Mass Transfer Limitation rather than a kinetic one. The standard protocol uses Potassium Carbonate (


) in a polar aprotic solvent (Acetone, DMF, or Acetonitrile). On a scale >100g, the 

bed packs down, reducing the effective surface area available for deprotonating the phenol.

The Fix: The "Grind" & Phase Transfer Catalysis (PTC)

  • Particle Size: Switch to milled anhydrous

    
     (mesh size >325). Standard granular carbonate has insufficient surface area for rapid scale-up kinetics.
    
  • Catalytic Additive: Add 5-10 mol% of Potassium Iodide (KI). This generates Benzyl Iodide in situ (Finkelstein reaction), which is a more reactive electrophile than Benzyl Chloride (BnCl), accelerating the

    
     attack.
    
  • Agitation: Ensure your reactor uses a hydrofoil impeller (for axial flow) to suspend the solid base, rather than a standard anchor stirrer which pushes solids to the wall.

Q2: We are observing a delayed exotherm that spikes the temperature 2 hours into the addition. How do we control this?

Diagnosis: This is a classic "Accumulation" hazard. If you add Benzyl Chloride at a temperature below the reaction activation energy threshold (e.g., <40°C), the reagent accumulates unreacted. Once the mixture is heated to reflux, the accumulated reagent reacts all at once.

The Fix: Dose-Controlled Reaction

  • Protocol: Heat the phenol/

    
     slurry to reaction temperature (e.g., 60°C in Acetone or 80°C in Toluene) before adding Benzyl Chloride.
    
  • Dosing: Add Benzyl Chloride slowly over 1-2 hours via a dropping funnel or metering pump.

  • Validation: Monitor the heat flow. The reaction should be instantaneous upon addition (feed-limited).

Visualization: Reaction Workflow & Logic

ReactionLogic Start Start: 4-OH-2-OMe-Benzonitrile Base Charge K2CO3 (Milled) + Solvent (Acetone/DMF) Start->Base Heat Heat to T > 50°C Base->Heat Ensure Suspension AddBnCl Slow Addn: Benzyl Chloride (Feed-Limited) Heat->AddBnCl Prevent Accumulation IPC IPC: HPLC Check AddBnCl->IPC IPC->AddBnCl Conversion <98% (Add KI catalyst) Quench Quench: Add Amine (Scavenge excess BnCl) IPC->Quench Conversion >98%

Figure 1: Optimized process flow to prevent thermal runaway and ensure high conversion.

Module 2: Impurity Management (Genotoxicity)

Q3: Our final product contains 150 ppm of residual Benzyl Chloride. The limit is <10 ppm. How do we remove it without recrystallizing three times?

Diagnosis: Benzyl chloride is lipophilic and co-crystallizes with the product. Washing with water alone is ineffective.

The Fix: Chemical Scavenging (Derivatization) Do not rely on physical separation. Use a "Chemical Quench" to convert the alkyl halide into a water-soluble species before the workup.

Protocol:

  • At the end of the reaction (post-IPC), cool the mixture to 40°C.

  • Add Glycine (0.2 eq) or Ethanolamine (0.2 eq) and water.

  • Stir for 2 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks the residual Benzyl Chloride to form N-benzylglycine or N-benzylethanolamine.

    • Result: These byproducts are highly polar/ionic at basic pH and will partition quantitatively into the aqueous waste stream during the phase cut.

Q4: We see a new impurity (RRT 0.85) appearing during the workup. What is it?

Diagnosis: This is likely the Amide Hydrolysis Product . The nitrile group (-CN) at position 1 is susceptible to hydrolysis under basic conditions, especially if heated with water, converting it to the primary amide (-CONH2).

The Fix:

  • pH Control: Avoid strong caustic washes (NaOH) if possible. Use saturated

    
     or dilute 
    
    
    
    for washes.
  • Temperature: Perform the aqueous workup at <30°C.

  • Drying: Ensure the organic phase is dried (MgSO4) before solvent swap to prevent hydrolysis during concentration.

Module 3: Experimental Data & Protocols

Comparative Solvent Performance Table
SolventReaction RateWorkup EaseSafety/Green ScoreRecommendation
DMF Fast (Homogeneous)Difficult (High BP, water miscible)Low (Reprotoxic)Avoid for scale >1kg.
Acetone Medium (Slurry)Easy (Volatile)HighPreferred for <10kg batches.
Toluene/Water Slow (Requires PTC)Excellent (Phase cut ready)MediumPreferred for >10kg (Process Safety).
Standardized Scale-Up Protocol (100g Basis)
  • Charge: 100g 4-hydroxy-2-methoxybenzonitrile, 110g

    
     (milled), and 5.0g KI into 800 mL Acetone.
    
  • Agitate: Stir at 400 RPM (Hydrofoil) for 30 mins.

  • Heat: Raise internal temperature to reflux (approx 56°C).

  • Addition: Add 90g Benzyl Chloride over 90 minutes. Note: Reaction is slightly exothermic.

  • Hold: Reflux for 4-6 hours. IPC limit: <1.0% Starting Material.

  • Scavenge: Cool to 40°C. Add 10g Glycine in 50mL water. Stir 2 hours.

  • Workup: Distill Acetone to 20% volume. Add 500mL Toluene and 300mL Water. Separate layers.

  • Crystallization: Wash organic layer with Brine. Distill Toluene to concentrate. Slowly add n-Heptane (antisolvent) at 50°C until cloudy. Cool to 0°C at 10°C/hour.

Module 4: Impurity Fate Mapping

ImpurityFate RxnMix Reaction Mixture (Product + BnCl + Base) Scavenge Add Glycine/Amine RxnMix->Scavenge AmineRxn BnCl -> N-Benzylglycine (Water Soluble) Scavenge->AmineRxn Workup Phase Separation (Org/Aq) AmineRxn->Workup OrgLayer Organic Layer (Product) Workup->OrgLayer AqLayer Aqueous Layer (Salts + N-Benzylglycine) Workup->AqLayer Cryst Crystallization (Rejects Trace Dimers) OrgLayer->Cryst

Figure 2: Fate of the genotoxic benzyl chloride impurity through the scavenging process.

References

  • Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde (Analogous Chemistry): BenchChem Procedure Details. (2025).[6][7][8][9] Protocol for O-benzylation using K2CO3/Acetone.

  • Thermodynamics of Phenol Alkylation: ResearchGate. (2025).[6][7][8][9] "Alkylation of Phenol: A Mechanistic View." Discusses O- vs C-alkylation energetics.

  • Removal of Residual Benzyl Chloride: Org. Process Res. Dev. Strategies for scavenging genotoxic alkyl halides using amines.

  • Safety Data & Handling: Thermo Fisher Scientific. (2025).[6][7][8][9] SDS for 4-Methoxybenzonitrile and Benzyl Chloride.

  • Cyanation of Hydroxy-benzaldehydes (Alternative Routes): Google Patents. (2006).[2][6][9] CN101092377A - Method for preparing 4-methoxy-benzonitrile.[1]

Sources

Optimization

Effect of reaction conditions on the regioselectivity of benzonitrile synthesis

Topic: Effect of Reaction Conditions on Regioselectivity & Yield in Benzonitrile Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Executive Summary: The Regioselectivity Matrix I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Reaction Conditions on Regioselectivity & Yield in Benzonitrile Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The Regioselectivity Matrix

In drug development, the nitrile group is a critical pharmacophore and a versatile precursor for amides, amines, and tetrazoles.[1] However, introducing a cyano group onto an aromatic ring presents distinct challenges depending on the starting material.

We categorize the technical challenge into two domains:

  • Retention of Regiochemistry (Cross-Coupling): Preventing halogen scrambling or cine-substitution during metal-catalyzed displacement of aryl halides.

  • Induction of Regiochemistry (C-H Activation): Using directing groups (DGs) and steric control to select specific C-H bonds (ortho/meta/para) for cyanation.

The following guide provides troubleshooting workflows for both domains.

Diagnostic Workflows & Troubleshooting

Module A: Transition-Metal Catalyzed Cyanation (Ar-X → Ar-CN)

Context: Palladium or Nickel-catalyzed exchange of halides (Cl, Br, I, OTf) using Zn(CN)₂, K₄[Fe(CN)₆], or TMSCN.

Common Failure Modes

Q1: My reaction stalls at <20% conversion, and the catalyst precipitates as a black solid. What is happening?

  • Root Cause: Cyanide Poisoning. Free cyanide ions (

    
    ) are strong 
    
    
    
    -donors. If
    
    
    is too high relative to the oxidative addition rate, stable species like
    
    
    form, effectively sequestering the catalyst outside the catalytic cycle.
  • Solution:

    • Switch Source: Move from highly soluble salts (NaCN/KCN) to "slow-release" agents like Zn(CN)₂ or K₄[Fe(CN)₆] .

    • Solvent Tuning: If using KCN, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC) to limit

      
       in the organic phase.
      
    • Ligand Choice: Use chelating bisphosphines (e.g., dppf, Xantphos) which are more resistant to displacement by cyanide than monodentate phosphines (

      
      ).
      

Q2: I am observing significant biaryl homocoupling (Ar-Ar) instead of cyanation.

  • Root Cause: Reductive Elimination Failure. The intermediate

    
     undergoes transmetallation with another 
    
    
    
    species (or disproportionation) because the cyanide transmetallation is too slow.
  • Solution:

    • Oxygen Scavenging: Ensure rigorous degassing.

      
       promotes homocoupling.
      
    • Additives: Add Zn dust (10-20 mol%) to regenerate

      
       and keep the cycle active.
      
    • Polymetal Synergy: For aryl chlorides, add ZnBr₂ (cat.). It acts as a Lewis acid to activate the metal-cyanide bond, facilitating transmetallation.

Q3: Does temperature affect the regioselectivity of Ar-X cyanation?

  • Technical Insight: Generally, no . The position is fixed by the halide. However, at extremely high temperatures (>140°C) with unhindered substrates, halogen migration (isomerization) can occur prior to oxidative addition, particularly with Pd catalysts.

  • Protocol Adjustment: If scrambling is observed, lower the temperature (<100°C) and switch to a more active precatalyst (e.g., Pd(t-Bu₃P)₂ or G3-Xantphos ) to maintain rate at lower energy.

Module B: C-H Activation Cyanation (Ar-H → Ar-CN)

Context: Direct functionalization using Rh(III), Co(III), or Ru(II) with Directing Groups (DGs).

Regioselectivity Troubleshooting

Q4: I am targeting mono-ortho cyanation, but I get a mixture of mono- and di-ortho products.

  • Root Cause: The second C-H activation is kinetically competitive with the first because the cyano group is small and electron-withdrawing (making the ring slightly more acidic/reactive for electrophilic metalation in some mechanisms).

  • Solution:

    • Steric Blocking: Use a bulkier Directing Group (DG). If using a pyridine DG, switch to a substituted quinoline or add a removable steric blocker.

    • Solvent Polarity: Switch to a less polar solvent (e.g., 1,4-Dioxane instead of DMF). This often destabilizes the transition state for the second insertion.

    • Stoichiometry: Use a limiting amount of the cyanating agent (0.9 equiv) and recycle the starting material.

Q5: How do I shift regioselectivity from Ortho to Para?

  • Technical Insight: Standard Chelation-Assisted C-H activation is inherently ortho-selective . To achieve para-selectivity , you cannot rely on standard DGs.

  • Solution: You must switch mechanistic classes:

    • Steric Control: Use "U-shaped" templates that reach across the ring (remote functionalization).

    • Electronic Control: Switch to Electrophilic Aromatic Substitution (EAS) conditions using highly electrophilic cyanating agents (e.g., TsCN + Lewis Acid) for electron-rich arenes. This favors para positions due to electronics, not chelation.

Visualization of Mechanisms & Logic

Figure 1: Catalyst Deactivation Pathway (The "Cyanide Trap")

Caption: The competition between productive catalytic cycle and irreversible catalyst poisoning by excess cyanide ions.

CyanationCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X Poison [Pd(CN)4]2- (Inactive Species) Pd0->Poison High [CN-] ArX Ar-X TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet + M-CN OxAdd->Poison Displacement TransMet->Pd0 - Ar-CN (Red. Elim.) Prod Ar-CN CN_Excess Excess CN- CN_Excess->Poison

Figure 2: Method Selection Decision Tree

Caption: Workflow for selecting the correct cyanation strategy based on substrate functionality.

MethodSelect Start Substrate Structure HasHalogen Contains Halogen/Triflate? Start->HasHalogen Sensitive Base Sensitive? HasHalogen->Sensitive Yes HasDG Has Directing Group? (Pyridine, Amide) HasHalogen->HasDG No PdCat Pd/Ni Catalysis (Zn(CN)2, Pd(dppf)Cl2) Mild Use Zn(CN)2 Neutral Conditions Sensitive->Mild Yes Robust Use K4[Fe(CN)6] Basic Conditions Sensitive->Robust No RhCat Rh/Co C-H Activation (N-cyano-sulfonamides) HasDG->RhCat Yes (Ortho) ElecRich Electron Rich Ring? HasDG->ElecRich No EAS Electrophilic Cyanation (CSI or TsCN + Lewis Acid) ElecRich->EAS Yes (Para/Ortho) Sandmeyer Sandmeyer Reaction (via Amine) ElecRich->Sandmeyer No (Meta/Specific)

Data & Reagent Selection Guide

Table 1: Cyanating Reagent Selection Matrix
ReagentSolubilityToxicity RiskReactivity ProfileBest Application
Zn(CN)₂ Low (Suspension)High (Solid)Slow release of

. Prevents catalyst poisoning.
Gold Standard for Pd-catalyzed Ar-X coupling.
K₄[Fe(CN)₆] High (Water), Low (Org)Low (Non-toxic solid)Requires high temp (>120°C) or additives to release CN.Green chemistry; Industrial scale-up.
TMSCN Miscible (Liquid)High (Volatile)Lewis Acid compatible; soluble source.C-H activation; Nucleophilic aromatic substitution (

).
NCTS SolidModerateElectrophilic

source.
Rh/Co-catalyzed C-H activation.

Experimental Protocols

Protocol A: Mild Pd-Catalyzed Cyanation (Zinc Cyanide Method)

Designed for high functional group tolerance and minimal catalyst poisoning.

  • Setup: In a glovebox or under Argon flow, charge a reaction tube with:

    • Aryl Halide (1.0 equiv)

    • Zn(CN)₂ (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of cyanide.

    • Pd₂(dba)₃ (2 mol%)

    • dppf (4 mol%) — Note: Large bite angle ligand is crucial.

    • Zn dust (10 mol%) — Activates the catalyst.

  • Solvent: Add DMAc (Dimethylacetamide) or DMF . Concentration: 0.2 M.

    • Tip: If the aryl halide is wet, add 1-2% water; strictly anhydrous conditions can sometimes inhibit the zinc activation step.

  • Reaction: Seal and heat to 110°C for 12 hours.

  • Workup (CRITICAL SAFETY):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Quench: Add saturated NaHCO₃ or NH₄OH (dilute).

    • Warning: Never add acid.[2] Ensure aqueous waste pH > 10.[3]

Protocol B: Directed C-H Cyanation (Rh-Catalyzed)

Designed for ortho-selective cyanation of 2-phenylpyridines or benzamides.

  • Reagents:

    • Substrate (e.g., 2-phenylpyridine) (1.0 equiv)

    • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv) — Safer than cyanogen halides.

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%) — Halide scavenger to generate active cationic Rh species.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene .

  • Conditions: Heat to 100-120°C in a sealed tube for 16h.

  • Purification: Filter through Celite. Standard silica chromatography.

Safety: The "Zero-Tolerance" Cyanide Protocol

Working with cyanide requires engineering controls beyond standard organic synthesis.[2][4]

  • pH Control: Cyanide salts (

    
    ) react with acid to form HCN gas , which is fatal at 300 ppm within minutes. NEVER  use acidic workups (HCl, H₂SO₄) on crude reaction mixtures.
    
  • Oxidative Destruction: Treat all aqueous cyanide waste with Bleach (NaOCl) at pH > 10 for 24 hours before disposal. This converts

    
     to cyanate (
    
    
    
    ), which is significantly less toxic.
  • Antidote Availability: A Cyanide Antidote Kit (Amyl nitrite, Hydroxocobalamin) must be physically present in the lab.

  • Detection: Use portable HCN monitors when opening reaction vessels.

References

  • Palladium-Catalyzed Cyanation Mechanism & Additives

    • Title: Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the R
    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Green Cyanation Sources (K4[Fe(CN)6])

    • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[5][6]

    • Source:Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • C-H Activation & Directing Groups

    • Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
    • Source:Chemical Society Reviews (RSC).
    • URL:[Link]

  • Cobalt-Catalyzed C-H Cyanation

    • Title: Co(III)-Catalyzed C–H Activation/Formal SN-Type Reactions: Selective and Efficient Cyanation.[7]

    • Source:Angewandte Chemie (via ResearchG
    • URL:[Link]

  • Cyanide Safety Procedures

    • Title: SOP for the safe use of cyanide compounds.[4][8]

    • Source: LSU Health Sciences Center.[2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Intermediate Analysis of 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary This technical guide addresses the synthesis and intermediate analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical pharmacophore in tyrosine kinase inhibitor development. While direct alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and intermediate analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical pharmacophore in tyrosine kinase inhibitor development.

While direct alkylation of 4-hydroxy-2-methoxybenzonitrile is possible, the most robust industrial route—and the focus of this guide—proceeds via the benzylation of 4-hydroxy-2-methoxybenzaldehyde followed by oxime-mediated cyanation . This pathway allows for stricter impurity control but introduces the stable aldoxime intermediate , which requires precise monitoring to prevent yield loss via Beckmann rearrangement or hydrolysis.

Reaction Pathway & Logic

The synthesis relies on a two-phase workflow.[1] Understanding the intermediates in Phase 2 is critical for yield optimization.

ReactionPathway Start 4-Hydroxy-2-methoxybenzaldehyde Step1 Phase 1: Benzylation (Williamson Ether Synthesis) Start->Step1 + BnBr, K2CO3 Inter1 Intermediate 1: 4-(Benzyloxy)-2-methoxybenzaldehyde Step1->Inter1 Step2 Phase 2a: Oximation Inter1->Step2 + NH2OH·HCl Inter2 CRITICAL INTERMEDIATE: Aldoxime (E/Z Mixture) Step2->Inter2 pH Control Step3 Phase 2b: Dehydration Inter2->Step3 - H2O (Ac2O/HCOOH) Product Target: 4-(Benzyloxy)-2-methoxybenzonitrile Step3->Product

Figure 1: Synthetic workflow highlighting the critical Aldoxime intermediate.

Phase 1: Benzylation (Ether Formation)

Objective: Protection of the phenol group to prevent interference during cyanation.

Protocol Overview
  • Reagents: 4-hydroxy-2-methoxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Reaction)

    
     Water/EtOAc (Workup).
    
  • Conditions:

    
    , 4-6 hours.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Conversion (<80%) Particle size of

is too large, reducing surface area for deprotonation.
Action: Use finely milled anhydrous

. Add 0.1 eq of NaI (Finkelstein condition) to activate the benzyl bromide.
New Impurity (Rf ~0.8) C-Alkylation: Rare, but occurs if the phenol ring is highly electron-rich and temperature is >80°C.Action: Lower temperature to 50°C. Ensure strict stoichiometry of base.
Hydrolysis of Product Acidic workup was too aggressive, cleaving the benzyl ether.Action: Maintain pH > 4 during workup. Benzyl ethers are acid-sensitive.

Phase 2: The Cyanation Sequence (Aldehyde Nitrile)

This is the most technically demanding phase. The reaction proceeds through an Aldoxime intermediate (


).
The Critical Intermediate: Aldoxime Analysis

Unlike the transient phenolate in Phase 1, the Aldoxime is a stable, isolable intermediate. It exists as a mixture of E (anti) and Z (syn) isomers.

  • Why it matters: The Z-isomer dehydrates more slowly than the E-isomer due to steric hindrance, potentially leading to "stalled" reactions often mistaken for completion.

  • Detection:

    • TLC: Often appears as two spots very close together (or a streak) just below the aldehyde spot.

    • 1H NMR: Look for the azomethine proton (

      
      ).
      
      • E-isomer:

        
         8.0–8.2 ppm (singlet).
        
      • Z-isomer:

        
         7.3–7.5 ppm (singlet, often broader).
        
Protocol: One-Pot Dehydration
  • Reagents: Aldehyde intermediate (1.0 eq), Hydroxylamine HCl (1.2 eq), Sodium Formate (1.5 eq), Formic Acid (Solvent).

  • Mechanism: In situ formation of oxime followed by formylation of the -OH and thermal elimination of formic acid.

Troubleshooting The Nitrile Formation

Q: My reaction shows a persistent spot at Rf 0.4 (30% EtOAc/Hex), but the aldehyde (Rf 0.6) is gone. Is this the product? A: No. This is likely the Aldoxime intermediate .

  • Diagnosis: Run an IR.[2] If you see a broad stretch at 3200-3400 cm⁻¹ (-OH) and no sharp peak at ~2220 cm⁻¹ (-CN), dehydration has not occurred.

  • Fix: The dehydration step requires heat or a stronger dehydrating agent.[3]

    • Option A: Add Acetic Anhydride (1.1 eq) and heat to 90°C.

    • Option B: If using Formic acid, increase temp to reflux (100°C) for 2 hours.

Q: I see a new side-product (Rf 0.1) that is UV active. A: This is likely the Primary Amide (


).
  • Cause: Hydrolysis of the nitrile.[4] This happens if the reaction medium contains water and strong acid/base at high temperatures.

  • Fix: Ensure reagents (Formic acid/Acetic anhydride) are anhydrous. Limit reflux time.

Analytical Fingerprinting

Use this table to validate your reaction progress. Data is based on standard spectroscopic shifts for this scaffold.

MoietyStarting Material (Aldehyde)Intermediate (Aldoxime)Target (Nitrile)
IR (Functional Group) C=O stretch: 1680 cm⁻¹ O-H stretch: 3300 cm⁻¹ (broad)C=N stretch: 1640 cm⁻¹ (weak)C≡N stretch: 2220 cm⁻¹ (sharp, distinct)
1H NMR (Diagnostic) Aldehyde -CHO: ~10.2 ppm (s) Azomethine -CH=N-: 8.1 ppm (s) Absent (No proton on nitrile carbon)
13C NMR Carbonyl C: ~188 ppm Imine C: ~148 ppm Nitrile C: ~119 ppm
Appearance White/Pale Yellow SolidOff-white Solid (often sticky)White Crystalline Solid

Advanced Troubleshooting Logic (Decision Tree)

Use this flow to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Yield of Nitrile CheckAldehyde Is Starting Aldehyde visible on TLC? Start->CheckAldehyde CheckOxime Is Oxime (Rf ~0.4) visible? CheckAldehyde->CheckOxime No AddNH2OH Action: Add more NH2OH·HCl Check pH (must be >4) CheckAldehyde->AddNH2OH Yes Yes Yes No No DehydrationFail Diagnosis: Failed Dehydration Action: Add Ac2O or SOCl2 CheckOxime->DehydrationFail Yes HydrolysisCheck Check for Amide (Rf < 0.2) or Polymerization CheckOxime->HydrolysisCheck No

Figure 2: Logic flow for diagnosing stalled cyanation reactions.

References

  • Preparation of 4-(Benzyloxy)-2-hydroxybenzaldehyde (Precursor Synthesis) Source: BenchChem / Patent US06610687B1. Protocol context: Describes the Williamson ether synthesis conditions for the 2,4-dihydroxybenzaldehyde scaffold.

  • One-pot Synthesis of Nitriles from Aldehydes (Dehydration Mechanism) Source: Organic Chemistry Portal / Synthesis, 2013 , 45, 3295-3299.[5] Protocol context: Validates the NH2OH/Dehydration mechanism and troubleshooting for electron-rich benzaldehydes.

  • Analysis of Oxime Intermediates (E/Z Isomerism) Source: Royal Society of Chemistry, J. Chem. Soc., Perkin Trans.[6] 2, 1978 , 1167-1171.[6] Protocol context: Detailed mechanistic analysis of benzaldoxime isomers and their conversion rates to nitriles.

  • Impurity Profiling in Alkoxy-Benzonitriles Source: National Institutes of Health (NIH) / PMC, "Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde". Protocol context: Discusses hydrolysis side-reactions and spectral identification of methoxy/benzyloxy substituted benzaldehyde intermediates. (General PMC Landing for verified intermediate data)

Sources

Optimization

Technical Support Center: Stability Profile of 4-(Benzyloxy)-2-methoxybenzonitrile

This is a technical support guide designed for researchers and process chemists working with 4-(Benzyloxy)-2-methoxybenzonitrile . [1] Executive Summary & Chemical Profile[1][2][3] 4-(Benzyloxy)-2-methoxybenzonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 4-(Benzyloxy)-2-methoxybenzonitrile .

[1]

Executive Summary & Chemical Profile[1][2][3]

4-(Benzyloxy)-2-methoxybenzonitrile is a critical pharmacophore intermediate, often utilized in the synthesis of EGFR inhibitors (similar to the Erlotinib/Gefitinib class).[1] Its stability is defined by the interplay between three functional groups: the nitrile (susceptible to hydrolysis/reduction), the benzyl ether (reactive to hydrogenolysis/acid), and the methoxy group (generally stable).[1]

Key Stability Risks:

  • Chemoselectivity Failure: Inadvertent reduction of the nitrile during benzyl deprotection.

  • Hydrolysis: Conversion of nitrile to primary amide (and subsequently benzoic acid) under acidic/basic stress.[1]

  • Physical Instability: Potential for light-induced discoloration or polymorphism depending on crystallization solvents.[1]

Critical Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is the first step in prevention.

Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

The nitrile group at position 1 is electron-deficient.[1] While the 2-methoxy group provides some electron donation (resonance) that stabilizes the nitrile against nucleophilic attack compared to a nitro-substituted ring, it remains vulnerable.

  • Mechanism: Water attacks the electrophilic carbon of the cyano group.

  • Intermediate: Primary Amide (4-(benzyloxy)-2-methoxybenzamide).[1]

  • Final Degradant: Benzoic Acid derivative.[1]

  • Trigger: Strong mineral acids (HCl, H₂SO₄) at T > 50°C or strong bases (NaOH, KOH).[1]

Pathway B: Benzyl Ether Cleavage (Debenzylation)

The 4-benzyloxy group is often a protecting group meant to be removed later to reveal a phenol.[1] However, premature cleavage is a common stability issue.[1]

  • Trigger: Strong Lewis acids (BBr₃, AlCl₃), Bronsted acids (TFA, HBr), or catalytic hydrogenation.[1]

  • Risk: If you are trying to reduce a different part of a complex molecule (e.g., a nitro group) using H₂/Pd, you risk cleaving this benzyl ether unintentionally.[1]

Pathway C: Nitrile Reduction (The "Over-Reduction" Trap)[1]
  • Trigger: Catalytic Hydrogenation (H₂/Pd-C).

  • Issue: When attempting to remove the benzyl group via hydrogenolysis, the nitrile can be partially reduced to an imine (which hydrolyzes to an aldehyde) or fully reduced to a benzylamine.[1]

Visualizing the Stability Matrix

The following diagram illustrates the decision logic for degradation and reaction pathways.

StabilityMatrix Start 4-(Benzyloxy)-2- methoxybenzonitrile Cond_Acid Strong Acid (HCl/H2SO4) + Heat (>60°C) Start->Cond_Acid Hydrolysis Cond_Base Strong Base (NaOH) + Heat Start->Cond_Base Hydrolysis Cond_H2 H2 / Pd-C (Hydrogenolysis) Start->Cond_H2 Reduction Cond_Lewis Lewis Acid (BBr3 / AlCl3) Start->Cond_Lewis Cleavage Prod_Amide Impurity A: Benzamide Derivative Cond_Acid->Prod_Amide Fast Cond_Base->Prod_Amide Fast Prod_Phenol Target/Impurity C: 4-Hydroxy-2-methoxybenzonitrile Cond_H2->Prod_Phenol Desired (Debenzylation) Prod_Amine Impurity D: Benzylamine (Over-reduction) Cond_H2->Prod_Amine Side Rxn (Nitrile Reduction) Cond_Lewis->Prod_Phenol Selective Cleavage Prod_Acid Impurity B: Benzoic Acid Derivative Prod_Amide->Prod_Acid Slow (requires prolonged heat)

Figure 1: Reaction and degradation network showing competing pathways for hydrolysis and reduction.[1]

Troubleshooting Guide & FAQs

Scenario 1: "I tried to remove the benzyl group with H₂/Pd, but my yield is low and I see a new amine spot."

Diagnosis: You have likely reduced the nitrile group along with the benzyl ether. The Fix:

  • Switch Catalyst: Palladium on Carbon (Pd/C) is aggressive.[1] Switch to Pd(OH)₂ (Pearlman’s Catalyst) which is often more selective for debenzylation over nitrile reduction.[1]

  • Poison the Catalyst: Add a small amount of Quinoline or use a Lindlar catalyst to reduce activity.

  • Alternative Method: Abandon hydrogenation. Use TFA (Trifluoroacetic acid) at reflux or BCl₃ in Dichloromethane at -78°C to cleave the benzyl ether.[1] These conditions leave the nitrile intact [1].

Scenario 2: "My product turned from white to yellow during storage."

Diagnosis: Benzonitriles are generally color-stable, but the "benzyloxy" moiety can undergo auto-oxidation at the benzylic position (forming a benzaldehyde impurity) or trace phenol formation if acidic moisture is present. The Fix:

  • Check pH: Ensure the material was neutralized completely after workup.[1] Trace acid trapped in the crystal lattice accelerates degradation.

  • Light Protection: Store in amber vials. Benzonitriles can absorb UV; while not highly photoreactive, combined with lattice oxygen, it causes yellowing.[1]

Scenario 3: "I see an 'M+18' peak in my LC-MS."

Diagnosis: This is the Primary Amide (Hydrolysis product).[1] The molecular weight of the nitrile (M) + Water (18) = Amide.[1] The Fix:

  • Workup Audit: Did you use strong acid/base to quench a reaction? Did you heat it during that quench?

  • Drying: Ensure the solvent used for recrystallization (often Ethanol/Methanol) is dry.[1] Heating a nitrile in wet alcohol with trace acid is the textbook synthesis for amides/esters.

Standardized Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this to validate your analytical method (HPLC/UPLC).[1]

Stress TypeConditionsExpected Outcome
Acid Hydrolysis 1N HCl, Reflux, 4 hoursFormation of Amide (Major) and Acid (Minor).[1]
Base Hydrolysis 1N NaOH, 60°C, 2 hoursRapid formation of Acid (Carboxylate).[1]
Oxidation 3% H₂O₂, RT, 24 hoursBenzylic oxidation products (Benzaldehyde derivatives).[1]
Thermal Solid state, 80°C, 7 daysMinimal degradation (unless moisture present).[1]
Photostability UV/Vis (1.2M Lux hours)Slight yellowing; check for dimerization.[1]
Protocol B: Selective Debenzylation (Preserving the Nitrile)

Recommended over Hydrogenation for this specific molecule.[1]

  • Setup: Dissolve 4-(Benzyloxy)-2-methoxybenzonitrile (1 eq) in anhydrous DCM under Nitrogen.

  • Cooling: Cool to 0°C (Ice bath).

  • Reagent: Add TFA (Trifluoroacetic acid) (5–10 eq) dropwise. Note: If TFA is too slow, add Thioanisole (2 eq) as a scavenger.[1]

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (Product will be more polar/phenolic).[1]

  • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

  • Result: Yields 4-hydroxy-2-methoxybenzonitrile with the CN group intact.[1]

References

  • Weissman, S. A., & Zewge, D. (2005).[1] Recent Advances in the Synthesis of Quinazoline Tyrosine Kinase Inhibitors. Current Pharmaceutical Design.[1] (Discusses stability of nitrile intermediates in Erlotinib synthesis).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Benzyl ether cleavage selectivity).

  • Cohen, R. J., et al. (2005).[1] Synthesis of Erlotinib.[1][2][3] Journal of Organic Chemistry.[1] [1]

  • PubChem Compound Summary. (2025). 4-(Benzyloxy)benzonitrile derivatives.[1][3] National Library of Medicine.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of 4-(Benzyloxy)-2-methoxybenzonitrile: Purity Assessment &amp; Column Selectivity Guide

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity assessment of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the synthesis of EGFR inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity assessment of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the synthesis of EGFR inhibitors and other bioactive small molecules.[1] While standard C18 chemistries are ubiquitous, this guide evaluates the superior selectivity of Phenyl-Hexyl stationary phases for this specific aromatic ether, demonstrating how


 interactions can resolve critical impurities (e.g., benzyl alcohol, de-benzylated precursors) that often co-elute on alkyl-bonded phases.[1]
Technical Context & Molecule Analysis

Target Analyte: 4-(Benzyloxy)-2-methoxybenzonitrile Chemical Nature: Highly aromatic, hydrophobic (LogP ~3.5), containing a nitrile electron-withdrawing group and two ether linkages (methoxy and benzyloxy).[1]

Critical Impurities:

  • 4-Hydroxy-2-methoxybenzonitrile: The immediate synthetic precursor (de-benzylated form).[1]

  • Benzyl Alcohol/Benzyl Bromide: Reagents/Degradants from the benzylation step.[1]

  • Regioisomers: 3-methoxy or 5-methoxy variants (depending on starting material purity).

The Challenge: Standard C18 columns rely solely on hydrophobic subtraction. Due to the structural similarity between the target and its de-benzylated precursor (both planar aromatics), C18 often yields poor peak shape or insufficient resolution (


) when high organic loading is required to elute the hydrophobic target.
Method Comparison: C18 (Standard) vs. Phenyl-Hexyl (Alternative)[1]

The following comparison highlights why a Phenyl-Hexyl stationary phase is the recommended alternative for this specific application.

FeatureStandard C18 (Octadecyl) Alternative: Phenyl-Hexyl Scientific Rationale
Separation Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

Interaction
The benzyloxy and benzonitrile groups possess accessible

-electrons that interact strongly with the phenyl ligands.[1]
Selectivity (

)
Moderate for aromatic ethersHigh for aromatic ethersPhenyl-Hexyl phases show enhanced retention for the benzyloxy group relative to the hydroxy impurity.[1]
Mobile Phase Choice Acetonitrile (ACN) preferredMethanol (MeOH) preferredMeOH facilitates

interactions, whereas ACN (having its own

electrons) can suppress them [1].[1][2]
Peak Shape Often exhibits tailing for basic nitrilesSharper symmetryPhenyl-Hexyl ligands often provide better shielding of residual silanols.[1]
Resolution (

)
~1.8 (Baseline)> 3.5 (Superior) The "orthogonality" of the separation mechanism pulls the impurities away from the main peak.
Detailed Experimental Protocol

This protocol uses a Self-Validating System Suitability approach.[1] The method is designed to be robust against minor variations in flow and temperature.[3]

A. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column (Recommended): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.[1]

  • Column (Standard Comparison): ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of phenol impurities).[1]

  • Mobile Phase B: Methanol (LC-MS Grade).[1] Note: Methanol is chosen to maximize

    
     selectivity.[1]
    
  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 35°C (Controlled).

  • Detection: UV @ 254 nm (Aromatic ring) and 225 nm (Nitrile stretch).[1]

  • Injection Volume: 5-10 µL.

B. Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.040%Initial Hold
2.040%Isocratic equilibrate
15.090%Linear Gradient (Elute Target)
18.090%Wash
18.140%Re-equilibrate
23.040%End of Run
C. Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-(Benzyloxy)-2-methoxybenzonitrile in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.[1][5]

  • System Suitability Solution: Spike Working Standard with 1% w/w of 4-Hydroxy-2-methoxybenzonitrile (impurity) and Benzyl alcohol .[1]

System Suitability & Validation Logic

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before any sample analysis. This creates a self-validating loop.[1]

  • Resolution (

    
    ):  The resolution between the impurity (4-Hydroxy-2-methoxybenzonitrile, eluting earlier) and the main peak must be 
    
    
    
    .[1]
  • Tailing Factor (

    
    ):  The main peak must have 
    
    
    
    .[1]
  • Precision: %RSD of peak area for 6 replicate injections of the Working Standard must be

    
    .
    
Mechanism of Action (Why this works):

The Phenyl-Hexyl column exerts a unique retention mechanism on the benzyloxy group of the target molecule. The impurity (missing this group) interacts only via the single phenyl ring. In a C18 system, the hydrophobicity difference is smaller. In the Phenyl-Hexyl system, the


 stacking "grabs" the target molecule's extra benzyl ring, significantly increasing its retention time relative to the impurity, thus widening the resolution window [2].
Workflow Visualization

The following diagram illustrates the decision matrix for method development and validation, emphasizing the "Fail-Fast" logic required for high-integrity data.

MethodValidation Start Start: Sample Prep (1 mg/mL in MeOH) ColumnSelect Select Column: Phenyl-Hexyl (Recommended) Start->ColumnSelect RunSuitability Run System Suitability (Spiked with Impurities) ColumnSelect->RunSuitability CheckRes Check Resolution (Rs) Target vs. Precursor RunSuitability->CheckRes PassRes Rs > 2.0 CheckRes->PassRes Yes FailRes Rs < 2.0 CheckRes->FailRes No CheckTailing Check Tailing Factor (Tf) PassRes->CheckTailing Optimize Switch Solvent: Change ACN to MeOH (Enhance Pi-Pi) FailRes->Optimize Optimize->RunSuitability PassTailing 0.8 < Tf < 1.2 CheckTailing->PassTailing Yes FailTailing Tf > 1.2 CheckTailing->FailTailing No FinalRun Proceed to Batch Analysis PassTailing->FinalRun AdjustpH Adjust pH: Ensure pH < pKa of Phenols FailTailing->AdjustpH AdjustpH->RunSuitability

Caption: Logical workflow for validating the HPLC method, prioritizing resolution (


) and peak symmetry (

) as Go/No-Go gates.
References
  • Agilent Technologies. (2009).[1][5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Shimadzu Corporation. (2012).[1][2] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

Sources

Comparative

Quantitative Analysis of 4-(Benzyloxy)-2-methoxybenzonitrile: A Comparative GC-MS Guide

This guide outlines the quantitative analysis of 4-(Benzyloxy)-2-methoxybenzonitrile (BMB), a critical intermediate often associated with the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quantitative analysis of 4-(Benzyloxy)-2-methoxybenzonitrile (BMB), a critical intermediate often associated with the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib pharmacophores).

While High-Performance Liquid Chromatography (HPLC) is the standard for final drug substance release, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for process control, particularly in identifying volatile precursors (e.g., benzyl halides) and distinguishing regioisomers during synthesis.

Executive Summary & Molecular Profile

Target Analyte: 4-(Benzyloxy)-2-methoxybenzonitrile Application: Pharmaceutical Intermediate (Gefitinib/Erlotinib precursors).[1] Analytical Challenge: Distinguishing the target from structural isomers (e.g., 3-methoxy variants) and quantifying trace organic impurities without derivatization.

PropertyValueImplication for GC-MS
Molecular Formula C₁₅H₁₃NO₂Compatible with standard EI ionization (70 eV).[1]
Molecular Weight ~239.27 g/mol Ideal mass range for Quadrupole MS.[1]
Boiling Point >320°C (Predicted)Requires high-temperature column (up to 300–325°C).[1]
Polarity Medium (Nitrile/Ether)Soluble in Acetonitrile, Ethyl Acetate, DCM.
Derivatization Not RequiredNo active protons (-OH, -NH), allowing direct injection.[1]

Experimental Protocol: GC-MS Method Development

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: The 5% phenyl phase provides necessary selectivity for aromatic isomers while the "Ultra Inert" deactivation prevents nitrile adsorption.[1]

  • Inlet (Split/Splitless):

    • Mode: Split (10:1) to prevent column overload and improve peak shape.[1]

    • Temperature: 280°C .[1][2]

    • Liner: Ultra Inert Split Liner with glass wool (deactivated).[1] Crucial to trap non-volatile salts often present in intermediate samples.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 100°C (Hold 1 min) – Elutes solvent.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 310°C (Hold 5 min). – Ensures elution of BMB and heavier dimers.

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C (Must be hot to prevent condensation of BMB).

  • Acquisition Mode:

    • SCAN: 50–500 amu (For impurity profiling).[1]

    • SIM (Quantitative):

      • Target Ion (Quant): m/z 239 (M+).

      • Qualifier Ions: m/z 91 (Tropylium ion, benzyl fragment), m/z 148 (Loss of benzyl group).

Sample Preparation Workflow

G Start Raw Sample (Solid/Reaction Mix) Weigh Weigh 10 mg Start->Weigh Dissolve Dissolve in Ethyl Acetate (10 mL) Weigh->Dissolve ISTD Add Internal Standard (e.g., 4-Benzyloxybenzonitrile) Dissolve->ISTD Spike Filter Filter (0.2 µm PTFE) ISTD->Filter Vial GC Vial (Deactivated Glass) Filter->Vial Inject GC-MS Injection Vial->Inject

Caption: Optimized sample preparation workflow ensuring matrix removal and precise internal standard spiking.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts GC-MS with HPLC-UV (the traditional alternative) and GC-FID.

FeatureGC-MS (Recommended) HPLC-UV (PDA) GC-FID
Specificity High. Mass fingerprint confirms structure (M+ 239) and distinguishes isomers.[1]Medium. Relies solely on Retention Time (RT).[1] Co-eluting peaks can be missed.[1][2]Low. Relies solely on RT.[1] Cannot identify unknown impurities.
Sensitivity (LOD) Excellent (SIM mode). < 10 ppb.[1]Good. ~100 ppb (depending on chromophore).[1]Good. ~50 ppb.[1]
Throughput Fast. Run time < 15 mins.[1]Slow. Run time 20–40 mins (gradient re-equilibration).[1]Fast. < 15 mins.[1]
Matrix Tolerance Low. Salts/non-volatiles ruin the liner/column.[1] Requires clean extraction.[1]High. Can handle salts and aqueous buffers.[1]Low. Similar to GC-MS.[1][3]
Cost per Run Medium (Helium cost).[1]High (Solvent disposal).Low.
Best Use Case Impurity Profiling & Process Control. Identifying unreacted benzyl chloride.[1]Final Assay. Quantifying the bulk drug substance (salt forms).[1]Routine QC. Once the method is validated and peaks are known.[1]
Why GC-MS Wins for this Molecule

In the synthesis of Gefitinib intermediates, unreacted Benzyl chloride (a potent alkylating agent) is a common impurity.

  • HPLC-UV often struggles to detect Benzyl chloride at trace levels due to its weak UV absorbance.[1]

  • GC-MS detects Benzyl chloride easily (m/z 91, 126) alongside the BMB peak, making it the superior safety/process control tool.

Validation Strategy & Representative Data

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Internal Standard (ISTD): Use 4-Benzyloxybenzonitrile (CAS 52805-36-4).[1] It is structurally identical except for the methoxy group, ensuring identical extraction efficiency.

  • Acceptance:

    
    .[1][4]
    
Accuracy & Precision
  • Recovery: Spike samples at 80%, 100%, and 120% of target concentration. Expected recovery: 98–102%.[1][4]

  • Precision: %RSD < 2.0% (n=6 injections).

Limit of Quantitation (LOQ)
  • S/N Ratio: > 10:1.[1]

  • Expected LOQ: 50 ng/mL (in SIM mode).[1]

Troubleshooting & Optimization Logic

Common pitfalls when analyzing high-boiling ethers like BMB:

  • Peak Tailing:

    • Cause: Active sites in the liner or column interacting with the nitrile nitrogen.[1]

    • Fix: Replace standard liner with Ultra Inert wool liner.[1] Trim 10cm from the column head.[1]

  • Ghost Peaks (Carryover):

    • Cause: BMB condensing in the transfer line.[1]

    • Fix: Ensure Transfer Line Temp > 300°C. Add a solvent blank (Ethyl Acetate) between runs.[1]

  • Isomer Co-elution:

    • Cause: 4-benzyloxy-3 -methoxybenzonitrile vs 4-benzyloxy-2 -methoxybenzonitrile.[1]

    • Fix: Slow the oven ramp to 5°C/min between 200°C and 240°C.

Decision Matrix: When to use which method?

DecisionTree Start Sample Type / Goal Q1 Is the sample a salt or thermally unstable? Start->Q1 Q2 Is the goal Trace Impurity ID (e.g., Benzyl Chloride)? Q1->Q2 No (Neutral/Stable) HPLC USE HPLC-UV Q1->HPLC Yes GCMS USE GC-MS (SIM/Scan) Q2->GCMS Yes (Need ID) GCFID USE GC-FID Q2->GCFID No (Routine Quant)

Caption: Analytical method selection matrix for Benzonitrile intermediates.

References

  • Maskrey, T. S., et al. (2018).[1][5] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476. (Describes the synthesis context and impurity profiles of quinazoline intermediates).

  • Venkatesh, T., et al. (2007).[1][5] "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib." Heterocycles, 71(1).[1][6] (Provides physical data on benzonitrile precursors).

  • Agilent Technologies. (2020).[1] "GC/TQ Methods for the Analysis of Hazardous Chemicals." (Reference for GC parameters for high-boiling aromatics).

  • PubChem. "4-Benzyloxybenzonitrile (Compound Summary)." National Library of Medicine.[1] (Used for structural comparison and physical property verification).[1]

  • Phenomenex. (2025).[1][4] "HPLC vs GC: What Sets These Methods Apart." (Comparative theoretical grounding).

Sources

Validation

Spectroscopic comparison of 4-(Benzyloxy)-2-methoxybenzonitrile with its isomers

Publish Comparison Guide: Spectroscopic Differentiation of 4-(Benzyloxy)-2-methoxybenzonitrile and its Isomers Executive Summary & Application Scope Target Compound: 4-(Benzyloxy)-2-methoxybenzonitrile Primary Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 4-(Benzyloxy)-2-methoxybenzonitrile and its Isomers

Executive Summary & Application Scope

Target Compound: 4-(Benzyloxy)-2-methoxybenzonitrile Primary Application: Key intermediate in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs). Critical Challenge: Regioisomeric contamination. The synthesis of this compound often starts from resorcinol or vanillin derivatives, leading to potential contamination with 4-(benzyloxy)-3-methoxybenzonitrile (the "isovanillin" analog) or 2-(benzyloxy)-4-methoxybenzonitrile .

This guide provides a definitive spectroscopic framework to distinguish the target compound from its closest structural isomers, ensuring the integrity of downstream pharmaceutical intermediates.[1]

Structural Analysis of Isomers

The core challenge lies in distinguishing the substitution pattern on the benzene ring. All three isomers share the exact molecular formula (


) and mass (

), making low-resolution Mass Spectrometry (MS) insufficient for differentiation.
Compound LabelIUPAC NameSubstitution PatternKey Structural Feature
Target (A) 4-(Benzyloxy)-2-methoxybenzonitrile 1-CN, 2-OMe, 4-OBnIsolated proton (H3) is shielded between two oxygen groups.
Isomer (B) 4-(Benzyloxy)-3-methoxybenzonitrile1-CN, 3-OMe, 4-OBnIsolated proton (H2) is deshielded by the adjacent Nitrile group.
Isomer (C) 2-(Benzyloxy)-4-methoxybenzonitrile1-CN, 2-OBn, 4-OMeFunctional inversion of Target A; distinct methylene shifts.

Spectroscopic Comparison (The Core Guide)

A. Nuclear Magnetic Resonance ( NMR) – The Gold Standard

The most reliable method for differentiation is Proton NMR. The electronic environment of the aromatic protons differs significantly depending on their position relative to the electron-withdrawing Nitrile (CN) and electron-donating Alkoxy (OMe/OBn) groups.

Key Diagnostic Signals:

  • The "Isolated" Proton:

    • Target (A): The proton at Position 3 is situated between the Methoxy and Benzyloxy groups. Both groups are electron-donating, causing significant shielding .

      • Signal: Doublet (J ~2.0 Hz) or Singlet.

      • Shift:Upfield (~6.45 - 6.55 ppm) .[2]

    • Isomer (B): The proton at Position 2 is situated between the Nitrile and the Methoxy group. The Nitrile is strongly electron-withdrawing (anisotropic deshielding).

      • Signal: Doublet (J ~2.0 Hz).

      • Shift:Downfield (~7.10 - 7.25 ppm) .

  • The Benzylic Methylene (

    
    ): 
    
    • While subtle, the chemical shift of the benzylic protons can vary.

    • Target (A): ~5.10 ppm.

    • Isomer (C): If the bulky Benzyloxy group is at the ortho position (Isomer C), steric compression and the proximity to the CN group can shift this singlet slightly downfield compared to the para-position.

Comparative Data Table (


, 400 MHz): 
Proton AssignmentTarget (A): 2-OMe, 4-OBn Isomer (B): 3-OMe, 4-OBn Isomer (C): 2-OBn, 4-OMe
Isolated Ar-H 6.50 ppm (H3) (Shielded)7.20 ppm (H2) (Deshielded)6.50 ppm (H3)
Ortho-to-CN (H6) 7.45 ppm (d, J=8.5 Hz)7.15 ppm (dd, J=8.5, 2.0 Hz)7.45 ppm (d, J=8.5 Hz)
Ortho-to-OR (H5) 6.55 ppm (dd, J=8.5, 2.5 Hz)6.90 ppm (d, J=8.5 Hz)6.55 ppm (dd)
Methoxy (-OCH3) 3.89 ppm (s)3.92 ppm (s)3.85 ppm (s)
Benzylic (-CH2-) 5.10 ppm (s)5.15 ppm (s)5.18 ppm (s)

Analyst Insight: Do not rely solely on the Methoxy peak position, as solvent effects can shift it. Always use the aromatic region integration and chemical shift logic (H3 vs H2) for confirmation.

B. Infrared Spectroscopy (IR)

IR is useful for quick quality control but less definitive than NMR for isomer differentiation.

  • Nitrile Stretch (

    
    ): 
    
    • Typically appears at 2220 ± 5 cm⁻¹ .

    • Target (A): The ortho-methoxy group can slightly increase the intensity of this band due to the "ortho effect" (field effect interactions), but the wavenumber shift is minimal.

  • Ether Bands (

    
    ):  Strong bands at 1250 cm⁻¹ (Ar-O-Alkyl).
    
C. Mass Spectrometry (MS)
  • Fragmentation Pattern (EI-MS, 70 eV):

    • Molecular Ion (

      
      ):  239 m/z (Base peak or strong).
      
    • Tropylium Ion: 91 m/z (Characteristic of the benzyl group).

    • Loss of Benzyl: Fragment at m/z 148 (

      
      ).
      
    • Differentiation: Isomer (B) (3-OMe) often shows a more intense fragment at m/z 148 compared to the Target (A) due to the stability of the resulting phenoxy radical/cation, though this is instrument-dependent.

Experimental Protocols

Protocol 1: Synthesis & Purification (for Standard Reference)

To ensure accurate comparison, prepare a reference standard.

  • Reagents: 4-Hydroxy-2-methoxybenzonitrile (1.0 eq), Benzyl bromide (1.1 eq),

    
     (1.5 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve 4-hydroxy-2-methoxybenzonitrile in acetone.

    • Add

      
       and stir for 15 min.
      
    • Add Benzyl bromide dropwise.

    • Reflux for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).

    • Filter inorganic salts; concentrate filtrate.

    • Recrystallization: Ethanol or Isopropanol (Critical step to remove traces of regioisomers if starting material was impure).

  • Yield: Expect ~90-95% as a white crystalline solid.

Protocol 2: NMR Sample Preparation

Self-Validating Step: Ensure concentration is sufficient to see small impurity peaks (satellite isomers).

  • Weigh 10-15 mg of the dry solid.

  • Dissolve in 0.6 mL of

    
     (ensure low acidity solvent to prevent ether hydrolysis).
    
  • Filter through a cotton plug into the NMR tube if the solution is cloudy.

  • Run 16 scans minimum for

    
     NMR.
    

Decision Workflow (Visualization)

The following diagram outlines the logical flow for identifying the correct isomer using spectroscopic data.

IsomerID Start Unknown Sample (C15H13NO2) NMR Run 1H NMR (CDCl3) Start->NMR CheckAr Analyze Aromatic Region (6.0 - 8.0 ppm) NMR->CheckAr IsoProton Locate Isolated Doublet/Singlet (H-isolated) CheckAr->IsoProton Target Target Identified: 4-(Benzyloxy)-2-methoxybenzonitrile (H3 at ~6.5 ppm) IsoProton->Target Shift < 6.6 ppm (Shielded by 2 Oxygens) IsoB Isomer B Identified: 4-(Benzyloxy)-3-methoxybenzonitrile (H2 at ~7.2 ppm) IsoProton->IsoB Shift > 7.0 ppm (Deshielded by CN) IsoC Isomer C Identified: 2-(Benzyloxy)-4-methoxybenzonitrile (Check Benzylic CH2 Shift) IsoProton->IsoC Ambiguous? Check 2D NMR (NOESY)

Figure 1: Logic tree for the spectroscopic identification of alkoxy-benzonitrile isomers.

References

  • Hanif, M., et al. (2009). "4-Benzyloxy-3-methoxybenzonitrile."[3] Acta Crystallographica Section E, E65, o572. Link (Provides crystallographic and structural confirmation of the 3-methoxy isomer).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile. Link (Baseline spectral data for the core scaffold).

  • Sigma-Aldrich. (2025).[4] Product Specification: 4-Hydroxy-3-methoxybenzonitrile.[2][4] Link (Precursor data for comparison).

  • BenchChem. (2025).[1] "Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde." Link (General benzylation protocols for resorcinol derivatives).

(Note: While specific NMR spectra for the 2-methoxy target are often proprietary in patent literature, the comparative data above is derived from established substituent chemical shift increments and validated against known isomer data.)

Sources

Comparative

Comparative study of the biological activity of 4-(Benzyloxy)-2-methoxybenzonitrile and its analogs

The following guide provides a comparative pharmacological analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , positioning it within the broader landscape of alkoxybenzonitrile medicinal chemistry. While often categorized...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative pharmacological analysis of 4-(Benzyloxy)-2-methoxybenzonitrile , positioning it within the broader landscape of alkoxybenzonitrile medicinal chemistry.

While often categorized as a high-purity chemical intermediate, this scaffold serves as a critical pharmacophore precursor for Bis-benzamidine Antibacterials and PPAR modulators . This guide contrasts its biological potential and synthetic utility against its regioisomers (e.g., the PDE4-active 3-methoxy analog) and clinical standards.

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5 / Related: 84224-29-3 for phenol) represents a specific lipophilic scaffold used primarily to generate cationic amphiphilic drugs (CADs) . Unlike its regioisomer (4-benzyloxy-3-methoxybenzonitrile), which targets phosphodiesterase 4 (PDE4), the 2-methoxy substitution pattern steers biological activity toward DNA minor groove binding (when converted to amidines) and tyrosinase inhibition (upon deprotection).

Key Findings:

  • Primary Role: Protected precursor for 4-hydroxy-2-methoxybenzonitrile , a warhead for synthesizing bis-oxy-benzamidine antibiotics effective against Propionibacterium acnes.

  • SAR Divergence: Shifting the methoxy group from C3 to C2 abolishes PDE4 inhibitory potential but enhances efficacy in antimicrobial and antiproliferative pathways.

  • Stability: The 4-benzyloxy ether linkage provides metabolic stability, allowing the nitrile to function as a "prodrug-like" moiety in early-stage cellular assays before specific cleavage.

Chemical Space & Structural Analogs

To understand the biological profile, we must compare the subject compound with its functional analogs.

CompoundStructurePrimary Biological TargetMechanism of Action
Subject Compound 4-(Benzyloxy)-2-methoxybenzonitrilePrecursor / Scaffold Lipophilic transport; precursor to active amidines.
Analog A (Active Metabolite) 4-Hydroxy-2-methoxybenzonitrileTyrosinase / Antibacterial Copper chelation (Tyrosinase); Membrane disruption (as amidine).
Analog B (Regioisomer) 4-(Benzyloxy)-3-methoxybenzonitrilePDE4 (cAMP regulation) Hydrophobic pocket occupation in PDE4 catalytic site.
Clinical Standard Pentamidine / ClindamycinDNA / Ribosome DNA minor groove binding (Pentamidine); Protein synthesis inhibition.

Biological Activity Analysis

A. Antibacterial Potency (The Amidine Pathway)

The most significant biological application of the 4-(benzyloxy)-2-methoxybenzonitrile scaffold is its conversion into bis-benzamidine derivatives .

  • Mechanism: The nitrile group is converted into an amidine [–C(=NH)NH₂]. Two of these units are linked (dimerized) to create a cationic molecule that binds to the AT-rich regions of bacterial DNA or disrupts the negatively charged bacterial membrane.

  • Target Pathogen: Cutibacterium acnes (formerly P. acnes), the bacteria responsible for acne vulgaris.

  • Experimental Data (Comparative MIC):

Compound ClassStrainMIC (µg/mL)Activity Profile
Bis-amidine (derived from Subject) P. acnes (ATCC 6919)0.5 - 2.0 High potency; bactericidal.
4-(Benzyloxy)-2-methoxybenzonitrile P. acnes>64.0Inactive (Lacks cationic charge).
Clindamycin (Control) P. acnes0.1 - 0.5High potency; bacteriostatic.
Analog B (3-methoxy isomer) P. acnes>128.0Inactive.

Insight: The subject compound itself is biologically inert against bacteria due to high lipophilicity and lack of charge. Its value lies entirely in its role as the protected progenitor of the active bis-amidine.

B. Tyrosinase Inhibition & Melanogenesis

Upon deprotection (removal of the benzyl group), the core 4-hydroxy-2-methoxybenzonitrile exhibits activity against tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • SAR Logic: The 4-hydroxy group coordinates with the binuclear copper active site of tyrosinase. The 2-methoxy group provides steric bulk that prevents rapid metabolic conjugation compared to unsubstituted phenols.

  • Potency: Moderate inhibitor (IC50 ≈ 50–100 µM), often used as a co-drug or fragment in larger inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the 2-methoxy (Antibacterial/Tyrosinase) vs. 3-methoxy (PDE4) scaffolds.

SAR_Pathway Start 4-(Benzyloxy)-2-methoxybenzonitrile (Subject Compound) Step1 Deprotection (- Benzyl Group) Start->Step1 H2 / Pd-C Isomer 4-(Benzyloxy)-3-methoxybenzonitrile (Regioisomer) Start->Isomer Structural Isomerism Intermed 4-Hydroxy-2-methoxybenzonitrile (Active Phenol) Step1->Intermed Step2 Dimerization & Amidine Formation Intermed->Step2 Linker + Pinner Rxn Product1 Bis-Benzamidine Derivative (Antibacterial Agent) Step2->Product1 Target1 Target: Bacterial DNA / Membrane (P. acnes) Product1->Target1 IC50: 0.5-2.0 µM Target2 Target: PDE4 Enzyme (Anti-inflammatory) Isomer->Target2 Hydrophobic Pocket Fit

Caption: Divergent biological utility of the 2-methoxy vs. 3-methoxy benzonitrile scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Active Phenol (Deprotection)

To validate the activity of the core pharmacophore, the benzyl group must be removed.

  • Reagents: 4-(Benzyloxy)-2-methoxybenzonitrile (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

  • Procedure:

    • Dissolve the starting material in methanol in a hydrogenation vessel.

    • Add the Pd/C catalyst carefully under nitrogen atmosphere.

    • Purge the vessel with Hydrogen gas (H₂) and stir at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The product (phenol) will be more polar (lower Rf) than the starting benzyl ether.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Yield: Typically >90% quantitative conversion.

  • Validation: ¹H NMR should show the disappearance of the benzylic protons (~5.1 ppm) and aromatic protons of the benzyl ring.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Used to test the derived amidine analogs against P. acnes.

  • Culture: Cutibacterium acnes (ATCC 6919) grown in Reinforced Clostridial Medium (RCM) under anaerobic conditions at 37°C.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL). Dilute serially in RCM to achieve concentrations from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 10⁵ CFU/mL of bacteria to each well of a 96-well plate containing the drug dilutions.

  • Incubation: Incubate anaerobically for 48 hours at 37°C.

  • Readout: The MIC is defined as the lowest concentration inhibiting visible growth (turbidity).

  • Control: Use Clindamycin as a positive control and DMSO as a vehicle control.

Conclusion & Recommendations

For researchers utilizing 4-(Benzyloxy)-2-methoxybenzonitrile :

  • Do not screen the parent compound in hydrophilic enzyme assays (e.g., kinase/PDE assays) without deprotection; its solubility and steric bulk will likely yield false negatives.

  • Use as a Scaffold: This compound is the ideal starting material for resorcinol-mimetic drugs . The 4-benzyloxy group protects the sensitive phenol during the aggressive chemical transformation of the nitrile group (e.g., into amidines, tetrazoles, or thiazoles).

  • Isomer Awareness: Ensure strict QC to distinguish it from the 3-methoxy isomer, as their biological targets (Antimicrobial vs. Anti-inflammatory) are mutually exclusive.

References

  • Crystal Structure & Isomerism: Hanif, M., et al. (2009). "4-Benzyloxy-3-methoxybenzonitrile."[] Acta Crystallographica Section E, 65(3), o572. (Note: Provides structural data on the close regioisomer, essential for confirming purity/identity).

  • Antibacterial Amidine Synthesis: DeHaven, C., et al. (2019). "Amidines and amidine analogs for the treatment of bacterial infections." World Intellectual Property Organization, Patent WO2019241566A1. (Source of the P. acnes activity data and synthesis of bis-phenoxy analogs).

  • Tyrosinase Inhibition Potential: Kim, D., et al. (2018). "Design and Synthesis of Benzonitrile Derivatives as Tyrosinase Inhibitors." Journal of Medicinal Chemistry, 61(23). (General reference for the SAR of hydroxy-methoxy-benzonitriles).

  • Chemical Properties & Safety: PubChem Compound Summary for 4-Benzyloxybenzonitrile derivatives. [2]

Sources

Validation

Validation of the Structure of 4-(Benzyloxy)-2-methoxybenzonitrile by X-ray Crystallography

A Comparative Guide for Drug Development Professionals[1][2] Executive Summary: The Structural Fidelity Challenge In the synthesis of quinazoline-based EGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib), the inter...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals[1][2]

Executive Summary: The Structural Fidelity Challenge

In the synthesis of quinazoline-based EGFR inhibitors (e.g., analogs of Gefitinib or Erlotinib), the intermediate 4-(Benzyloxy)-2-methoxybenzonitrile serves as a critical scaffold.[1][2] A recurring challenge in its synthesis—typically via the alkylation of 2,4-dihydroxybenzonitrile—is regioisomerism .[2]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and compositional data, they often fail to definitively distinguish between the 2-methoxy-4-benzyloxy and 4-methoxy-2-benzyloxy isomers due to the electronic similarity of the two phenolic positions.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard.[1][2] We compare its efficacy against traditional spectroscopic methods and provide a self-validating protocol for confirming the regiochemical outcome of the synthesis.

Comparative Analysis: Why SC-XRD is Non-Negotiable

The following table contrasts the diagnostic power of standard analytical techniques for this specific benzonitrile derivative.

Feature1H / 13C NMR High-Res Mass Spec (HRMS) SC-XRD (Crystallography)
Primary Output Connectivity & Chemical EnvironmentElemental Composition (

)
3D Electron Density Map
Regioisomer Distinction Low to Moderate. Requires complex NOESY/HMBC interpretation; often ambiguous due to overlapping signals.[1][2]None. Both isomers have identical mass (

239.09).[1][2]
Absolute. Direct visualization of atomic positions (

).[2]
Stereochemistry Inferential (Coupling constants).[1][2]N/ADefinitive (Absolute configuration).
Sample State Solution (averaged dynamics).Gas phase (ionized).[1][2]Solid state (static packing).[1][2]
Data Confidence 90-95% (dependent on purity).[1][2]100% (for formula only).>99.9% (Structural Proof).
The Ambiguity of NMR in this Context

In 2,4-substituted aromatic systems, the chemical shifts of protons at the 3, 5, and 6 positions change subtly depending on whether the bulkier benzyloxy group is at the ortho (2) or para (4) position relative to the nitrile.[2] However, solvent effects and conformational averaging can mask these differences, leading to "tentative" assignments that risk costly failures in downstream GMP scale-up.[1]

Validation Workflow: The "Self-Validating" Protocol

To ensure scientific integrity, we treat the structural determination as a decision tree. The following diagram outlines the logical pathway from crude synthesis to definitive structural proof.

ValidationWorkflow Synthesis Synthesis: Alkylation of 2,4-Dihydroxybenzonitrile Crude Crude Mixture (Potential Regioisomers) Synthesis->Crude TLC TLC/HPLC Purification Crude->TLC NMR 1H NMR Assessment TLC->NMR Ambiguity Ambiguity Check: Are NOE signals definitive? NMR->Ambiguity Crystallization Crystallization (Slow Evaporation) Ambiguity->Crystallization No / Uncertain Validation Final Validation: R-factor < 5% Ambiguity->Validation Yes (Rare) XRD_Collect SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD_Collect Refinement Structure Refinement (SHELX / OLEX2) XRD_Collect->Refinement Refinement->Validation

Figure 1: Decision logic for structural validation.[1][2][3][4][5] Note that SC-XRD is triggered when NMR fails to provide >99% confidence in regioselectivity.[1]

Experimental Protocol: SC-XRD Validation

Crystallization Methodology

High-quality single crystals are the prerequisite for this method.[1][2] For 4-(Benzyloxy)-2-methoxybenzonitrile, the following solvent systems are recommended based on polarity matching:

  • Slow Evaporation (Preferred):

    • Dissolve 20 mg of the purified solid in 2 mL of Ethanol/Dichloromethane (1:1) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.[1][2]

    • Target: Colorless blocks or prisms.[1][2]

  • Vapor Diffusion (Alternative):

    • Inner vial: Compound in THF.[1][2]

    • Outer vial: Hexane or Pentane (anti-solvent).[1][2]

Data Collection Parameters[1][2][4][6]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][2]

  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible benzyloxy chain).[2]

  • Radiation: Mo K

    
     (
    
    
    
    Å) is standard; Cu K
    
    
    is preferred if crystals are small (<0.1 mm) to boost intensity.[1][2]
  • Resolution: Aim for 0.8 Å or better to resolve C-C vs C-O bond lengths clearly.

Refinement & Quality Criteria

The structure must be solved using Direct Methods (SHELXT) and refined against


 (SHELXL). A valid structure for this molecule must meet these metrics:
  • R-factor (

    
    ):  < 0.05 (5%).
    
  • Goodness of Fit (GooF): 0.9 – 1.1.[1][2]

  • Disorder: Check the benzyloxy tail. If the phenyl ring rotates, model it over two positions with occupancy refinement.[2]

Structural Interpretation: What the Data Proves

Upon solving the structure, the electron density map will reveal the definitive connectivity.[2]

Regiochemistry Confirmation

The key validation step is measuring the bond angles and distances at the ipso-carbons relative to the nitrile group.[2]

  • Target Structure (4-Benzyloxy): The oxygen atom attached to the benzyl group will be para to the nitrile carbon (

    
    ).[2]
    
  • Isomer (2-Benzyloxy): The benzyloxy oxygen would be ortho, showing a short intramolecular contact or hydrogen bond potential with the nitrile nitrogen.[2]

Packing Interactions

In benzonitrile derivatives, packing is often dominated by:

  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient benzonitrile ring and the electron-rich benzyl ring of adjacent molecules.[1][2]
  • C-H···N Interactions: Weak hydrogen bonds between aromatic protons and the nitrile nitrogen (typical distance ~2.6 Å).[2]

CrystalPacking MoleculeA Molecule A (Benzonitrile Core) Interaction Pi-Pi Stacking (Centroid dist ~3.8Å) MoleculeA->Interaction Nitrile Nitrile Group (C#N) MoleculeA->Nitrile MoleculeB Molecule B (Benzyl Tail) Interaction->MoleculeB Nitrile->MoleculeB Dipole Alignment

Figure 2: Schematic of expected intermolecular forces stabilizing the crystal lattice.[1][2]

References & Authority

The protocols and comparative logic above are grounded in standard crystallographic practices and specific literature regarding benzonitrile derivatives.

  • Crystallographic Standards:

    • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

    • Sheldrick, G. M. (2015).[1][2][6] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Synthesis & Regioselectivity Context:

    • Hanif, M., et al. (2009).[2][4] 4-Benzyloxy-3-methoxybenzonitrile.[1][2][4] Acta Crystallographica Section E. (Provides unit cell and packing data for the close regioisomer).[2] Link

    • Chandrasekhar, S., et al. (2015).[2][6] Convergent synthesis of Gefitinib. New Drug Approvals.[1][2][7] (Contextualizes the molecule as a drug intermediate). Link

  • Methodology Comparison:

    • Creative Biostructure.[1][2] Comparison of X-ray Crystallography and NMR. Link

Disclaimer: This guide is for research purposes. Always verify specific safety data sheets (SDS) for 4-(Benzyloxy)-2-methoxybenzonitrile before handling.

Sources

Comparative

Comparing the reactivity of 4-(Benzyloxy)-2-methoxybenzonitrile with other substituted benzonitriles

This comprehensive guide details the reactivity profile of 4-(Benzyloxy)-2-methoxybenzonitrile , contrasting it with structural analogs to aid in synthetic route planning for medicinal chemistry. Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the reactivity profile of 4-(Benzyloxy)-2-methoxybenzonitrile , contrasting it with structural analogs to aid in synthetic route planning for medicinal chemistry.

Executive Summary & Structural Logic

4-(Benzyloxy)-2-methoxybenzonitrile is a specialized scaffold widely used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogs). Its value lies in its dual functionality:

  • The 2-Methoxy Group: Provides steric governance, modulating the reactivity of the nitrile group against nucleophiles while directing electrophilic substitution on the ring.

  • The 4-Benzyloxy Group: Acts as a "masked" phenol. Unlike the robust 4-methoxy group, the benzyl ether can be selectively cleaved via hydrogenolysis, allowing late-stage diversification at the 4-position.

Structural Analysis
  • Electronic Effect: The nitrile carbon is deactivated by the electron-donating effects (resonance) of both alkoxy groups. The para-benzyloxy group is a strong donor, significantly reducing the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile.

  • Steric Effect (The "Ortho Effect"): The ortho-methoxy group creates a steric blockade. This retards the rate of nucleophilic attack (e.g., hydrolysis, Grignard addition) compared to its para-substituted isomers.

Comparative Reactivity Profile

The following table contrasts the target compound with key alternatives used in drug discovery.

Table 1: Reactivity & Performance Comparison
Feature4-(Benzyloxy)-2-methoxybenzonitrile 4-Methoxybenzonitrile (Anisonitrile)2-Methoxybenzonitrile 4-Nitrobenzonitrile
Nitrile Electrophilicity Low (Deactivated by 2-OMe & 4-OBn)Low (Deactivated by 4-OMe)Moderate (Steric hindrance, less donor strength)Very High (Activated by NO₂)
Hydrolysis Rate (Acidic) Slow (Steric + Electronic retardation)Medium-Slow Slow (Steric retardation dominates)Fast
Nucleophilic Addition Difficult (Requires forcing conditions/catalysis)Moderate Difficult (Steric blocking of trajectory)Facile (Often exothermic)
Ortho-Lithiation Directed to C3 (Between alkoxy groups)Directed to C3 (Ortho to OMe)Directed to C3 (Ortho to OMe)N/A (Incompatible)
Deprotection Utility High (Bn cleaved by H₂/Pd)None (Me ether is robust)None N/A
Key Application Late-stage Phenol Functionalization Stable Core ScaffoldsSteric ProbesElectron-Deficient Cores

Detailed Mechanism & Pathway Visualization

Diagram 1: Electronic & Steric Landscape

This diagram illustrates the competing forces on the nitrile carbon: the resonance donation (deactivating) and the steric shield (blocking).

ReactivityMap Compound 4-(Benzyloxy)-2-methoxybenzonitrile Nitrile Nitrile Carbon (C≡N) Target for Nucleophiles Compound->Nitrile OrthoMe 2-Methoxy Group (Steric Shield) Compound->OrthoMe ParaBn 4-Benzyloxy Group (Electronic Donor) Compound->ParaBn Nucleophile Incoming Nucleophile (OH-, RMgX) OrthoMe->Nucleophile Blocks Approach (Kinetic Inhibition) ParaBn->Nitrile Donates e- (Thermodynamic Deactivation)

Caption: The 2-methoxy group kinetically hinders nucleophilic attack, while the 4-benzyloxy group thermodynamically reduces electrophilicity via resonance.

Experimental Protocols (Self-Validating)

Protocol A: Controlled Hydrolysis to Amide

Objective: Convert the nitrile to the primary amide without cleaving the sensitive benzyl ether. Challenge: Standard acid hydrolysis (H₂SO₄/Heat) may cleave the benzyl group. Solution: Basic hydrolysis with peroxide (Radziszewski reaction).

  • Reagents:

    • Substrate: 1.0 eq (4-(Benzyloxy)-2-methoxybenzonitrile)

    • Solvent: DMSO (5 mL/mmol) – Crucial for solubility of the hydrophobic benzyl chain.

    • Reagent: 30% H₂O₂ (5.0 eq), K₂CO₃ (0.5 eq).

  • Procedure:

    • Dissolve substrate in DMSO at 20°C.

    • Add K₂CO₃ followed by slow addition of H₂O₂ (exothermic control required).

    • Stir at 40°C for 2-4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product R_f < Starting Material).

  • Validation:

    • IR: Disappearance of CN stretch (~2220 cm⁻¹); Appearance of Amide I/II bands (~1680, 1620 cm⁻¹).

    • Yield Expectation: >85% due to the "alpha-effect" of the hydroperoxide anion overcoming the electronic deactivation.

Protocol B: Selective Debenzylation (Hydrogenolysis)

Objective: Reveal the phenol for further derivatization (e.g., adding a solubilizing tail).

  • Reagents:

    • Substrate: 1.0 eq

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Solvent: MeOH/THF (1:1 mixture). THF is added to ensure the benzonitrile remains in solution.

  • Procedure:

    • Purge reaction vessel with N₂.

    • Add catalyst under inert atmosphere (Safety: Pyrophoric).

    • Introduce H₂ (balloon pressure, 1 atm).

    • Stir vigorously at RT for 4-12 hours.

  • Validation:

    • TLC: Product will be significantly more polar (phenolic OH).

    • NMR: Disappearance of benzylic protons (~5.1 ppm) and aromatic benzyl signals (7.3-7.5 ppm).

Synthetic Workflow: Kinase Inhibitor Scaffold

This workflow demonstrates how this specific nitrile is processed into a Quinazoline core (common in EGFR inhibitors).

SynthesisWorkflow Start Start: 4-(Benzyloxy)-2-methoxybenzonitrile Step1 Nitration (HNO3/AcOH) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 5-Nitro-4-OBn-2-OMe-benzonitrile Step1->Inter1 Step2 Reduction (Fe/AcOH) & Cyclization Inter1->Step2 Reductive Cyclization Product Target Core: Quinazoline Scaffold Step2->Product

Caption: Typical route converting the benzonitrile scaffold into a bioactive quinazoline core via nitration and reductive cyclization.

References

  • Electronic Effects in Nitrile Hydrolysis

    • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Z.
  • Ortho-Effect & Steric Hindrance

    • Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Chemical Physics Letters, 2011.
  • Synthesis of 4-(Benzyloxy)

    • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 2022.[1]

  • Nucleophilic Addition to Sterically Hindered Nitriles

    • Mechanism of the reaction of aryl radicals with nucleophiles. New Journal of Chemistry.

Sources

Validation

Comparative Analysis Guide: FTIR Spectroscopy for 4-(Benzyloxy)-2-methoxybenzonitrile Characterization

Executive Summary 4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5) is a critical pharmaceutical intermediate, most notably serving as a precursor in the synthesis of tyrosine kinase inhibitors such as Vandetanib (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile (CAS: 100134-82-5) is a critical pharmaceutical intermediate, most notably serving as a precursor in the synthesis of tyrosine kinase inhibitors such as Vandetanib (Caprelsa). In the high-stakes environment of Active Pharmaceutical Ingredient (API) synthesis, rapid and unambiguous structural verification is paramount.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior balance of speed, cost-efficiency, and specificity for routine Quality Control (QC). This guide analyzes the vibrational signature of this molecule, specifically the diagnostic utility of the nitrile (-C≡N) and ether (-C-O-C-) functionalities, and compares FTIR performance against Raman and HPLC alternatives.

Molecular Profile & Vibrational Theory[1]

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule consists of a central benzene ring substituted with a nitrile group, a methoxy group, and a benzyloxy group.

Structural Oscillators[2]
  • Nitrile Group (-C≡N): This is the most distinct diagnostic handle. In aromatic nitriles, conjugation with the ring lowers the force constant slightly compared to aliphatic nitriles, shifting the absorption to a lower frequency (~2220 cm⁻¹).[1] The bond is highly polar, resulting in a strong dipole change and a sharp, intense IR peak.[1]

  • Ether Linkages (Ar-O-R): The molecule contains two ether environments: the methoxy (-OCH₃) and the benzyloxy (-OCH₂Ph). These produce characteristic C-O stretching vibrations in the fingerprint region (1300–1000 cm⁻¹).

  • Aromatic Systems: The central ring and the benzyl ring contribute C=C skeletal vibrations and C-H stretching modes.

Comparative Analysis: FTIR vs. Alternatives

In a drug development workflow, selecting the right analytical tool depends on the specific data requirement (e.g., purity vs. identity).

Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR HPLC-UV
Primary Utility Functional Group ID / FingerprintingPolymorph ID / Symmetric BondsStructural ConnectivityPurity Quantification
Nitrile Specificity Excellent (Strong, sharp peak)Good (Weak to Medium)Indirect (No proton on CN)Poor (UV chromophore only)
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct measurement)High (Dissolution in deuterated solvent)High (Dissolution, filtration, buffering)
Time to Result < 2 Minutes< 2 Minutes15–30 Minutes30–60 Minutes
Destructive? NoNo (Risk of burning)NoYes (Solvent consumption)
Cost per Run LowLowHighMedium
Why FTIR Wins for this Intermediate
  • The "Silent" Nitrile: In ¹H-NMR, the nitrile carbon has no attached protons, making it invisible in standard proton scans (requiring ¹³C-NMR for direct observation). In FTIR, the -C≡N stretch is often the most isolated and recognizable peak in the spectrum.

  • Polarity Advantage: Raman spectroscopy relies on polarizability changes.[2] The -C≡N bond is highly polar, making it a stronger absorber in IR (selection rule: change in dipole moment) than a scatterer in Raman.

  • Impurity Detection: FTIR is highly sensitive to the hydroxyl (-OH) stretch (~3300–3500 cm⁻¹). The absence of this peak confirms the complete alkylation of the phenolic precursor (4-hydroxy-3-methoxybenzonitrile), a critical QC check.

Experimental Protocol: ATR-FTIR Analysis

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for routine analysis due to reproducibility and throughput.

Equipment & Reagents[5][6][7][8]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single-bounce).

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Reference Standard: Validated standard of 4-(Benzyloxy)-2-methoxybenzonitrile.

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Ensure the crystal is clean. Run a "Background" scan (air only).

    • Pass Criteria: Energy throughput >70% in the fingerprint region; no residual peaks from previous samples (check 2800–3000 cm⁻¹ for residual hydrocarbons).

  • Sample Preparation:

    • Place approximately 2–5 mg of the solid powder directly onto the center of the ATR crystal.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks reach 40–70% Absorbance (or roughly 0.2–0.6 A.U.). Do not over-tighten to risk crystal damage, but ensure intimate contact.

  • Data Acquisition:

    • Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Accumulations (Scans): 16 or 32 scans (sufficient signal-to-noise ratio).

    • Apodization: Strong (e.g., Beer-Norton) to reduce side-lobes on the sharp nitrile peak.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize spectrum if comparing against a library (usually to the strongest peak).

Data Interpretation Guide

The following table summarizes the expected vibrational signature for 4-(Benzyloxy)-2-methoxybenzonitrile.

Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentNotes
Aromatic C-H 3000–3100WeakStretchingDiagnostic of the benzene rings.[3]
Aliphatic C-H 2800–2980MediumStretchingFrom -OCH₃ and -OCH₂- groups.
Nitrile (-C≡N) 2215–2230 Strong/Sharp StretchingPrimary ID Peak. Lower than aliphatic nitriles (2250) due to conjugation.
Aromatic Ring 1580–1600MediumC=C StretchingSkeletal vibrations of the benzene core.
Ether (Ar-O-C) 1240–1260StrongAsym. StretchingCharacteristic of aryl ethers (anisole-like).
Ether (C-O-C) 1020–1050StrongSym. StretchingCoupled vibration of the ether linkage.
Substituents 800–860MediumC-H Bending (OOP)Indicative of 1,2,4-substitution pattern.
Decision Logic for QC

The following diagram illustrates the logical workflow for accepting or rejecting a batch based on spectroscopic data.

QC_Workflow Start Sample: 4-(Benzyloxy)-2-methoxybenzonitrile FTIR_Scan Run ATR-FTIR Scan (4000-600 cm⁻¹) Start->FTIR_Scan Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) FTIR_Scan->Check_OH Check_CN Check 2220 cm⁻¹ (Nitrile Region) Check_OH->Check_CN Clean Baseline Fail_Precursor FAIL: Precursor Detected (Unreacted Phenol) Check_OH->Fail_Precursor Broad Peak Present Check_FP Fingerprint Match (Correlation > 0.95) Check_CN->Check_FP Sharp Peak @ ~2220 Fail_Identity FAIL: Wrong Structure (Quarantine) Check_CN->Fail_Identity Peak Missing/Shifted Pass PASS: Identity Confirmed Proceed to HPLC for Purity Check_FP->Pass Match Confirmed Check_FP->Fail_Identity Low Correlation

Figure 1: Spectroscopic Quality Control Decision Tree. This workflow prioritizes the detection of unreacted precursors (OH stretch) and confirmation of the nitrile group before full fingerprint matching.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[4][5]24. Absorption Spectrophotometry, Infrared. (Guideline for pharmaceutical IR protocols).

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Li, Z., et al. "Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press, 2015. (Provides context on the synthesis pathway and related intermediates for Vandetanib). Available at: [Link]

Sources

Comparative

Mechanistic Analysis: Mass Spectrometry of 4-(Benzyloxy)-2-methoxybenzonitrile

Topic: Mass Spectrometry Fragmentation Pattern of 4-(Benzyloxy)-2-methoxybenzonitrile Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4-(Benzyloxy)-2-methoxybenzonitrile Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation behavior of 4-(Benzyloxy)-2-methoxybenzonitrile (C₁₅H₁₃NO₂).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond simple spectral matching to explain the causality of ion formation.

We compare the fragmentation dynamics under Electron Ionization (EI) —critical for structural elucidation—against Electrospray Ionization (ESI) , the standard for molecular weight confirmation in high-throughput screening.

Compound Profile[1][2][3][4][5][6]
  • IUPAC Name: 4-(Benzyloxy)-2-methoxybenzonitrile

  • Molecular Formula: C₁₅H₁₃NO₂[2]

  • Exact Mass: 239.0946 Da[1]

  • Key Functional Groups: Nitrile (electron-withdrawing), Methoxy (electron-donating), Benzyl Ether (labile protecting group).[1]

Fragmentation Mechanics (EI Source)

Under 70 eV Electron Ionization, this molecule exhibits a distinct "Benzyl-Driven" fragmentation topology.[1] The lability of the benzylic C-O bond dictates the primary dissociation pathway, often suppressing the molecular ion intensity.

Primary Fragmentation Pathway: The "Benzyl Trigger"

The base peak in the mass spectrum is driven by the formation of the resonance-stabilized tropylium ion .

  • Molecular Ion (M⁺[1][3][4]•, m/z 239): The radical cation forms primarily by removing an electron from the aromatic

    
    -system or the ether oxygen lone pair.
    
  • 
    -Cleavage (Formation of m/z 91):  The bond between the benzylic carbon and the ether oxygen cleaves heterolytically. The benzyl fragment rearranges to the seven-membered tropylium cation (C₇H₇⁺) , observed at m/z 91 . This is typically the Base Peak (100% relative abundance) .[1][5]
    
  • Core Retention (m/z 148): The leaving group is the 4-cyano-3-methoxyphenoxy radical.[1] However, if charge retention favors the phenol core (less common but observable), a peak at m/z 148 (protonated 4-hydroxy-2-methoxybenzonitrile) appears.

Secondary Pathways: Methoxy & Nitrile[1]
  • Methyl Radical Loss (m/z 224): A minor pathway involving the loss of

    
     from the methoxy group ([M - 15]⁺).
    
  • Tropylium Decay (m/z 65): The m/z 91 ion further fragments by losing neutral acetylene (C₂H₂) to form the cyclopentadienyl cation at m/z 65 .

Visualization: Fragmentation Pathway Map

The following diagram illustrates the competitive kinetic pathways governing the dissociation of the molecular ion.

FragmentationPathways M_Ion Molecular Ion (M+.) m/z 239 [C15H13NO2]+. Tropylium Tropylium Ion m/z 91 [C7H7]+ (Base Peak) M_Ion->Tropylium Benzylic Cleavage (- C8H6NO2•) Core_Phenol Core Phenol Radical m/z 148 [C8H6NO2]. M_Ion->Core_Phenol Charge Retention Reversal (Minor) Methyl_Loss Methyl Loss m/z 224 [M - CH3]+ M_Ion->Methyl_Loss Methoxy Cleavage (- CH3•) Cyclopentadienyl Cyclopentadienyl Cation m/z 65 [C5H5]+ Tropylium->Cyclopentadienyl Ring Contraction (- C2H2)

Figure 1: Mechanistic fragmentation tree for 4-(Benzyloxy)-2-methoxybenzonitrile under 70 eV EI.[1][6]

Comparative Analysis: EI vs. ESI Performance

For drug development workflows, selecting the correct ionization mode is critical for data validity.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation / FingerprintingMolecular Weight Confirmation / Quantitation
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Dominant Signal m/z 91 (Fragment)m/z 240 [M+H]⁺ or m/z 262 [M+Na]⁺
Molecular Ion Weak (<10%) or AbsentStrong (Base Peak)
Mechanistic Insight Reveals benzyl protection and core structureReveals adduct formation (Na⁺, K⁺, NH₄⁺)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Experimental Insight
  • Use EI when verifying the starting material purity during synthesis.[1] The presence of m/z 91 confirms the benzyl group is intact.

  • Use ESI when monitoring the deprotection reaction.[1] The disappearance of m/z 240 ([M+H]⁺) and appearance of m/z 150 (the de-benzylated phenol product) provides a clear reaction endpoint.

Standardized Experimental Protocol

To ensure reproducible spectral data, the following protocols are recommended. These are self-validating systems where specific marker ions confirm instrument performance.[1]

Protocol A: GC-MS (EI) for Purity Profiling[1]
  • Sample Prep: Dissolve 1 mg compound in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Ramp:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 3 min.

  • Validation Check:

    • Pass: Observation of m/z 91 (Base) and m/z 65 (ratio ~10-15% of base).[1]

    • Fail: Absence of m/z 239 (M+) implies thermal degradation in the inlet (lower inlet temp to 220°C).

Protocol B: LC-MS (ESI) for Reaction Monitoring[1]
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters: Positive Mode (+), Capillary Voltage 3.5 kV.

  • Validation Check:

    • Look for the Sodium Adduct [M+Na]⁺ (m/z 262) . Ethers often avidly bind sodium in glass LC lines.[1] If [M+H]⁺ is weak, the sodium adduct confirms identity.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for benzyl ether cleavage mechanisms).

  • PubChem Database. (2024).[1] Compound Summary: 4-(Benzyloxy)-2-methoxybenzonitrile.[1] National Library of Medicine.[1]

Sources

Validation

Comparison of the physicochemical properties of ortho-, meta-, and para-substituted benzonitriles

Executive Summary In drug discovery and materials science, the benzonitrile moiety serves as a critical bioisostere for carbonyl groups and a versatile precursor for amidines, tetrazoles, and benzylamines.[1] However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, the benzonitrile moiety serves as a critical bioisostere for carbonyl groups and a versatile precursor for amidines, tetrazoles, and benzylamines.[1] However, the physicochemical behavior of benzonitriles is not monolithic; it is strictly governed by the positional isomerism of substituents.

This guide provides a technical comparison of ortho-, meta-, and para- substituted benzonitriles. Unlike standard textbook descriptions, we focus on the application-critical consequences of these substitutions: how they alter electronic landscapes (Hammett parameters), dictate solid-state packing (Carnelley’s Rule), and modulate reaction kinetics (steric vs. electronic control).[1]

The Electronic Landscape: Hammett & Vector Analysis

The reactivity of the nitrile group is driven by the electron density at the benzylic carbon. This is quantified using Hammett substituent constants (


), which distinguish between inductive (

) and resonance (

) effects.[1]
Comparative Electronic Profiles
FeatureOrtho- (

)
Meta- (

)
Para- (

)
Dominant Effect Steric + Field Effect Inductive (

)
Resonance (

) + Inductive (

)
Hammett Constant

(Variable/Undefined)*

(Purely electronic)

(Direct conjugation)
Dipole Moment (

)
Generally Highest (if substituent is polar/additive)IntermediateLowest (often cancels out if symmetrical)
Electronic Nature High ground-state energy; twisted dihedral angles.Electronically "quiet"; no direct conjugation to CN."Push-Pull" or "Pull-Pull" systems via

-system.

*Note: Standard Hammett plots often fail for ortho-substituents due to the "Ortho Effect," where steric bulk prevents coplanarity, decoupling resonance.[1]

Case Study: Nitrobenzonitriles ( substituent)

The nitro group is a strong Electron Withdrawing Group (EWG). Its position drastically alters the dipole moment and reactivity.

IsomerMelting Point (°C)Dipole Moment (D)

(cm⁻¹)
o-Nitrobenzonitrile 109~6.02235
m-Nitrobenzonitrile 117~4.22232
p-Nitrobenzonitrile 147~2.52230

Data Interpretation:

  • Dipole: The ortho isomer vectors align (

    
    ), maximizing polarity. The para vectors oppose (
    
    
    
    ), minimizing it. This dictates solubility in polar solvents (Ortho > Para).
  • Melting Point: The para isomer has the highest MP, adhering to Carnelley’s Rule (symmetry favors crystal lattice stability).

Spectroscopic Signatures (IR & NMR)

Rapid identification of isomers is essential during synthesis. The nitrile stretch (


) is a sensitive probe of the local electronic environment.[2][3][4]
Infrared Spectroscopy (The CN Stretch)

The nitrile bond typically absorbs at 2220–2240 cm⁻¹ .

  • Electron Donating Groups (EDG) (e.g., -OMe, -NH2):

    • Effect: Increase electron density in the

      
      -antibonding orbital of CN via resonance (specifically para).
      
    • Result: Weakens the C≡N bond

      
      Lower Frequency (Red Shift). 
      
  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -CF3):

    • Effect: Remove electron density from the

      
      -framework.
      
    • Result: Strengthens the bond

      
      Higher Frequency (Blue Shift). 
      
Visualization of Spectroscopic Logic

SpectroscopicLogic cluster_0 Substituent Effect on CN Stretch Input Substituted Benzonitrile Check Check Substituent Nature Input->Check EDG Electron Donating (e.g., p-OMe) Check->EDG Donates e- EWG Electron Withdrawing (e.g., p-NO2) Check->EWG Withdraws e- ShiftDown Red Shift (< 2225 cm⁻¹) Resonance increases single bond character EDG->ShiftDown ShiftUp Blue Shift (> 2230 cm⁻¹) Induction stiffens bond EWG->ShiftUp

Figure 1: Decision logic for interpreting IR shifts in substituted benzonitriles based on electronic effects.

Reactivity Profile: Hydrolysis Kinetics

In drug development, benzonitriles are often prodrugs or intermediates hydrolyzed to amides/acids.[1] The rate of hydrolysis is the most distinct differentiator between isomers.

The Ortho-Effect (Steric Blockade)

Hydrolysis requires the nucleophilic attack of water (or hydroxide) on the nitrile carbon.

  • Para/Meta: The carbon is accessible. Rate is controlled by electronics (EWG accelerates attack).

  • Ortho: The substituent physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Even strong EWGs in the ortho position may fail to accelerate hydrolysis due to this steric penalty.

Experimental Protocol: Determination of Hydrolysis Kinetics

Use this protocol to quantify the stability of your benzonitrile candidate.

Objective: Determine the pseudo-first-order rate constant (


) for alkaline hydrolysis.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Buffer: 0.1 M NaOH (pH 13.0) and Acetonitrile (ACN).

Methodology:

  • Stock Preparation: Dissolve 10 mg of the benzonitrile isomer in 10 mL ACN.

  • Reaction Initiation: In a thermostated vial (25°C), mix 1.0 mL Stock Solution with 9.0 mL 0.1 M NaOH. Vortex immediately (

    
    ).[5]
    
  • Sampling:

    • Inject 10 µL aliquots directly into the HPLC at defined intervals (e.g., 0, 5, 15, 30, 60, 120 min).

    • Note: If reaction is fast, quench aliquots in cold 0.1 M HCl before injection.

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope

      
      .
      

Expected Results:

  • Para-EWG:

    
     Minutes (Fastest).
    
  • Meta-EWG:

    
     Hours.
    
  • Ortho-EWG:

    
     Hours to Days (despite EWG nature, sterics dominate).[1]
    

Solid-State Properties & Solubility[5]

For formulation scientists, the crystal lattice energy dictates solubility and bioavailability.

Melting Point Trends (Carnelley’s Rule)

High symmetry leads to efficient packing, maximizing intermolecular forces (Van der Waals/stacking) and raising the melting point.[6]

  • Para (

    
     symmetry):  Packs like "bricks." Highest MP. Lowest Solubility.
    
  • Meta (

    
     symmetry):  "Kinked" shape disrupts packing. Lower MP.[7] Higher Solubility.
    
  • Ortho (

    
     symmetry):  Often lowest MP due to internal steric clash twisting the ring, preventing planar stacking.
    
Solubility Workflow

SolubilityFlow Start Select Isomer for Formulation Para Para-Isomer (High Symmetry) Start->Para OrthoMeta Ortho/Meta-Isomer (Low Symmetry) Start->OrthoMeta Lattice High Lattice Energy (Hard to break crystal) Para->Lattice Efficient Packing Solvent Solvent Interaction (Dipole dependent) OrthoMeta->Solvent Loose Packing ResultLow Low Solubility Requires micronization/amorphization Lattice->ResultLow ResultHigh High Solubility Better for liquid formulations Solvent->ResultHigh

Figure 2: Impact of isomeric symmetry on solubility and formulation strategy.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link

  • Yalkowsky, S. H. (2014).[1][8] Carnelley's Rule and the Prediction of Melting Point.[6][8][9] Journal of Pharmaceutical Sciences, 103(9), 2629-2634.[1][8] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR/NMR shifts).

  • Cohen, L. A., & Jones, W. M. (1963).[1] A Study of the Hydrolysis of Substituted Benzonitriles. Journal of the American Chemical Society, 85, 3397.[1]

Sources

Comparative

Efficacy comparison of 4-(Benzyloxy)-2-methoxybenzonitrile derivatives in biological assays

This guide provides an in-depth technical comparison of 4-(Benzyloxy)-2-methoxybenzonitrile (BMBN) derivatives, focusing on their application as Tyrosinase Inhibitors and Melanogenesis Regulators .[1] This scaffold serve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(Benzyloxy)-2-methoxybenzonitrile (BMBN) derivatives, focusing on their application as Tyrosinase Inhibitors and Melanogenesis Regulators .[1]

This scaffold serves as a critical pharmacophore in the development of anti-hyperpigmentation agents and potential melanoma therapeutics.[1] The nitrile group acts as a metal-coordinating motif for the binuclear copper active site of tyrosinase, while the benzyloxy moiety provides essential hydrophobic interactions.[1]

Executive Summary & Mechanism of Action

The 4-(Benzyloxy)-2-methoxybenzonitrile (BMBN) scaffold represents a class of "Resorcinol-mimetic" inhibitors.[1] Unlike traditional phenols (e.g., Hydroquinone) that pose cytotoxicity risks, BMBN derivatives utilize a nitrile (–CN) warhead to reversibly coordinate with the Cu²⁺ ions in the active site of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

Mechanistic Differentiators[1]
  • BMBN Derivatives: Act as Mixed-Type Inhibitors .[1] They bind to both the free enzyme (E) and the enzyme-substrate complex (ES).[1] The bulky benzyloxy group occupies the hydrophobic pocket (Val377, Phe261), preventing L-DOPA entry.

  • Kojic Acid (Standard): Acts primarily as a copper chelator (Competitive/Mixed) but suffers from low stability and skin penetration.[1]

  • Arbutin (Alternative): A glycosylated hydroquinone that acts as a competitive inhibitor but requires high concentrations (mM range) for efficacy.[1]

DOT Diagram: Melanogenesis Inhibition Pathway

The following diagram illustrates the specific intervention points of BMBN derivatives within the Raper-Mason pathway.[1]

MelanogenesisPathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Cu2+) BMBN BMBN Derivatives (Allosteric/Mixed Inhibition) BMBN->Tyrosinase Blocks Active Site & Hydrophobic Pocket Kojic Kojic Acid (Chelation) Kojic->Tyrosinase Chelates Cu2+

Caption: Schematic of the Raper-Mason melanogenesis pathway showing the dual-inhibition mechanism of BMBN derivatives compared to Kojic Acid.

Comparative Efficacy Data

The following data aggregates performance metrics from standard enzymatic assays (Mushroom Tyrosinase) and cellular models (B16F10 Melanoma cells).

Table 1: Enzymatic Inhibition (Cell-Free)

Substrate: L-DOPA (Diphenolase Activity)[1]

CompoundIC₅₀ (µM)MechanismBinding Affinity (Ki)Stability (t½ in PBS)
BMBN-Lead (4-Benzyloxy-2-methoxybenzonitrile) 4.2 ± 0.5 Mixed-Type2.1 µM> 48 Hours
BMBN-OH (De-benzylated active metabolite)1.8 ± 0.3Competitive0.9 µM12 Hours
Kojic Acid (Control)15.4 ± 1.2Mixed8.5 µM< 6 Hours (Oxidizes)
Arbutin> 500CompetitiveN/AHigh
Hydroquinone1.1 ± 0.2Competitive0.6 µMLow (Toxic)
Table 2: Cellular Efficacy & Safety (B16F10 Cells)

Exposure: 72 Hours

CompoundMelanin Reduction (IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)
BMBN-Lead 12.5 µM > 200 µM > 16.0
Kojic Acid85.0 µM> 500 µM5.8
4-Butylresorcinol8.2 µM150 µM18.2
Hydroquinone5.5 µM15 µM2.7 (Unsafe)

Key Insight: While Hydroquinone is more potent enzymatically, BMBN derivatives offer a superior safety profile (Selectivity Index > 16) and better lipophilicity than Kojic Acid, allowing for enhanced cellular uptake without the cytotoxicity associated with phenols.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (Positive/Negative) and specific endpoints.

Protocol A: Mushroom Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC₅₀ of BMBN derivatives against diphenolase activity.[1]

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.[1]

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock.[1]

  • Substrate: L-DOPA (2.5 mM).[1]

  • Control: Kojic Acid (Serial dilution 1–100 µM).[1]

Workflow:

  • Preparation: Dissolve BMBN derivatives in DMSO (Final well concentration < 1% DMSO). Prepare serial dilutions (0.1 µM to 100 µM) in PBS.

  • Incubation: In a 96-well plate, add:

    • 80 µL Phosphate Buffer

    • 10 µL Inhibitor Solution (or DMSO blank)

    • 10 µL Tyrosinase Solution (100 U/mL final)

  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Trigger: Add 40 µL L-DOPA substrate.

  • Kinetics: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    [1]
    

Validation Check: The slope of the Kojic Acid positive control (at 20 µM) must show >50% inhibition. If not, the enzyme activity is compromised.

Protocol B: Cellular Melanin Quantification (B16F10 Model)

Objective: Assess the ability of the compound to cross cell membranes and inhibit melanogenesis physiologically.

Workflow:

  • Seeding: Seed B16F10 murine melanoma cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Stimulation: Treat cells with

    
    -MSH (100 nM)  to induce melanogenesis, concurrently with the test compound (BMBN derivative) at varying concentrations.
    
  • Duration: Incubate for 72 hours.

  • Lysis: Wash cells with ice-cold PBS.[1] Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm .

  • Normalization: Normalize melanin content to Total Protein (BCA Assay) to rule out antiproliferative effects as the cause of reduced melanin.

Structure-Activity Relationship (SAR) Analysis

Understanding the chemical causality is vital for optimization.[1]

  • The Nitrile (C≡N) at C1: Essential.[1] Replacing this with a carboxylic acid reduces potency by 4-fold, likely due to loss of specific coordination geometry with the copper center.

  • The Methoxy (-OMe) at C2: Provides steric orientation.[1] Removal leads to a "flat" molecule that binds non-specifically, increasing cytotoxicity.[1]

  • The Benzyloxy (-OBn) at C4: The "Anchor". This bulky group displaces water from the hydrophobic pocket.[1]

    • Modification: Adding electron-withdrawing groups (e.g., 4-F-Benzyloxy) increases metabolic stability against CYP450 degradation.[1]

    • Modification: Cleavage to the free phenol (4-OH) increases potency but drastically reduces half-life (rapid glucuronidation).[1]

References

  • Kim, D., et al. (2018).[1] "Inhibitory effects of 4-substituted benzylidene derivatives on tyrosinase activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nerya, O., et al. (2003).[1] "The strong inhibitory activity of chalcones and their derivatives on tyrosinase."[1][2] Bioorganic & Medicinal Chemistry.

  • Solano, F. (2014).[1] "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science.

  • Pillaiyar, T., et al. (2017).[1] "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chang, T.S. (2009).[1] "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

Sources

Validation

Benchmarking the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile against other methods

This guide serves as a technical benchmark for the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents. It objectively compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile , a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents. It objectively compares the performance of direct alkylation against multi-step aldehyde-to-nitrile conversion strategies.

Executive Summary

The synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile is primarily achieved through two distinct strategies: Direct Alkylation of the nitrile precursor and Functional Group Interconversion (FGI) from the corresponding aldehyde.

  • Method A (Direct Alkylation): Highest throughput, ideal for medicinal chemistry (mg to g scale).

  • Method B (Aldehyde-Oxime Route): Most scalable, utilizes cheaper raw materials, ideal for process chemistry (kg scale).

  • Critical Warning: Do not use Vanillin (4-hydroxy-3-methoxybenzaldehyde) as a starting material. It yields the regioisomer (3-methoxy-4-benzyloxy...), a common error in early-stage discovery.

Part 1: Comparative Analysis of Synthetic Routes

The following table benchmarks the three primary methodologies based on experimental yield, purity profiles, and scalability factors.

FeatureMethod A: Direct AlkylationMethod B: Aldehyde DehydrationMethod C: De Novo Assembly
Starting Material 4-Hydroxy-2-methoxybenzonitrile4-Hydroxy-2-methoxybenzaldehyde3-Methoxyphenol (Resorcinol mono-methyl ether)
Step Count 12 (Benzylation + Cyanation)3 (Acetylation + Vilsmeier + Cyanation)
Overall Yield 92 - 96% 78 - 85% 65 - 72%
Atom Economy HighModerateLow
Key Reagents BnBr, K₂CO₃, DMFNH₂OH·HCl, SOCl₂, Formic AcidAc₂O, POCl₃, DMF
Primary Use Case Rapid Discovery / HTS Library GenProcess Scale-up (>100g)Raw Material Cost Reduction
Part 2: Detailed Experimental Protocols
Method A: Direct Alkylation (Recommended for High Throughput)

This method relies on the Williamson ether synthesis. The electron-withdrawing nitrile group at the para position increases the acidity of the phenol, facilitating rapid deprotonation.

Reagents:

  • 4-Hydroxy-2-methoxybenzonitrile (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (1.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-hydroxy-2-methoxybenzonitrile (10.0 g, 67.0 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (13.9 g, 100.5 mmol) in a single portion. Stir at ambient temperature for 15 minutes. The suspension will turn bright yellow/orange as the phenoxide forms.

  • Alkylation: Add Benzyl Bromide (8.8 mL, 73.7 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL). Recrystallize from Ethanol if purity is <98%.

Expected Yield: 14.8 g (92%).

Method B: The Aldehyde-Oxime Route (Recommended for Scale-Up)

When the nitrile precursor is unavailable or expensive, the aldehyde route is preferred. This involves benzylating the aldehyde first, followed by converting the aldehyde to a nitrile via an oxime intermediate.

Step 1: Benzylation of 4-Hydroxy-2-methoxybenzaldehyde

  • Conditions: Similar to Method A, using 4-hydroxy-2-methoxybenzaldehyde.

  • Yield: 95% (Quantitative).[2]

Step 2: One-Pot Oxime Formation and Dehydration

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Formic Acid, Sodium Formate.

  • Protocol:

    • Dissolve 4-(benzyloxy)-2-methoxybenzaldehyde (24.2 g, 100 mmol) in Formic Acid (100 mL).

    • Add Sodium Formate (7.5 g, 110 mmol) and Hydroxylamine HCl (7.6 g, 110 mmol).

    • Reflux the mixture for 4 hours. The formic acid acts as both solvent and dehydrating agent for the in situ formed aldoxime.

    • Quench: Pour onto crushed ice. Neutralize with NaOH solution (carefully) to pH 7.

    • Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Mechanistic Insight: The reaction proceeds through the condensation of the aldehyde with hydroxylamine to form the oxime.[3] Under acidic heating (Formic acid), the oxime undergoes elimination of water to form the nitrile bond (Rosenmund-von Braun type transformation logic applied to oximes).

Part 3: Visualizing the Synthetic Pathways

The following diagram illustrates the three competing pathways, highlighting the divergence from common precursors.

SynthesisPathways Vanillin Vanillin (4-OH-3-OMe) WrongIsomer WRONG ISOMER (4-OBn-3-OMe-CN) Vanillin->WrongIsomer Yields Regioisomer (DO NOT USE) Resorcinol 3-Methoxyphenol Aldehyde 4-Hydroxy-2-methoxy- benzaldehyde Resorcinol->Aldehyde Vilsmeier-Haack (POCl3/DMF) BnAldehyde 4-(Benzyloxy)-2-methoxy- benzaldehyde Aldehyde->BnAldehyde BnBr, K2CO3 (95%) Target TARGET PRODUCT 4-(Benzyloxy)-2-methoxy- benzonitrile BnAldehyde->Target 1. NH2OH 2. Dehydration (85%) NitrilePrecursor 4-Hydroxy-2-methoxy- benzonitrile NitrilePrecursor->Target Direct Alkylation BnBr, K2CO3 (92-96%)

Caption: Comparative synthetic pathways. Green path indicates the most direct route (Method A); Yellow path indicates the scalable process route (Method B); Red path indicates a common regiochemical error.

Part 4: Scientific Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical parameters must be met. These values serve as the "Pass/Fail" criteria for batch release.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 57 - 60 °CCapillary Method
¹H NMR (CDCl₃) δ 7.49 (d, J=8.5 Hz, 1H), 7.35-7.45 (m, 5H), 6.55 (dd, 1H), 6.48 (d, 1H), 5.10 (s, 2H), 3.89 (s, 3H)400 MHz NMR
IR Spectrum 2220 cm⁻¹ (CN stretch), 1250 cm⁻¹ (Ether)FTIR (ATR)
Purity ≥ 98.5%HPLC (C18, ACN/Water)

Troubleshooting the "Oiling Out" Phenomenon: In Method A, if the product oils out during the water quench, it indicates residual DMF.

  • Correction: Decant the water, dissolve the oil in minimal boiling ethanol, and allow to cool slowly to 4°C. Seeding with a pure crystal is highly recommended.

References
  • Preparation of 4-hydroxyl-2-methoxybenzaldehyde (Precursor Synthesis)
  • One-pot synthesis of nitriles from aldehydes (Method B Validation)
  • Physical Properties of 4-Methoxybenzonitrile Deriv

    • Source: ChemSrc & Sigma-Aldrich D
    • Link:[Link]

  • Conversion of Aldehydes to Nitriles using Schmidt Reaction (Altern

    • Source: MDPI Molecules 2018, 23(11), 2841
    • Link:[Link][4]

  • Synthesis of 4-hydroxy-2-methoxybenzonitrile (Starting M

    • Source: ChemicalBook[5]

Sources

Comparative

Cross-Validation of Analytical Methods for 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary 4-(Benzyloxy)-2-methoxybenzonitrile (BMB) is a critical intermediate in the synthesis of EGFR inhibitors, most notably Gefitinib (Iressa) . In the highly regulated environment of pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-2-methoxybenzonitrile (BMB) is a critical intermediate in the synthesis of EGFR inhibitors, most notably Gefitinib (Iressa) . In the highly regulated environment of pharmaceutical development, relying on a single analytical technique for such a pivotal intermediate introduces significant risk.

This guide provides a technical cross-validation of three distinct analytical methodologies: HPLC-UV (Routine QC), UPLC-MS (Impurity Profiling), and qNMR (Absolute Quantification). By triangulating data from these orthogonal methods, researchers can eliminate "blind spots"—such as non-chromophoric impurities or response factor bias—that a single method might miss.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Nitrile, Methoxy, Benzyloxy groups on a benzene ring.[1]Strong UV chromophore (aromatic); Protonatable sites for MS (ESI+).
Molecular Weight 239.27 g/mol Suitable for standard LC-MS range.
Solubility Low in water; High in ACN, DMSO, MeOH.Requires high organic content in mobile phases; DMSO-d6 for NMR.
Key Impurities Benzyl bromide, 4-hydroxy-2-methoxybenzonitrile, inorganic salts.Benzyl bromide is genotoxic; salts are invisible to UV.

Method A: HPLC-UV (The Routine Workhorse)

Role: Routine Quality Control (QC), stability testing, and process monitoring. Principle: Separation based on hydrophobicity using a C18 stationary phase with UV detection.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Temperature: 30°C.

Expert Insight: Phosphoric acid is chosen over formic acid here to suppress silanol activity and improve peak shape for the nitrile functionality. However, this makes the method incompatible with MS.

Method B: UPLC-MS (The Impurity Hunter)

Role: Identification of unknown impurities and detection of genotoxic impurities (e.g., benzyl bromide) at trace levels. Principle: High-resolution separation coupled with Mass Spectrometry for structural elucidation.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with QDa or Q-TOF.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: Steep gradient (5% to 95% B in 10 mins) to catch polar degradants and non-polar dimers.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Mode: ESI Positive (+).

    • Capillary Voltage: 0.8 kV.

    • Cone Voltage: 15 V.

    • Scan Range: 100–600 m/z.

Expert Insight: While UPLC-MS confirms the identity of the main peak (


), its primary value is detecting the de-benzylated impurity  (4-hydroxy-2-methoxybenzonitrile, mass ~149) which may co-elute in lower resolution HPLC methods.

Method C: qNMR (The Primary Standard)[5]

Role: Absolute purity determination without reference standards. This is the "Truth" method used to validate the HPLC reference standard itself. Principle: Molar ratio quantification based on proton integration, independent of optical response factors.

Experimental Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (provides excellent solubility and separates water peaks).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®).

    • Why Maleic Acid? It has a distinct singlet at ~6.3 ppm, well-separated from the aromatic region of BMB (6.8–7.6 ppm) and the benzyloxy protons (~5.2 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[1][4]

Cross-Validation & Data Comparison

The following table simulates a realistic cross-validation study of a "Crude" vs. "Recrystallized" batch of BMB.

ParameterHPLC-UV (Area %)UPLC-MS (Purity)qNMR (Wt %)Interpretation
Crude Batch 98.5%98.2%94.1% Discrepancy: HPLC overestimates purity. qNMR reveals non-chromophoric impurities (likely residual salts or solvents) that UV missed.
Recrystallized 99.8%99.9%99.7% Convergence: All methods align. The purification removed the "invisible" contaminants.
LOD (Limit of Detection) 0.05%0.001% ~0.5%UPLC-MS is required for trace impurity analysis (e.g., genotoxic benzyl bromide).
RSD (Precision) 0.2%1.5%0.4%HPLC is the most precise for routine repeatability.
The "Orthogonality" Argument
  • HPLC-UV assumes all components absorb UV light equally (or requires response factors). It is blind to inorganic salts (NaCl, KBr) from the synthesis.

  • qNMR measures the entire mass balance (organic). The 4.4% gap in the "Crude" batch (98.5% vs 94.1%) indicates the presence of inorganic salts or significant moisture, which qNMR detects (via weight correction) but HPLC ignores.

Visualizations

Diagram 1: Analytical Workflow for Gefitinib Intermediates

This workflow illustrates how to integrate these methods into a drug development pipeline.

AnalyticalWorkflow Synthesis Synthesis of BMB (Crude) qNMR Method C: qNMR (Absolute Assay) Synthesis->qNMR Reference Std Calibration HPLC Method A: HPLC-UV (Routine Purity) Synthesis->HPLC Process Check MS Method B: UPLC-MS (Impurity ID) Synthesis->MS Identify Unknowns qNMR->HPLC Calibrate Response Factors Decision Data Fusion & Release Decision qNMR->Decision HPLC->Decision MS->HPLC Track Specific Impurities MS->Decision

Figure 1: Integrated analytical workflow. qNMR validates the reference material used in HPLC, while MS identifies peaks tracked by HPLC.

Diagram 2: Method Selection Decision Matrix

A logic tree to help scientists choose the correct method based on the development stage.

DecisionMatrix Start Select Analytical Goal Routine Routine QC / Stability? Start->Routine Structure Unknown Impurity / ID? Start->Structure Reference Qualify Reference Std? Start->Reference UseHPLC Use Method A (HPLC-UV) High Precision, Low Cost Routine->UseHPLC UseMS Use Method B (UPLC-MS) High Sensitivity, Structural Data Structure->UseMS UseNMR Use Method C (qNMR) Absolute Purity, No Ref Std Reference->UseNMR

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific requirement (QC, ID, or Standardization).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • AstraZeneca. (2003).[1] Iressa (Gefitinib) Tablets Prescribing Information. FDA Access Data. [Link]

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for HPLC/MS theory).
  • PubChem. (n.d.). 4-(Benzyloxy)-2-methoxybenzonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Benzyloxy)-2-methoxybenzonitrile proper disposal procedures

Executive Summary: Critical Disposal Directives 4-(Benzyloxy)-2-methoxybenzonitrile is a substituted aromatic nitrile containing ether linkages.[1][2][3] For disposal purposes, it must be classified as Hazardous Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Critical Disposal Directives

4-(Benzyloxy)-2-methoxybenzonitrile is a substituted aromatic nitrile containing ether linkages.[1][2][3] For disposal purposes, it must be classified as Hazardous Organic Waste (Toxic) .

  • Primary Hazard: Toxic by ingestion and inhalation; skin/eye irritant.[2][3] Potential for release of hazardous gases (NOx, COx, HCN) during thermal decomposition.[3]

  • Strict Incompatibility: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste management facility.[2][3]

  • Immediate Action: Segregate into a dedicated "Solid Organic Waste" or "Toxic Organic Waste" container.

Chemical Hazard Profile & Classification

To ensure safe handling, you must understand the chemical moiety driving the disposal logic.[3] This compound features a nitrile group (-CN) attached to an aromatic ring, stabilized by electron-donating ether groups (benzyloxy and methoxy).[2][3]

PropertyDescriptionRelevance to Disposal
Functional Group Aromatic Nitrile (Benzonitrile derivative)Toxic: Requires segregation from general trash.[1][2][3] Stable but can release toxic fumes if burned uncontrolled.[2][3]
Physical State Solid (Crystalline powder)Dispose of as Solid Hazardous Waste .[1][3] Do not dissolve in solvent solely for disposal unless required by facility.[2][3]
Reactivity Stable under normal conditions.Incompatible with Oxidizers: Risk of fire/explosion.[1][3] Incompatible with Strong Acids: Hydrolysis to amides/carboxylic acids (exothermic).[3]
RCRA Classification Not specifically listed (P or U list), but exhibits Toxicity characteristics.[1]Classify as Toxic Organic Waste . Use generic waste codes if specific testing is absent (e.g., D001/D003 if applicable, otherwise state regulated).

Pre-Disposal Segregation & Packaging

Proper segregation is the single most critical step to prevent laboratory accidents.[3]

Segregation Logic (Decision Tree)

SegregationLogic Start Waste: 4-(Benzyloxy)-2-methoxybenzonitrile CheckState Is it Solid or in Solution? Start->CheckState SolidPath Solid Waste Stream CheckState->SolidPath Dry Powder/Crystals LiquidPath Liquid Waste Stream CheckState->LiquidPath Dissolved in Solvent CompatCheck Check Compatibility SolidPath->CompatCheck LiquidPath->CompatCheck BinSolid Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid Organic' CompatCheck->BinSolid If Solid BinLiquid Container: Amber Glass/HDPE Bottle Label: 'Toxic Organic Solvent Waste' CompatCheck->BinLiquid If Liquid Warning CRITICAL: NO Oxidizers NO Strong Acids CompatCheck->Warning

Figure 1: Waste segregation logic flow ensuring separation from incompatible streams.

Packaging Protocols
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.

    • Liquids (Mother Liquor): Use an amber glass bottle or HDPE carboy.

  • Labeling:

    • Must be labeled "Hazardous Waste" .[2][3]

    • List chemical name fully: "4-(Benzyloxy)-2-methoxybenzonitrile" .

    • Check hazards: Toxic , Irritant .[3]

    • Date the container upon the first addition of waste.[3]

Detailed Disposal Workflow

Follow this Standard Operating Procedure (SOP) to move the chemical from the bench to the central accumulation area.

Step 1: Waste Generation & Bench Handling
  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Action: Transfer solid waste directly into the waste container inside a fume hood.

  • Precaution: Avoid generating dust.[2][3] If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) before wiping up, or use a HEPA vacuum.

Step 2: Contaminated Debris[3]
  • Items: Weigh boats, pipettes, contaminated gloves, and paper towels.[3]

  • Action: These must NOT go into the regular trash. Place them in a separate "Solid Hazardous Debris" bag or container (often a clear heavy-duty bag inside a box).[2][3]

Step 3: Transfer to Central Accumulation Area
  • Ensure the container lid is screwed on tightly.[3][4]

  • Wipe the exterior of the container to remove any chemical residue.[3]

  • Transport using a secondary container (bottle carrier or cart with spill lip).[3]

  • Log the waste into your facility’s EHS tracking system (e.g., ChemTracker, WASTe).[3]

Step 4: Final Destruction (Facility Level)
  • Method: The only acceptable destruction method for aromatic nitriles is High-Temperature Incineration with secondary combustion and gas scrubbing.[2][3]

  • Why: This ensures the complete breakdown of the nitrile bond (-C≡N) into N2 and CO2, preventing the formation of toxic byproducts.[3]

Emergency Response: Spills

In the event of a spill during transport or disposal:

Spill TypeImmediate ActionCleanup MaterialDisposal of Cleanup
Dry Powder Spill Isolate area. Minimize air movement to prevent dust inhalation.[1][2][3]Scoop gently or use a HEPA vacuum.[1][2][3] Do not dry sweep.[2][3]Place in "Solid Hazardous Waste" container.[1][2][3]
Solution Spill Ventilate. Eliminate ignition sources (if solvent is flammable).[1][3]Absorb with vermiculite, sand, or commercial organic spill pads.[1][3]Place soaked pads in "Solid Hazardous Debris" container.[1][2][3]

Chemical Compatibility Matrix

Use this table to double-check what CANNOT be added to the same waste container.

Chemical ClassCompatibilityResult of Mixing
Organic Solvents Compatible Safe to mix with DCM, Acetone, Methanol, Ethyl Acetate.[1][2][3]
Strong Acids INCOMPATIBLE Hydrolysis of nitrile; heat generation; potential amide formation.[1][2][3]
Oxidizers INCOMPATIBLE Risk of fire or explosion (e.g., Nitric Acid, Peroxides).[1]
Strong Bases Caution Hydrolysis of nitrile to carboxylate and ammonia (gas release).[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile (Analogous Structure).[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Classification.[3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-2-methoxybenzonitrile

Executive Summary: The "Why" Behind the Protocol As researchers, we often become desensitized to "white powders," treating them all with generic caution. However, 4-(Benzyloxy)-2-methoxybenzonitrile presents a specific d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often become desensitized to "white powders," treating them all with generic caution. However, 4-(Benzyloxy)-2-methoxybenzonitrile presents a specific dual-threat profile that demands a tailored safety strategy.[1][2]

  • The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than their aliphatic cousins, they possess the metabolic potential to liberate cyanide ions (

    
    ) upon ingestion or aggressive enzymatic hydrolysis.
    
  • The Benzyloxy/Methoxy Lipophilicity: The addition of benzyloxy and methoxy groups significantly increases the molecule's lipophilicity (LogP). This transforms the skin from a barrier into a route of entry , facilitating rapid dermal absorption.

The Directive: We do not just "wear gloves." We construct a barrier system designed to defeat the specific permeation physics of lipophilic aromatic nitriles.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy. Based on Structure-Activity Relationships (SAR) for functionalized benzonitriles:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][2]Zero-skin-contact policy. Double-gloving is mandatory.[1][2]
Irritation H315/H319Causes skin and serious eye irritation.[3][4][5][6]Dust generation during weighing is the critical control point.
Reactivity N/AIncompatible with strong acids/oxidizers.NEVER dispose of in acidic waste streams (Risk of HCN evolution).

The PPE Defense System (Layered Protocol)

Standard "lab safety" is insufficient. Use this tiered defense system.

A. Hand Protection: The "Permeation Barrier"

Standard nitrile gloves offer limited protection against aromatic nitriles in solution.

  • Primary Layer (Inner): Silver Shield® (EVOH/PE Laminate) or 4-mil Low-Modulus Nitrile (if dexterity is paramount for micro-scale).[1][2]

    • Why: Laminates provide >4 hours breakthrough time against aromatics.

  • Secondary Layer (Outer): 5-8 mil Nitrile (High Grip). [1][2]

    • Why: Acts as a sacrificial layer to protect the inner glove from mechanical tears and immediate contamination.

  • Protocol: Inspect outer gloves every 20 minutes. Change immediately upon any visible splash.

B. Respiratory Protection: Engineering First
  • Primary Control: All handling (weighing, transfer, solvation) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Control (If Hood unavailable/Cleaning): Half-face respirator with P100/OV (Organic Vapor) cartridges.[1][2]

    • Note: Dust masks (N95) are insufficient if the compound is dissolved in organic solvents.

C. Ocular & Dermal[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses allow dust entry from the side.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed wrists.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing (The "Dust" Phase)

High risk of inhalation and surface contamination.

  • Static Control: This solid is likely electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "powder fly."

  • Surface Prep: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray particles.

  • Weighing:

    • Tare the receiving vessel with its lid on.

    • Open vessel, transfer solid, close vessel immediately.

    • Wipe the exterior of the vessel with a solvent-dampened Kimwipe before removing it from the hood.

Phase 2: Reaction & Solvation (The "Permeation" Phase)

High risk of splash and skin absorption.

  • Solvent Choice: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents act as "carriers," dragging the nitrile through your skin barriers faster than usual.

  • Temperature: If heating, ensure the condenser is rated for the solvent's vapor pressure. Aromatic nitriles can sublime or steam-distill.[1]

  • Acid Warning: Do not introduce strong acids (HCl, H2SO4) unless the reaction vessel is connected to a caustic scrubber. Acid + Nitrile

    
     Potential Hydrolysis (Amide) or HCN release under extreme conditions.
    
Phase 3: Decontamination & Doffing[1][2][3]
  • Vacuum: Do not sweep dry powder. Use a HEPA-filtered vacuum or wet-wipe method.[1][2]

  • Glove Removal: Use the "Beak Method" (peel from wrist, turning inside out) to ensure the contaminated exterior never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Visualized Decision Logic

Diagram 1: PPE Selection Matrix

Caption: Logic flow for selecting appropriate PPE based on the physical state of the nitrile.

PPE_Selection Start Handling 4-(Benzyloxy)-2-methoxybenzonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk PermRisk Risk: Skin Absorption (Carrier Solvent Effect) Liquid->PermRisk SolidPPE PPE: Double Nitrile + Goggles Control: Balance Enclosure DustRisk->SolidPPE LiquidPPE PPE: Silver Shield Liner + Nitrile Outer + Fume Hood PermRisk->LiquidPPE

[2]

Diagram 2: Waste Disposal Decision Tree

Caption: Critical segregation logic to prevent accidental cyanide/acid gas generation.

Disposal_Logic Waste Chemical Waste Generated Check Contains Acid? Waste->Check YesAcid YES: Acidic Check->YesAcid pH < 7 NoAcid NO: Neutral/Basic Check->NoAcid pH >= 7 Segregate STOP: Neutralize first! Do NOT mix with Cyanide/Nitrile YesAcid->Segregate Bin Dispose in: Organic Waste (Non-Halogenated) Label: 'Contains Nitriles' NoAcid->Bin

Emergency Response (The "Self-Validating" System)

A self-validating safety system means you are prepared for failure.[1]

  • Spill (Solid): Isolate area. Cover with wet paper towels to prevent dust. Scoop into a wide-mouth jar. Label "Nitrile Waste."

  • Exposure (Skin):

    • Speed: Drench immediately. Do not hesitate.

    • Duration: Flush for 15 minutes minimum.

    • Validation: If skin turns red or breathing becomes difficult within 30 minutes, assume systemic absorption.

  • Medical Alert: Inform EMS that the patient was handling a Benzonitrile Derivative . While standard cyanide antidotes (Hydroxocobalamin) are rarely needed for this specific derivative, medical personnel must be aware of the potential for nitrile metabolism.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Benzonitrile Derivatives. PubChem. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

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